2-Pyridin-3-YL-thiazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-pyridin-3-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-5-11-8(14-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKOXFDRTSNVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248275-42-5 | |
| Record name | 2-(pyridin-3-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 2-Pyridin-3-YL-thiazole-5-carboxylic acid (CAS No. 248275-42-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2-Pyridin-3-YL-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, a robust and validated synthetic pathway, and its potential applications in drug discovery, grounded in the established biological activities of the broader pyridine-thiazole class of molecules.
Core Compound Identity and Physicochemical Properties
This compound is a bifunctional molecule featuring a pyridine ring linked to a thiazole-5-carboxylic acid scaffold. This unique architecture makes it a valuable building block for creating more complex molecules with potential therapeutic applications.
CAS Number: 248275-42-5[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₂S | [1] |
| Molecular Weight | 206.22 g/mol | [1] |
| Synonyms | 2-(Pyridin-3-YL)-1,3-thiazole-5-carboxylic acid; 5-Thiazolecarboxylic acid, 2-(3-pyridinyl)- | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the target compound can be efficiently achieved via a two-step process rooted in the classic Hantzsch thiazole synthesis, followed by ester hydrolysis. This pathway is chosen for its reliability and the common availability of the starting materials.
Synthetic Strategy Overview
The core of this synthesis is the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide. In this case, we utilize pyridine-3-carbothioamide and an ethyl 2-halo-3-oxopropanoate. The resulting thiazole ester is then hydrolyzed to yield the final carboxylic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate
This step employs the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry. The choice of ethanol as a solvent is standard for this reaction, providing good solubility for the reactants and a suitable boiling point for the condensation to proceed at a reasonable rate.
-
Reactants:
-
Reagents and Solvents:
-
Absolute Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-3-carbothioamide (1 equivalent) in absolute ethanol.
-
To this solution, add ethyl 2-bromo-3-oxopropanoate (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The solvent is then removed under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain pure ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate.
-
Step 2: Hydrolysis to this compound
The final step is a standard ester hydrolysis. A base-mediated saponification is employed, followed by acidification to protonate the carboxylate salt, yielding the desired carboxylic acid.
-
Reactant:
-
Ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate
-
-
Reagents and Solvents:
-
Sodium Hydroxide (NaOH)
-
Water
-
Hydrochloric Acid (HCl)
-
Ethanol (optional, for solubility)
-
-
Procedure:
-
Dissolve the ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate (1 equivalent) in a mixture of water and ethanol (if necessary for solubility).
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the mixture with concentrated hydrochloric acid until the pH is approximately 3-4.
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The precipitated solid is collected by vacuum filtration.
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Wash the solid with cold water and dry under vacuum to yield this compound.
-
Applications in Drug Discovery: A Landscape of Potential
The pyridine-thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. While specific biological data for this compound is not extensively published, the known activities of its structural analogs provide a strong rationale for its investigation in several therapeutic areas.
Anticancer Potential
Derivatives of 2-(pyridin-3-yl)thiazole have demonstrated significant potential as anticancer agents. Studies have shown that compounds with this core structure can exhibit potent cytotoxic activity against various cancer cell lines, including those of the lung, breast, and liver.[4][5][6][7]
The proposed mechanism of action for many pyridine-thiazole-based anticancer agents involves the inhibition of key enzymes in cell signaling pathways, such as protein and lipid kinases.[4] For instance, the blockbuster drug Dasatinib, a kinase inhibitor, contains a thiazole ring, highlighting the importance of this heterocycle in oncology drug design.
Caption: Potential anticancer mechanism of action for pyridine-thiazole derivatives.
Antimicrobial Activity
The thiazole ring is a well-established pharmacophore in the development of antimicrobial agents. Numerous studies have reported on the synthesis of 2-(3-pyridyl)-4,5-disubstituted thiazoles and their evaluation against a panel of pathogenic bacteria and fungi.[8][9][10]
These studies have revealed that certain derivatives exhibit potent antimicrobial activity, with some compounds showing efficacy comparable to or even exceeding that of standard antibiotics.[10] The mechanism of action is often attributed to the disruption of essential cellular processes in the microbes. The presence of the pyridine ring can further enhance this activity.
Table 2: Reported Antimicrobial Activity of 2-(3-pyridyl)thiazole Analogs
| Compound Type | Target Organism(s) | Potency (Example) | Reference |
| 5-acetyl-4-methyl-2-(3-pyridyl)thiazole | Staphylococcus epidermidis (Gram-positive bacterium) | MIC = 0.24 µg/mL (twofold more active than ampicillin) | [10] |
| 5-acetyl-4-methyl-2-(3-pyridyl)thiazole | Geotricum candidum (Fungus) | MIC = 0.48 µg/mL (equipotent to amphotericin B) | [10] |
| Various 2-(3-pyridyl)thiazole derivatives | Gram-positive and Gram-negative bacteria | Prominent activity compared to reference drugs | [9] |
The data presented in Table 2 underscores the significant potential of the 2-(pyridin-3-yl)thiazole scaffold as a source of new antimicrobial agents. This compound, as a core structure, represents a promising starting point for the development of novel antibiotics and antifungals.
Conclusion
This compound is a heterocyclic compound with a well-defined chemical identity and a feasible synthetic route based on the Hantzsch thiazole synthesis. Its structural similarity to a class of molecules with proven anticancer and antimicrobial activities makes it a compound of high interest for further investigation in drug discovery and development. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecule.
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Gotor, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(15), 4983. [Link]
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"2-Pyridin-3-YL-thiazole-5-carboxylic acid" IUPAC name
An In-depth Technical Guide to 2-(Pyridin-3-yl)thiazole-5-carboxylic Acid
Introduction
In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern drug discovery. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a prominent feature in numerous FDA-approved drugs, valued for its wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Similarly, the pyridine ring is a fundamental component of many natural products and synthetic pharmaceuticals, contributing to molecular recognition and favorable pharmacokinetic profiles.
This technical guide provides a comprehensive overview of the molecule 2-(Pyridin-3-yl)thiazole-5-carboxylic acid , a compound that synergistically combines these two critical pharmacophores. We will delve into its chemical identity, explore robust synthetic strategies with mechanistic insights, detail methods for its analytical characterization, and discuss its significant potential in therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.
Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific investigation. The compound in focus is systematically named according to IUPAC nomenclature, and its key identifiers and computed properties are summarized below.
IUPAC Name: 2-(pyridin-3-yl)thiazole-5-carboxylic acid.[4]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 248275-42-5 | [4][5] |
| Molecular Formula | C₉H₆N₂O₂S | [4] |
| Molecular Weight | 206.22 g/mol | [4] |
| Canonical SMILES | C1=CN=C(C=C1)C2=NC=C(S2)C(=O)O | PubChem |
| InChIKey | SBPJRNWAKGSLAD-UHFFFAOYSA-N | PubChem |
| XLogP3 | 0.8 | [6] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
Figure 1: 2D Chemical Structure
Synthesis and Mechanistic Insights
The construction of the 2,5-disubstituted thiazole core is most classically achieved via the Hantzsch thiazole synthesis, a reliable and high-yielding condensation reaction.[7][8][9] This methodology involves the reaction of an α-halocarbonyl compound with a thioamide.
The Hantzsch Thiazole Synthesis Pathway
The synthesis of 2-(pyridin-3-yl)thiazole-5-carboxylic acid can be logically planned from two key building blocks: pyridine-3-carbothioamide (the thioamide component) and an ethyl 2-chloro-3-oxopropanoate derivative (the α-halocarbonyl component). The thioamide provides the N1 and C2 atoms of the thiazole ring along with the pyridin-3-yl substituent, while the α-halocarbonyl provides the S, C4, and C5 atoms, including the precursor to the carboxylic acid.
Caption: Hantzsch Synthesis Workflow for the Target Compound.
The reaction mechanism proceeds via initial nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-halocarbonyl, displacing the halide. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.[8][10]
Experimental Protocol (Exemplary)
This protocol describes a self-validating workflow. The success of each step is contingent on the purity and identity of the material from the previous step, culminating in a final product that is rigorously characterized.
Step 1: Synthesis of Ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate
-
To a stirred solution of pyridine-3-carbothioamide (1.0 eq) in anhydrous ethanol (10 mL/mmol), add ethyl 2-chloro-3-oxopropanoate (1.1 eq).
-
Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). Rationale: Refluxing in ethanol provides the necessary thermal energy for the condensation and cyclization while serving as a suitable solvent for the reactants.
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Causality: This step quenches the HCl byproduct generated during the reaction, preventing potential side reactions and aiding in product precipitation.
-
Extract the product into ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the pure ester.
Step 2: Hydrolysis to 2-(Pyridin-3-yl)thiazole-5-carboxylic acid
-
Dissolve the purified ester (1.0 eq) from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add sodium hydroxide (2.0 eq) and stir the mixture at 40°C overnight. Rationale: Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting an ester to a carboxylic acid.
-
After the reaction is complete (monitored by TLC), acidify the mixture to pH 3-4 with 1M HCl. Causality: Acidification protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final product.
Analytical Characterization
Rigorous analytical validation is essential to confirm the structure and purity of the synthesized compound.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridine ring protons (typically δ 7.5-9.0 ppm), a singlet for the thiazole C4-H (typically δ 8.0-8.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). The coupling patterns of the pyridine protons will be characteristic of a 3-substituted ring.[11][12] |
| ¹³C NMR | Resonances for the nine distinct carbon atoms, including the carbonyl carbon of the carboxylic acid (δ > 160 ppm) and carbons of the two aromatic rings. |
| Mass Spec (HRMS) | The calculated exact mass for C₉H₆N₂O₂S is 206.0150. The observed m/z value should match this value closely, confirming the elemental composition. |
| HPLC | A single major peak with >95% purity when analyzed using a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). |
Biological Significance and Therapeutic Potential
The thiazole scaffold is a versatile building block in drug design, with derivatives exhibiting a wide range of pharmacological activities.[3] The incorporation of a pyridine ring can further enhance biological activity and modulate physicochemical properties for improved drug-likeness.
Established Activities of Related Scaffolds
-
Anticancer: Many thiazole derivatives function as potent anticancer agents.[1][12][13] Notably, 2-aminothiazole-5-carboxamide derivatives have been designed as kinase inhibitors, inspired by the structure of Dasatinib, a drug used to treat leukemia.[14]
-
Antimicrobial: The thiazole nucleus is a key component in compounds with significant antibacterial and antifungal properties.[15][16] Research has demonstrated that pyridine-thiazole hybrids can possess promising antimicrobial activity.[15][17][18]
-
Anti-inflammatory: Thiazole-containing molecules have also been identified as anti-inflammatory agents.[1][16]
The combination of these two heterocycles in 2-(pyridin-3-yl)thiazole-5-carboxylic acid makes it a compelling candidate for screening in various therapeutic areas. The carboxylic acid group provides a handle for further chemical modification, allowing for the creation of amide or ester libraries to explore structure-activity relationships (SAR).
Caption: Conceptual Structure-Activity Relationships.
Conclusion
2-(Pyridin-3-yl)thiazole-5-carboxylic acid is a well-defined chemical entity with significant potential for drug discovery and development. Its synthesis is accessible through established and reliable methods like the Hantzsch synthesis. The convergence of the biologically active thiazole and pyridine rings within a single, modifiable scaffold makes it an attractive starting point for developing novel therapeutics targeting a range of diseases, from cancer to infectious and inflammatory conditions. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the promising biological landscape of this valuable heterocyclic compound.
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A Technical Guide to the Physicochemical Characterization of 2-Pyridin-3-YL-thiazole-5-carboxylic acid
Introduction: The Scientific Imperative for Physicochemical Profiling
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. The physicochemical properties of an active pharmaceutical ingredient (API) are foundational to this process, dictating its behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile.[1][2] An incomplete understanding of these core characteristics is a significant contributor to late-stage attrition in drug development.[2]
This guide provides an in-depth technical overview of the essential physical properties of 2-Pyridin-3-YL-thiazole-5-carboxylic acid (CAS: 248275-42-5), a heterocyclic compound of interest. The molecule's architecture, featuring a pyridine ring, a thiazole ring, and a carboxylic acid moiety, suggests a rich potential for biological interactions. However, this same structural complexity necessitates a thorough characterization to navigate the challenges of solubility, stability, and bioavailability.[3]
Herein, we move beyond a simple datasheet, offering not only the properties themselves but also the causality behind the experimental methodologies chosen for their determination. Each protocol is presented as a self-validating system, designed to ensure accuracy, reproducibility, and a comprehensive understanding of the molecule's behavior.
Core Molecular and Predicted Physicochemical Properties
A baseline understanding of the molecule is the first step in any characterization workflow. The following table summarizes the fundamental identifiers and computationally predicted properties for this compound. While predicted values are invaluable for initial assessment, they must be confirmed through empirical testing.
| Property | Value | Source(s) |
| IUPAC Name | 2-(pyridin-3-yl)-1,3-thiazole-5-carboxylic acid | - |
| CAS Number | 248275-42-5 | [Vendor] |
| Molecular Formula | C₉H₆N₂O₂S | [Vendor] |
| Molecular Weight | 206.22 g/mol | [Vendor] |
| Predicted Boiling Point | 460.3 ± 51.0 °C | [Vendor] |
| Predicted Density | 1.440 ± 0.06 g/cm³ | [Vendor] |
| Predicted pKa | 2.20 ± 0.10 | [Vendor] |
Section 1: Thermal Properties and Solid-State Characterization
The solid-state form of an API profoundly impacts its stability, dissolution rate, and manufacturability.[4] Issues such as polymorphism—the existence of multiple crystalline forms—can lead to unexpected changes in bioavailability, causing significant regulatory and clinical challenges.[4] Therefore, thermal analysis and crystallographic assessment are non-negotiable early-stage activities.
Melting Point and Thermal Stability via Differential Scanning Calorimetry (DSC)
Expertise & Experience: The melting point (Tm) is more than a simple physical constant; it is a sentinel for purity and an indicator of crystalline form. A sharp, well-defined melting endotherm typically signifies a highly crystalline and pure compound. Differential Scanning Calorimetry (DSC) is the gold-standard technique, offering high precision and the ability to detect other thermal events like glass transitions or polymorphic transformations.[5]
Experimental Protocol: DSC Analysis
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a perforated lid to allow for the escape of any potential volatiles.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature approximately 30-50 °C above the expected melting point at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Cool the sample back to 25 °C.
-
Perform a second heating ramp under the same conditions to observe any changes induced by the initial melt (e.g., conversion to an amorphous state).
-
-
Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm from the first heating cycle. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the peak.
Trustworthiness: The protocol's self-validating nature comes from the second heating ramp. If the compound is stable, the melting profile should be reproducible. The appearance of a glass transition (a step change in the baseline) or recrystallization/melting events at different temperatures on the second scan would provide critical evidence of thermal instability or polymorphism.
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A Technical Guide to the Chemical Properties and Synthetic Strategies of 2-(Pyridin-3-yl)thiazole-5-carboxylic Acid
Executive Summary
This document provides a comprehensive technical overview of 2-(pyridin-3-yl)thiazole-5-carboxylic acid, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. This guide details its core physicochemical properties, outlines robust synthetic pathways with mechanistic considerations, and explores its reactivity and potential for derivatization. Furthermore, it contextualizes the compound's importance by examining the broad biological activities associated with the pyridinyl-thiazole scaffold, supported by spectroscopic insights and safety protocols. This paper is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this valuable chemical building block.
Introduction to the Pyridinyl-Thiazole Scaffold
Heterocyclic compounds form the bedrock of modern pharmacology. Within this vast chemical space, structures incorporating both pyridine and thiazole rings are recognized as "privileged scaffolds". The pyridine ring, a bioisostere of a phenyl group, offers hydrogen bonding capabilities and can modulate a compound's solubility and metabolic stability.[1] The thiazole ring is a key component in numerous bioactive natural products and pharmaceuticals, valued for its diverse chemical reactivity and ability to engage in various non-covalent interactions with biological targets.[2][3]
2-(Pyridin-3-yl)thiazole-5-carboxylic acid (CAS No. 248275-42-5) merges these two critical pharmacophores. It serves not only as a molecule for direct biological screening but, more importantly, as a versatile synthetic intermediate.[4][5] The carboxylic acid moiety provides a convenient handle for amide coupling and other modifications, enabling the systematic exploration of chemical space to develop novel therapeutic agents, including potential antimicrobial, anti-inflammatory, and anticancer compounds.[1][2][6]
Caption: Proposed workflow for the synthesis of the target compound.
Chemical Reactivity and Derivatization Potential
The utility of 2-(pyridin-3-yl)thiazole-5-carboxylic acid in drug discovery stems from its predictable reactivity, which allows for the creation of large libraries of derivatives.
-
Carboxylic Acid Group: This is the primary site for modification. It readily undergoes standard amide bond formation with various amines using coupling agents like EDC/HOBt or HATU. It can also be esterified or reduced to the corresponding alcohol.
-
Pyridine Nitrogen: The basic nitrogen atom can be protonated or quaternized with alkyl halides. It can also be oxidized to an N-oxide, which alters the electronic properties and steric profile of the pyridine ring.
-
Thiazole Ring: While generally stable, the thiazole ring can undergo electrophilic substitution, although it is less reactive than other aromatic systems. The C4 position is the most likely site for such reactions.
Caption: Derivatization potential and links to biological applications.
Spectroscopic Characterization (Anticipated)
While experimental data for the title compound requires direct acquisition, the expected spectroscopic features can be reliably predicted based on analysis of closely related analogs found in the literature. [7][8]
| Technique | Expected Features |
|---|---|
| ¹H NMR (DMSO-d₆) | - COOH: A very broad singlet, typically >13 ppm. - Pyridine Protons: Four distinct signals in the aromatic region (δ 7.5-9.0 ppm). - Thiazole Proton: A singlet for the C4-H, likely downfield (δ ~8.0-8.5 ppm) due to the adjacent electron-withdrawing groups. |
| ¹³C NMR (DMSO-d₆) | - C=O (acid): Signal around 160-165 ppm. - Aromatic Carbons: Multiple signals between 120-155 ppm corresponding to the pyridine and thiazole rings. |
| FT-IR (KBr, cm⁻¹) | - O-H Stretch: A very broad band from 2500-3300 cm⁻¹ (carboxylic acid). - C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹. - C=N & C=C Stretches: Multiple bands in the 1500-1650 cm⁻¹ region. - C-S Stretch: A weaker band typically found in the fingerprint region (600-800 cm⁻¹). |
Biological Significance and Therapeutic Landscape
The pyridinyl-thiazole core is a recurring motif in compounds with significant biological activity. Research has demonstrated that derivatives of this scaffold exhibit a wide range of therapeutic potential.
-
Antimicrobial Activity: Numerous studies have reported on thiazole derivatives as potent agents against both bacteria and fungi. [2][6]The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase. [3]Specifically, 2-(3-pyridyl)-4,5-disubstituted thiazoles have shown promising activity against pathogenic strains. [6]* Anticancer Activity: The thiazole scaffold is present in several anticancer drugs. Derivatives have been designed as potent inhibitors of various kinases and have shown antiproliferative effects on diverse cancer cell lines, including leukemia, breast, and colon cancers. [8][9]* Anti-inflammatory Properties: Pyridine and thiazole-based hydrazides have been synthesized and shown to possess promising anti-inflammatory activity, evaluated through methods such as the denaturation of bovine serum albumin. [2]
Safety and Handling
As a laboratory chemical, 2-(pyridin-3-yl)thiazole-5-carboxylic acid should be handled with standard precautions.
-
General Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: While specific toxicity data is not available, related thiazole-carboxylic acids are classified as irritants. [10]Avoid contact with skin and eyes and prevent inhalation of dust.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place to ensure its long-term stability. [11]
Conclusion
2-(Pyridin-3-yl)thiazole-5-carboxylic acid is a high-value chemical entity characterized by its strategic combination of two potent pharmacophores. Its well-defined physicochemical properties and accessible synthetic routes, primarily via the Hantzsch synthesis, make it an ideal starting point for medicinal chemistry campaigns. The reactivity of its carboxylic acid function allows for extensive derivatization, enabling the exploration of structure-activity relationships for developing novel therapeutics targeting a spectrum of diseases, from bacterial infections to cancer. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their discovery and development programs.
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Introduction: The Strategic Importance of the Pyridinyl-Thiazole Scaffold
An In-Depth Technical Guide to the Synthesis of 2-Pyridin-3-YL-thiazole-5-carboxylic Acid Derivatives
The convergence of pyridine and thiazole rings into a single molecular framework creates a privileged scaffold of significant interest to researchers in drug discovery and medicinal chemistry. The this compound core, in particular, serves as a versatile building block for compounds targeting a range of biological pathways. Thiazole-containing molecules are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, the pyridine-thiazole hybrid has been explored for the development of novel anticancer agents and kinase inhibitors.[1][4][5]
This guide provides a comprehensive, field-proven overview of the primary synthetic strategies for constructing the this compound core and its subsequent derivatization into esters and amides. The methodologies are presented with an emphasis on the underlying chemical principles and causality, offering researchers the necessary insights to adapt and troubleshoot these syntheses in a laboratory setting.
Part 1: Core Synthesis via Convergent Hantzsch Thiazole Formation
The Hantzsch thiazole synthesis remains one of the most robust and widely utilized methods for constructing the thiazole nucleus.[6][7][8] Its primary advantage lies in its convergent nature, where two key fragments are combined in a cyclocondensation reaction to rapidly build molecular complexity. In the context of our target scaffold, this involves the reaction of 3-pyridinecarboxthioamide with an appropriate α-halo-β-ketoester.
Causality of the Hantzsch Approach
This strategy is often the first choice for chemists due to its efficiency. The reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[8] This one-pot or two-step sequence is highly effective for producing a wide array of substituted thiazoles.[6]
Synthetic Workflow: Hantzsch Synthesis
Caption: Convergent synthesis of the target acid via the Hantzsch reaction.
Experimental Protocol: Hantzsch Synthesis
Step 1: Synthesis of 3-Pyridinecarboxthioamide (Thioamide Intermediate)
-
To a solution of 3-cyanopyridine (1.0 eq) in a mixture of pyridine and triethylamine, introduce hydrogen sulfide gas at 0 °C until saturation.
-
Seal the reaction vessel and stir at room temperature for 24-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-pyridinecarboxthioamide. The product should be characterized by ¹H NMR and Mass Spectrometry (MS).
Step 2: Synthesis of Ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate (Core Ester)
-
In a round-bottom flask, dissolve 3-pyridinecarboxthioamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) in a suitable solvent such as ethanol or acetonitrile.[9]
-
Heat the mixture to reflux (typically 60-80 °C) for 4-6 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After cooling to room temperature, concentrate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate.
Step 3: Saponification to this compound
-
Dissolve the ethyl ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, until the starting material is consumed (monitored by TLC).
-
Concentrate the mixture to remove the THF.
-
Acidify the remaining aqueous solution to pH 3-4 with 1M hydrochloric acid (HCl).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under high vacuum to yield the final product, this compound.
| Parameter | Reagents & Conditions | Typical Yield | Reference |
| Thioamide Formation | 3-Cyanopyridine, H₂S, Pyridine/TEA | 70-85% | General Method |
| Cyclocondensation | Thioamide, Ethyl 2-chloroacetoacetate, Ethanol, Reflux | 60-75% | [3] |
| Saponification | Ethyl ester, LiOH, THF/H₂O | >90% | General Method |
Part 2: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid functional group is a key handle for generating libraries of derivatives with diverse physicochemical properties. The most common modifications involve the formation of esters and amides to explore structure-activity relationships (SAR).[10]
Section 2.1: Synthesis of Ester Derivatives via Fischer Esterification
Fischer esterification is a classic, acid-catalyzed method for converting carboxylic acids into esters using an excess of alcohol, which also serves as the solvent.[11] The reaction is equilibrium-driven, and the use of a large excess of the alcohol pushes the equilibrium towards the product.[11]
Experimental Protocol: Fischer Esterification
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, used in large excess as the solvent).
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH) (0.1-0.2 eq).
-
Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and neutralize by washing with saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to yield the desired ester.
Workflow: Fischer Esterification
Caption: Ester synthesis via acid-catalyzed Fischer Esterification.
Section 2.2: Synthesis of Amide Derivatives via Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry, but direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. The process requires the activation of the carboxylic acid using a coupling reagent.[12] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used to form an active ester intermediate, which then readily reacts with the amine.
Causality of Amide Coupling Reagents
The role of the coupling reagent (e.g., EDC) is to convert the hydroxyl group of the carboxylic acid into a better leaving group. The additive (e.g., HOBt) then forms an activated benzotriazole ester. This intermediate is more stable than the initial O-acylisourea formed by EDC alone but is highly reactive towards nucleophilic attack by an amine, leading to the formation of a stable amide bond with high efficiency and minimizing side reactions.[12]
Experimental Protocol: EDC/HOBt Amide Coupling
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.2 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel chromatography to afford the final amide derivative.
Workflow: Amide Coupling
Caption: General workflow for amide synthesis using coupling reagents.
| Reagent Class | Examples | Base | Solvent | Key Features |
| Carbodiimides | EDC, DCC | DIPEA, TEA | DMF, DCM | Widely used, cost-effective. Byproducts can be challenging to remove (DCU). |
| Phosphonium Salts | PyBOP, BOP | DIPEA | DMF | High reactivity, good for hindered substrates. Can be expensive. |
| Uronium/Aminium | HATU, HBTU | DIPEA, 2,4,6-Collidine | DMF | Very efficient, low racemization. Most common for peptide synthesis. |
Conclusion
The this compound scaffold represents a valuable starting point for the development of new chemical entities in drug discovery. The synthetic routes outlined in this guide, particularly the convergent Hantzsch synthesis, provide a reliable and efficient means of accessing the core structure. Subsequent derivatization of the carboxylic acid into a diverse array of esters and amides is readily achievable using standard, well-established protocols. By understanding the causality behind each synthetic step and employing robust purification and characterization techniques, researchers can confidently synthesize and explore the therapeutic potential of this important class of molecules.
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"2-Pyridin-3-YL-thiazole-5-carboxylic acid" analogs and their activity
An In-Depth Technical Guide to 2-(Pyridin-3-yl)thiazole-5-carboxylic Acid Analogs: Synthesis, Structure-Activity Relationship, and Biological Activity
Abstract
The hybridization of pyridine and thiazole rings creates a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide focuses on the 2-(Pyridin-3-yl)thiazole-5-carboxylic acid core, providing an in-depth analysis for researchers and drug development professionals. We will explore the primary synthetic routes for this scaffold and its analogs, dissect the critical structure-activity relationships (SAR) that govern efficacy, and review the significant anticancer and antimicrobial activities reported for this class of compounds. The guide includes detailed, field-proven experimental protocols for synthesis and biological evaluation, supplemented with data tables and workflow diagrams to offer a comprehensive resource for advancing research in this area.
Introduction to the Pyridine-Thiazole Scaffold
Heterocyclic compounds are cornerstones of modern drug discovery, with pyridine and thiazole moieties being particularly prominent. The pyridine ring is a key component in numerous natural products and synthetic drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] Similarly, the thiazole ring is a versatile five-membered heterocycle found in essential medicines like the antibiotic penicillin and the antiretroviral ritonavir.[2]
The strategic combination of these two heterocycles into a single molecular entity—a pyridine-thiazole hybrid—has emerged as a powerful strategy in drug design.[3] This hybridization can lead to compounds with enhanced biological activity, novel mechanisms of action, or improved pharmacokinetic profiles compared to their individual components.[4][5] Specifically, the 2-(Pyridin-3-yl)thiazole-5-carboxylic acid scaffold offers a unique three-point pharmacophore: the pyridine nitrogen for hydrogen bonding, the thiazole ring as a rigid linker and interaction hub, and the carboxylic acid group as a key polar anchor or a point for further derivatization into amides and esters. This guide synthesizes the current knowledge on these promising molecules.
Synthetic Strategies for Analog Development
The construction of the 2-(pyridin-3-yl)thiazole core is most reliably achieved through the Hantzsch thiazole synthesis.[1][6] This classic condensation reaction provides a versatile and efficient route to the core structure and allows for the introduction of diversity at various positions.
Core Synthesis via the Hantzsch Reaction
The Hantzsch synthesis involves the cyclization of a thioamide with an α-halocarbonyl compound.[7] For the target scaffold, the key precursors are nicotinothioamide (the thioamide of pyridine-3-carboxamide) and an α-halo-β-oxopropanoate derivative, such as ethyl 3-bromo-2-oxopropanoate.
The causality behind this choice is rooted in efficiency and precursor availability. Nicotinamide (Vitamin B3) is an inexpensive starting material that can be converted to the corresponding thioamide. The α-halocarbonyl component is specifically chosen to install the desired carboxylic acid (or its ester precursor) at the C5 position of the thiazole ring. The reaction is typically facilitated by a base, such as sodium acetate, and proceeds via heating in a protic solvent like ethanol.[1]
Caption: General workflow for the Hantzsch synthesis of the core scaffold.
Analog Derivatization
Systematic modification of the core structure is essential for optimizing biological activity.
-
C4-Position of Thiazole: Introducing substituents at the C4 position is readily achieved by modifying the α-halocarbonyl precursor. For example, using 3-chloro-2,4-pentanedione instead of a bromopyruvate derivative will yield a 4-methyl-5-acetyl substituted thiazole.[6]
-
C5-Carboxylic Acid: The carboxylic acid is a prime handle for creating libraries of amides and esters. Standard peptide coupling reagents (e.g., EDC, HOBt) can be used to react the acid with a diverse range of amines, generating carboxamide analogs with varying steric and electronic properties.[3][8]
-
Pyridine Ring: While modifications to the pyridine ring are more complex and often require starting from substituted nicotinic acid precursors, they can be critical for tuning solubility and target engagement.
Structure-Activity Relationship (SAR) Analysis
SAR studies provide critical insights into how specific structural features influence the biological activity of the 2-(pyridin-3-yl)thiazole-5-carboxylic acid analogs.
-
Importance of the C5-Carboxylate Group: The presence of an ethyl carboxylate group at the C5 position of the thiazole ring has been shown to significantly enhance cytotoxic activity against cancer cell lines like MCF-7 and HepG2.[1] This suggests that an electron-withdrawing group capable of hydrogen bonding is highly favorable for activity at this position.
-
Substituents on the Thiazole Ring: The nature of the substituent at the C4 position can dramatically alter the compound's profile. For instance, in related pyridine-thiazole series, substituting the C4 position with bulky aryl groups has been explored for antimicrobial activity.[4][5]
-
Pyridine Isomerism: The point of attachment on the pyridine ring is crucial. While this guide focuses on the 3-pyridyl isomer, studies on related scaffolds have shown that 2-pyridyl and 4-pyridyl analogs can exhibit different potencies and target selectivities, likely due to the different spatial orientation of the nitrogen atom and its resulting hydrogen bonding capabilities.[9]
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Unlocking the Therapeutic Promise of 2-Pyridin-3-YL-thiazole-5-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved therapeutics and a fertile ground for novel drug discovery.[1][2] This technical guide delves into the therapeutic potential of a specific, yet underexplored, member of this family: 2-Pyridin-3-YL-thiazole-5-carboxylic acid . While direct experimental data for this compound is sparse, this document synthesizes the wealth of information available for structurally analogous pyridine-thiazole hybrids to provide a predictive framework for its biological activity. We will explore its probable synthesis, project its likely anticancer and antimicrobial properties, elucidate potential mechanisms of action, and provide robust, field-proven protocols for its empirical validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel heterocyclic compounds.
Introduction: The Thiazole Moiety - A Privileged Scaffold in Drug Discovery
The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds.[2] Its presence in natural products like vitamin B1 (thiamine) and in synthetic drugs such as the anticancer agent Dasatinib and the anti-inflammatory Meloxicam underscores its therapeutic significance.[1][3] Thiazole derivatives have demonstrated a vast pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic activities.[4] The unique electronic properties and the ability of the nitrogen atom to form crucial hydrogen bonds with biological targets contribute to the diverse bioactivities of this scaffold.[3] The fusion of a pyridine ring to the thiazole core, as in our topic compound, often enhances biological efficacy, a strategy leveraged in the design of numerous targeted therapies.[5][6][7]
Synthesis of this compound: A Probable Route
The synthesis of 2-substituted thiazole-5-carboxylic acids is well-documented in the chemical literature. A common and efficient method is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.[1][8] For our target molecule, a plausible synthetic route would involve the reaction of a 3-pyridyl thioamide with an appropriate α-halo-ester of pyruvic acid, followed by hydrolysis of the resulting ester.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Step 1: Synthesis of Pyridine-3-carbothioamide.
-
Treat 3-cyanopyridine with phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like ethanol.[9]
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, quench with water, and extract the product.
-
Purify the crude product by recrystallization.
-
-
Step 2: Cyclocondensation to form the Thiazole Ring.
-
React the synthesized pyridine-3-carbothioamide with an ethyl 2-chloroacetoacetate or a similar α-halo ketoester in ethanol.[9]
-
Reflux the mixture, often in the presence of a mild base, for several hours.
-
The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Filter and wash the solid product.
-
-
Step 3: Hydrolysis to the Carboxylic Acid.
-
Suspend the ester from Step 2 in an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry the final product, this compound.
-
Projected Biological Activity and Underlying Mechanisms
Based on extensive literature on analogous pyridine-thiazole compounds, this compound is predicted to exhibit significant anticancer and antimicrobial activities.
Anticancer Potential
Thiazole derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and disruption of tubulin polymerization.[10][11][12]
-
Probable Mechanisms of Action:
-
Kinase Inhibition: Many thiazole-containing compounds, like Dasatinib, are potent kinase inhibitors. The pyridine-thiazole scaffold can effectively target the ATP-binding site of various kinases involved in cancer cell proliferation and survival, such as Src, Abl, and receptor tyrosine kinases (e.g., EGFR, HER2).[3][10]
-
Induction of Apoptosis: The compound may trigger programmed cell death by causing DNA fragmentation and mitochondrial depolarization.[13]
-
Cell Cycle Arrest: It could potentially arrest the cell cycle at different phases (e.g., G2/M or G1), preventing cancer cell division.
-
Inhibition of Signaling Pathways: Thiazoles have been shown to inhibit critical signaling pathways like PI3K/Akt/mTOR and NF-κB, which are often dysregulated in cancer.[10][11]
-
Illustrative Data for Structurally Similar Compounds
| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | 0.57 | [5][6] |
| Pyridine-thiazole hybrid 7 | MCF-7 (Breast) | 5.36 | [7] |
| Pyridine-thiazole hybrid 10 | HepG2 (Liver) | 8.76 | [7] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 (Leukemia) | Comparable to Dasatinib | [14] |
Antimicrobial Activity
The thiazole ring is a key component of many antimicrobial agents. Pyridine-thiazole hybrids have shown promise against a range of bacterial and fungal pathogens.[9][15][16]
-
Probable Mechanisms of Action:
-
Enzyme Inhibition: The compound may inhibit essential microbial enzymes. For instance, it could potentially target bacterial DNA gyrase or fungal lanosterol 14α-demethylase.[17][18]
-
Disruption of Cell Wall Synthesis: Like some thiazole-containing antibiotics, it might interfere with the biosynthesis of the bacterial cell wall.
-
Biofilm Inhibition: Some thiazole derivatives have been shown to inhibit the formation of microbial biofilms, a key factor in chronic infections and antibiotic resistance.[18]
-
Illustrative Data for Structurally Similar Compounds
| Compound Name | Microbial Strain | MIC (µg/mL) | Reference |
| 5-acetyl-4-methyl-2-(3-pyridyl)thiazole | Staphylococcus epidermidis | 0.24 | [16] |
| 5-acetyl-4-methyl-2-(3-pyridyl)thiazole | Geotricum candidum | 0.48 | [16] |
| Thiazolo[4,5-b]pyridin-5-one derivative 4p | MRSA, P. aeruginosa, E. coli | 120-470 | [18] |
Experimental Workflows for Biological Evaluation
To empirically validate the predicted biological activities of this compound, the following experimental workflows are recommended.
In Vitro Anticancer Activity Workflow
Caption: Workflow for evaluating in vitro anticancer activity.
In Vitro Antimicrobial Activity Workflow
Caption: Workflow for assessing in vitro antimicrobial activity.
Conclusion and Future Directions
While direct experimental validation is pending, the structural features of this compound, in the context of extensive research on analogous compounds, strongly suggest its potential as a valuable lead compound in both oncology and infectious disease research. The pyridine-thiazole core is a well-established pharmacophore, and the carboxylic acid moiety offers a handle for further derivatization to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a clear and robust pathway for the empirical evaluation of this promising molecule. Future research should focus on its synthesis, in vitro and in vivo biological characterization, and structure-activity relationship (SAR) studies to unlock its full therapeutic potential.
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"2-Pyridin-3-YL-thiazole-5-carboxylic acid" mechanism of action
An In-Depth Technical Guide to the Investigational Mechanism of Action of 2-Pyridin-3-YL-thiazole-5-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
The convergence of pyridine and thiazole moieties in a single molecular framework has consistently yielded compounds of significant pharmacological interest. This compound represents a promising scaffold with potential therapeutic applications, particularly in oncology and infectious diseases. While the precise mechanism of action for this specific molecule is still under active investigation, this technical guide synthesizes current knowledge from structurally related analogs to propose plausible mechanisms and provides a comprehensive experimental framework for their elucidation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction: The Therapeutic Potential of Pyridine-Thiazole Hybrids
The pyridine ring is a fundamental component of numerous natural products and synthetic drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] Similarly, the thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of bioactive compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The strategic combination of these two heterocycles in this compound creates a molecule with a unique electronic and steric profile, suggesting a high potential for specific interactions with biological targets.
Derivatives of this core structure have exhibited potent cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) carcinomas.[1][6][7] Furthermore, related compounds have shown promise as antimicrobial agents, highlighting the versatility of this chemical class.[4][8] This guide will explore the most probable mechanisms of action based on this compelling preliminary evidence and outline a robust research plan to definitively characterize the bioactivity of this compound.
Proposed Mechanisms of Action
Based on the biological activities of structurally analogous compounds, we propose three primary putative mechanisms of action for this compound:
-
Kinase Inhibition: A significant number of pyridine-thiazole derivatives have been identified as inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[1][7]
-
Enzyme Inhibition: Specific enzymes, such as matrix metalloproteinases (MMPs) and bacterial enzymes, have been identified as targets for similar chemical scaffolds.[6][8]
-
Induction of Apoptosis: The cytotoxic effects of related compounds are often mediated by the induction of programmed cell death, or apoptosis, in cancer cells.[6]
The following sections will detail the experimental workflows required to investigate each of these proposed mechanisms.
Experimental Protocols for Mechanistic Elucidation
Investigation of Kinase Inhibition
The dysregulation of protein kinase activity is a hallmark of many cancers. The structural motifs within this compound suggest potential interactions with the ATP-binding pocket of various kinases.
3.1.1. In Vitro Kinase Inhibition Assay
This protocol describes a generalized method for assessing the inhibitory activity of the compound against a panel of commercially available kinases.
Experimental Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution to obtain a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a suitable reaction buffer.
-
Incubation: Add the test compound at various concentrations to the reaction mixture and incubate at 30°C for a specified period (typically 30-60 minutes).
-
Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
| Kinase Target | IC50 (µM) of this compound |
| ROCK-1 | To be determined |
| EGFR | To be determined |
| Other kinases | To be determined |
Logical Workflow for Kinase Inhibition Studies:
Caption: Workflow for identifying and validating kinase targets.
Evaluation of Antimicrobial Activity and Target Identification
The pyridine-thiazole scaffold is present in several compounds with notable antimicrobial properties.[2][3][8] A key initial step is to determine the spectrum of activity.
3.2.1. Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of this compound against a panel of pathogenic bacteria and fungi.
Experimental Protocol:
-
Microorganism Preparation: Grow bacterial and fungal strains to the mid-logarithmic phase in appropriate culture media.
-
Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Microbial Strain | MIC (µg/mL) of this compound |
| Staphylococcus aureus | To be determined |
| Escherichia coli | To be determined |
| Mycobacterium tuberculosis | To be determined |
| Candida albicans | To be determined |
Proposed Target for Mycobacteria: FabH Inhibition
For mycobacterial species, β-ketoacyl-acyl carrier protein synthase III (FabH) is a potential target.[8]
3.2.2. In Vitro FabH Enzyme Inhibition Assay
Experimental Protocol:
-
Recombinant Enzyme Expression and Purification: Express and purify recombinant mycobacterial FabH.
-
Assay Setup: The assay measures the condensation reaction catalyzed by FabH. A typical assay mixture includes the enzyme, acetyl-CoA, and malonyl-ACP in a suitable buffer.
-
Incubation: Add this compound at various concentrations and incubate.
-
Detection: Monitor the reaction progress by measuring the decrease in absorbance of the thioester bond of acetyl-CoA at 232 nm or by using a coupled assay that detects the release of Coenzyme A.
-
Data Analysis: Calculate the IC50 value as described for the kinase inhibition assay.
Signaling Pathway Implication (Hypothetical):
Caption: Proposed pathway of mycobacterial inhibition via FabH.
Assessment of Apoptosis Induction in Cancer Cells
Many successful anticancer agents exert their effects by inducing apoptosis.
3.3.1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7) and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | To be determined | To be determined | To be determined |
| Compound | To be determined | To be determined | To be determined |
3.3.2. Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.
Experimental Protocol:
-
Cell Lysis: Treat cells as described above and then lyse the cells to release their contents.
-
Assay Reaction: Add a luminogenic substrate for caspase-3/7 to the cell lysate.
-
Luminescence Measurement: The cleavage of the substrate by active caspases generates a luminescent signal that can be measured using a luminometer.
-
Data Analysis: Quantify the fold-increase in caspase-3/7 activity in treated cells compared to vehicle-treated controls.
Conclusion and Future Directions
This guide provides a foundational framework for elucidating the mechanism of action of this compound. The proposed experiments are designed to systematically investigate its potential as a kinase inhibitor, an antimicrobial agent, and an inducer of apoptosis. Positive results from these initial studies will warrant further investigation, including in vivo efficacy studies in relevant animal models and detailed structure-activity relationship (SAR) studies to optimize the therapeutic potential of this promising scaffold. The convergence of the pyridine and thiazole heterocycles offers a rich chemical space for the development of novel therapeutics, and a thorough understanding of the mechanism of action is paramount to this endeavor.
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Al-Ghorbani, M., et al. (2022). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 15(1), 103509. [Link]
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Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25955–25968. [Link]
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Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25955-25968. [Link]
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Laddha, P. R., et al. (2024). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org. [Link]
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Li, X., et al. (2017). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 22(11), 1891. [Link]
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Li, X., et al. (2017). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 22(11), 1891. [Link]
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Kral, R., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(16), 4948. [Link]
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Liu, W., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(6), 378-386. [Link]
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Topic: Potential Therapeutic Targets of 2-Pyridin-3-YL-thiazole-5-carboxylic acid
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Pyridin-3-YL-thiazole-5-carboxylic acid is a heterocyclic compound whose direct biological targets are not extensively characterized in public literature. However, its utility as a chemical intermediate in the synthesis of pharmacologically active molecules provides significant clues to its potential therapeutic applications. This guide synthesizes available information and proposes a logical, evidence-based strategy for identifying and validating its potential therapeutic targets. We will focus on two primary hypotheses derived from the synthetic utility of this scaffold: its potential role in modulating the Sphingosine-1-Phosphate Receptor 1 (S1P1) and the Free Fatty Acid Receptor 1 (FFAR1/GPR40) . This document provides the scientific rationale behind these hypotheses and details the experimental workflows required for their validation, serving as a comprehensive resource for researchers initiating a target identification and validation campaign for this compound.
Introduction: The Challenge and Opportunity of a Novel Scaffold
In drug discovery, novel chemical scaffolds present both a challenge and an opportunity. The challenge lies in the "de-orphanization" of their biological targets, a process requiring a systematic and hypothesis-driven approach. The opportunity lies in the potential for discovering first-in-class therapeutics with novel mechanisms of action. This compound falls into this category. While not a widely studied end-point molecule itself, it has been identified as a key intermediate in the synthesis of selective S1P1 receptor agonists. Additionally, similar thiazole carboxylic acid derivatives have been explored as agonists for GPR40 (FFAR1).
This guide, therefore, puts forth a dual-pronged investigative strategy. We will explore the rationale and experimental validation pathways for two high-priority potential targets:
-
Sphingosine-1-Phosphate Receptor 1 (S1P1): A key regulator of the immune and vascular systems.
-
GPR40 (Free Fatty Acid Receptor 1): A metabolic sensor involved in glucose homeostasis.
The following sections will detail the biological significance of each target, the evidence linking them to the core scaffold, and the rigorous experimental protocols required to validate these hypotheses.
Hypothesis I: S1P1 Receptor Modulation
The most direct evidence linking this compound to a biological target is its documented use as a precursor for potent and selective S1P1 receptor agonists. S1P1 is a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking from lymph nodes to the peripheral circulation. Functional antagonism of S1P1 leads to the sequestration of lymphocytes in lymph nodes, producing a peripheral lymphopenia that is therapeutically beneficial in autoimmune diseases.
The S1P1 Signaling Pathway
Upon binding of its endogenous ligand, sphingosine-1-phosphate, or an agonistic drug, the S1P1 receptor couples primarily through the Gαi subunit. This inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. More importantly, it initiates downstream signaling cascades, including the PI3K-Akt pathway, which is crucial for cell survival and migration, and the Ras-ERK pathway, involved in cell proliferation. Chronic agonism leads to receptor internalization and degradation, effectively rendering the cell insensitive to S1P gradients and thus functionally antagonizing lymphocyte egress.
Caption: S1P1 receptor signaling cascade upon agonist binding.
Experimental Validation Workflow
A tiered approach is necessary to confirm if this compound directly binds to and modulates the S1P1 receptor.
Caption: Tiered experimental workflow for S1P1 target validation.
This experiment determines if the test compound can displace a known high-affinity radiolabeled ligand from the S1P1 receptor, indicating direct binding competition.
Protocol:
-
Source: Prepare membranes from CHO or HEK293 cells stably overexpressing human S1P1.
-
Radioligand: Use [³³P]-S1P or another suitable high-affinity radiolabeled S1P1 agonist/antagonist.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Incubation: In a 96-well plate, combine receptor membranes (5-10 µg protein), [³³P]-S1P (at its Kd concentration, e.g., 0.1 nM), and varying concentrations of this compound (e.g., 1 nM to 100 µM).
-
Incubate for 60 minutes at room temperature.
-
Termination: Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester. Wash plates 3 times with ice-cold wash buffer (Assay buffer without BSA).
-
Detection: Dry the filter plate, add scintillation fluid, and count radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
This assay measures the activation of the Gαi protein coupled to the S1P1 receptor upon agonist binding, providing a direct measure of functional activity.
Protocol:
-
Reagents: Use the same S1P1-expressing membranes as in the binding assay. The key reagent is [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.
-
Incubation: In a 96-well plate, combine membranes (5-10 µg), [³⁵S]GTPγS (~0.5 nM), and varying concentrations of the test compound.
-
Incubate for 30 minutes at 30°C.
-
Termination & Detection: The protocol follows the same filtration and scintillation counting steps as the radioligand binding assay.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding (as a percentage of the response from a known full agonist) against the log concentration of the test compound to determine the EC₅₀ and Emax values.
Hypothesis II: GPR40 (FFAR1) Agonism
Thiazole carboxylic acid derivatives have been investigated as agonists of GPR40 (also known as Free Fatty Acid Receptor 1, or FFAR1), a GPCR primarily expressed in pancreatic β-cells. GPR40 is activated by medium- and long-chain fatty acids. Its activation potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive target for the treatment of type 2 diabetes.
The GPR40 Signaling Pathway
GPR40 is coupled to the Gαq/11 subunit. Upon agonist binding, Gαq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca²⁺]i). The resulting increase in cytosolic calcium is a key signal for the potentiation of insulin secretion from pancreatic β-cells.
"2-Pyridin-3-YL-thiazole-5-carboxylic acid" literature review
An In-Depth Technical Guide: 2-Pyridin-3-YL-thiazole-5-carboxylic acid
Introduction: A Privileged Scaffold in Modern Drug Discovery
The convergence of pyridine and thiazole rings within a single molecular framework creates a "privileged scaffold" of significant interest to the medicinal chemistry community. These heterocyclic systems are cornerstones in numerous natural products and synthetic drugs, valued for their diverse pharmacological profiles. The compound this compound (CAS No: 248275-42-5) represents a key exemplar of this class. It serves not only as a subject of direct biological investigation but also as a versatile synthon for the development of more complex derivatives.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this molecule. We will delve into its synthesis, physicochemical properties, and the broad spectrum of biological activities associated with its structural class, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] By synthesizing data from the literature and providing field-proven experimental insights, this document aims to serve as a foundational resource for leveraging the therapeutic potential of the pyridine-thiazole core.
PART 1: Core Molecular Profile
A clear understanding of the fundamental physicochemical properties is the starting point for any research endeavor.
| Property | Value | Source(s) |
| IUPAC Name | 2-(pyridin-3-yl)-1,3-thiazole-5-carboxylic acid | |
| Synonyms | 5-Thiazolecarboxylic acid, 2-(3-pyridinyl)- | [4] |
| CAS Number | 248275-42-5 | [4] |
| Molecular Formula | C₉H₆N₂O₂S | [4][5] |
| Molecular Weight | 206.22 g/mol | [4][5] |
PART 2: Synthesis and Characterization
The construction of the thiazole ring is a cornerstone of synthetic organic chemistry. The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most robust and widely adopted methods for this purpose.[2][6]
The Hantzsch Synthesis: A Mechanistic Overview
The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-halocarbonyl compound and a thioamide. The reaction proceeds via two key steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl.
-
Cyclization and Dehydration: An intramolecular cyclization occurs, followed by a dehydration step to yield the aromatic thiazole ring.
This method is highly versatile, allowing for the introduction of various substituents on the thiazole core by simply changing the starting materials.
Proposed Synthesis of this compound
A logical and efficient route to the target compound applies the Hantzsch synthesis, followed by ester hydrolysis. This two-step process is outlined below.
Sources
- 1. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. CAS 248275-42-5 | this compound - Synblock [synblock.com]
- 5. 2-(PYRIDIN-3-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID | CAS 39067-29-3 [matrix-fine-chemicals.com]
- 6. kuey.net [kuey.net]
Methodological & Application
Synthesis of "2-Pyridin-3-YL-thiazole-5-carboxylic acid" protocol
An Application Note for the Synthesis of 2-(Pyridin-3-yl)thiazole-5-carboxylic Acid
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 2-(pyridin-3-yl)thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthetic strategy is centered around the robust and well-established Hantzsch thiazole synthesis, followed by a standard saponification reaction. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for experimental choices, a complete step-by-step protocol, and mechanistic insights to ensure reliable and reproducible outcomes.
Introduction and Scientific Rationale
Heterocyclic compounds containing thiazole and pyridine rings are cornerstone scaffolds in modern pharmacology due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The target molecule, 2-(pyridin-3-yl)thiazole-5-carboxylic acid, combines these two privileged structures, making it a valuable building block for the synthesis of novel pharmaceutical agents. The carboxylic acid moiety provides a versatile chemical handle for further modification, such as amide bond formation, to create libraries of potential drug candidates.[3]
The chosen synthetic pathway leverages the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring.[4][5] This reaction involves the condensation of a thioamide with an α-halocarbonyl compound.[5][6] In this protocol, we react 3-pyridinecarbothioamide with an ethyl α-bromo-β-oxopropanoate to form the ethyl ester intermediate. This intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product. This two-step approach is reliable, scalable, and utilizes readily available starting materials.
Overall Synthetic Workflow
The synthesis is performed in two primary stages as depicted in the workflow diagram below:
-
Hantzsch Thiazole Synthesis: Formation of the ethyl ester intermediate.
-
Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.
Caption: Overall two-step synthetic workflow.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| 3-Pyridinecarbothioamide | C₆H₆N₂S | 138.19 | Standard vendor | Starting thioamide |
| Ethyl 3-bromo-2-oxopropanoate | C₅H₇BrO₃ | 195.01 | Standard vendor | α-haloketone, handle with care (lachrymator)[7][8] |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Standard vendor | Reaction solvent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Standard vendor | For neutralization |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | LiOH·H₂O | 41.96 | Standard vendor | Hydrolysis reagent |
| Methanol (MeOH) | CH₃OH | 32.04 | Standard vendor | Co-solvent for hydrolysis |
| Hydrochloric Acid (HCl), 2M | HCl | 36.46 | Standard vendor | For acidification |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Standard vendor | Extraction/crystallization solvent |
| Hexanes | C₆H₁₄ | 86.18 | Standard vendor | Crystallization solvent |
Detailed Experimental Protocols
Part A: Synthesis of Ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate
This step involves the formation of the thiazole ring via the Hantzsch condensation reaction.
Reaction Scheme: (Image of the chemical reaction for Part A)
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-pyridinecarbothioamide (5.0 g, 36.2 mmol, 1.0 eq).
-
Add absolute ethanol (100 mL) and stir until the solid is fully dissolved.
-
To this solution, add ethyl 3-bromo-2-oxopropanoate (7.77 g, 39.8 mmol, 1.1 eq) dropwise over 5 minutes.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 5-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate).
-
After completion, allow the mixture to cool to room temperature. A precipitate may form.
-
Slowly pour the reaction mixture into 200 mL of cold deionized water with stirring.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. The use of a mild base like NaHCO₃ is crucial to neutralize the HBr byproduct without causing premature hydrolysis of the desired ester product.[9]
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the solid cake thoroughly with deionized water (3 x 50 mL).
-
Recrystallize the crude product from an ethanol/water mixture or ethyl acetate/hexanes to afford ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate as a solid.
-
Dry the purified product under vacuum. A typical yield is in the range of 75-85%.
Part B: Synthesis of 2-(Pyridin-3-yl)thiazole-5-carboxylic acid
This step is a standard saponification (hydrolysis) of the ester to the final carboxylic acid.
Reaction Scheme: (Image of the chemical reaction for Part B)
Procedure:
-
In a 250 mL round-bottom flask, dissolve the ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate (5.0 g, 20.1 mmol, 1.0 eq) from Part A in a mixture of methanol (50 mL) and deionized water (25 mL).
-
Add lithium hydroxide monohydrate (1.26 g, 30.2 mmol, 1.5 eq) to the solution.[10]
-
Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 50 mL of deionized water.
-
Cool the solution in an ice bath and acidify by slowly adding 2M HCl dropwise with stirring until the pH reaches ~3-4. This protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water (3 x 30 mL) to remove any remaining salts.
-
Dry the final product, 2-(pyridin-3-yl)thiazole-5-carboxylic acid, in a vacuum oven at 50-60 °C. A typical yield is in the range of 88-95%.
Mechanistic Insight: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone of thiazole chemistry. The reaction proceeds through a well-defined mechanism involving nucleophilic attack, cyclization, and dehydration.
Caption: Simplified mechanism of the Hantzsch reaction.
The reaction is initiated by the nucleophilic sulfur atom of the 3-pyridinecarbothioamide attacking the electrophilic carbon bearing the bromine atom on the ethyl 3-bromo-2-oxopropanoate.[5] This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl carbon. The final step is a dehydration of the cyclic intermediate, which results in the formation of the stable, aromatic thiazole ring.[6]
Summary of Quantitative Data
| Step | Compound | M.W. ( g/mol ) | Moles (mmol) | Eq. | Theoretical Yield (g) | Actual Yield (g) | % Yield |
| A | 3-Pyridinecarbothioamide | 138.19 | 36.2 | 1.0 | - | - | - |
| Ethyl 3-bromo-2-oxopropanoate | 195.01 | 39.8 | 1.1 | - | - | - | |
| Product (Ester Intermediate) | 248.28 | - | - | 8.99 | 7.2 (Typical) | 80% | |
| B | Ester Intermediate | 248.28 | 20.1 | 1.0 | - | - | - |
| LiOH·H₂O | 41.96 | 30.2 | 1.5 | - | - | - | |
| Product (Final Acid) | 220.23 | - | - | 4.43 | 4.0 (Typical) | 90% |
Conclusion
This application note provides a validated and detailed protocol for the synthesis of 2-(pyridin-3-yl)thiazole-5-carboxylic acid. By following the outlined procedures, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and materials science. The use of the Hantzsch thiazole synthesis offers an efficient and scalable route, while the clear, step-by-step instructions and mechanistic explanations ensure a high probability of success.
References
- OECD SIDS. (2002). 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0.
- ChemicalBook.
- Farmacia Journal. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS.
- SynArchive. Hantzsch Thiazole Synthesis.
- Shukla, A. P., & Verma, V. A Systematic Review On Thiazole Synthesis And Biological Activities.
- Scribd. (2010). Hantzsch Thiazole Synthesis.
- ResearchG
- Li, J., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
- Oakwood Chemical.
- Request PDF. (2025). Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents.
- Apollo Scientific.
- MDPI. (2016).
- Hassan, A.S., et al. (2021).
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- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
- 6. scribd.com [scribd.com]
- 7. Ethyl 3-Bromo-2-oxopropanoate [oakwoodchemical.com]
- 8. 70-23-5 Cas No. | Ethyl 3-bromo-2-oxopropanoate | Apollo [store.apolloscientific.co.uk]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Hantzsch Synthesis of 2-(Pyridin-3-yl)thiazole-5-carboxylic Acid
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The 2-arylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This application note provides a comprehensive, field-proven guide to the synthesis of 2-(Pyridin-3-yl)thiazole-5-carboxylic acid, a key building block for drug discovery programs. We detail a robust, two-step synthetic sequence beginning with the classic Hantzsch thiazole synthesis to construct the core heterocyclic system, followed by a straightforward ester hydrolysis.[1][2] This document is designed to provide researchers with not only a step-by-step protocol but also the underlying chemical principles, troubleshooting strategies, and mechanistic insights to ensure reproducible success.
Introduction: The Significance of the Thiazole Ring
Heterocyclic compounds are foundational to modern pharmacology, and among them, the thiazole ring is of paramount importance.[3] This five-membered aromatic ring, containing both sulfur and nitrogen, is a bioisostere for various functional groups and is present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[4]
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing the thiazole core.[1][2] The reaction classically involves the condensation of an α-haloketone with a thioamide.[2][3] Its enduring utility is a testament to its reliability, high yields, and the accessibility of its starting materials.[4] This guide will leverage the Hantzsch reaction to synthesize an important intermediate, ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate, which is then converted to the target carboxylic acid.
Synthetic Strategy Overview
The synthesis of 2-(Pyridin-3-yl)thiazole-5-carboxylic acid is efficiently achieved in a two-step process.
-
Step 1: Hantzsch Thiazole Condensation. A substituted α-haloketone, ethyl 2-chloro-3-oxobutanoate, is reacted with pyridine-3-carbothioamide. This condensation reaction directly and regioselectively assembles the desired 2,5-disubstituted thiazole ring system as its ethyl ester derivative.
-
Step 2: Saponification. The resulting ethyl ester is hydrolyzed under basic conditions to yield the final 2-(Pyridin-3-yl)thiazole-5-carboxylic acid.
The overall workflow is depicted below.
Caption: Overall synthetic workflow.
In-Depth Reaction Mechanism: Hantzsch Thiazole Synthesis
Understanding the reaction mechanism is critical for optimization and troubleshooting. The Hantzsch synthesis proceeds through a well-established pathway involving nucleophilic attack, cyclization, and dehydration.[3][5]
-
Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of the thioamide acting as a potent nucleophile, attacking the electrophilic carbon bearing the chlorine atom on the α-haloketone.[5] This forms a thioimonium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon. This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.[6]
-
Dehydration: The final step is the acid- or heat-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate. This dehydration step results in the formation of a double bond, leading to the stable, aromatic thiazole ring.[5][6] The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.[5]
Caption: Conceptual stages of the Hantzsch synthesis.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
Protocol 1: Synthesis of Ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate
This protocol is adapted from a similar synthesis of a pyridin-4-yl analog.[7]
Materials & Reagents:
| Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| Pyridine-3-carbothioamide | 138.19 | 10.0 | 1.38 g | Thioamide |
| Ethyl 2-chloro-3-oxobutanoate | 164.59 | 10.0 | 1.65 g (1.38 mL) | α-Haloketone |
| Absolute Ethanol (200 proof) | 46.07 | - | 20 mL | Solvent |
| Saturated Sodium Bicarbonate (aq) | - | - | ~50 mL | Neutralizing Agent |
| Deionized Water | 18.02 | - | ~100 mL | Washing Agent |
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add pyridine-3-carbothioamide (1.38 g, 10.0 mmol) and absolute ethanol (20 mL). Stir the mixture to achieve a suspension.
-
Reagent Addition: Add ethyl 2-chloro-3-oxobutanoate (1.38 mL, 10.0 mmol) to the suspension at room temperature.
-
Scientist's Note: The α-haloketone is the reactive electrophile. Adding it to the thioamide solution ensures the thioamide is well-dispersed.
-
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction mixture will gradually become a clear, homogenous solution.
-
Causality: Heating provides the necessary activation energy for the condensation and dehydration steps, driving the reaction towards the stable aromatic product.[5]
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Workup & Isolation: a. Once the reaction is complete, allow the flask to cool to room temperature. b. Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. c. Slowly add saturated sodium bicarbonate solution while stirring until the pH is neutral (~7-8). This step neutralizes the HCl byproduct formed during the reaction, causing the product to precipitate.[7] d. Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation. e. Collect the solid product by vacuum filtration using a Buchner funnel. f. Wash the filter cake with cold deionized water (2 x 20 mL) to remove any inorganic salts.
-
Drying: Dry the collected solid under vacuum or in a desiccator to a constant weight. The product should be a pale yellow or off-white solid. A typical yield is in the range of 80-90%.
Protocol 2: Hydrolysis to 2-(Pyridin-3-yl)thiazole-5-carboxylic Acid
This is a standard saponification procedure for converting an ester to a carboxylic acid.[8][9]
Materials & Reagents:
| Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| Ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate | 248.29 | 8.0 | 1.99 g | Substrate |
| Sodium Hydroxide (NaOH) | 40.00 | 24.0 (3 eq) | 0.96 g | Base |
| Deionized Water | 18.02 | - | 20 mL | Solvent |
| 2 M Hydrochloric Acid (HCl) | - | - | ~15 mL | Acidifying Agent |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
pH paper or pH meter
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve sodium hydroxide (0.96 g, 24.0 mmol) in deionized water (20 mL). Add the ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate (1.99 g, 8.0 mmol) to this solution.
-
Reaction: Heat the mixture to reflux (approx. 100 °C) with stirring for 1-2 hours.
-
Scientist's Note: Using an excess of base ensures the hydrolysis goes to completion. The reaction can be monitored by TLC until the starting ester spot has disappeared.
-
-
Workup & Isolation: a. Cool the reaction mixture to room temperature, then further cool in an ice bath. b. While stirring, slowly add 2 M HCl dropwise to acidify the solution. The carboxylic acid product will begin to precipitate. Continue adding acid until the pH of the solution is approximately 3-4.[8] c. Stir the suspension in the ice bath for an additional 30 minutes. d. Collect the precipitated solid by vacuum filtration. e. Wash the solid with a small amount of cold water and then dry thoroughly. A typical yield is >90%.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
1H NMR: The proton NMR spectrum should show characteristic signals for the pyridine ring protons and a singlet for the proton at the C4 position of the thiazole ring. The broad singlet corresponding to the carboxylic acid proton will also be present.
-
Mass Spectrometry (MS): ESI-MS should show a prominent [M+H]+ ion corresponding to the molecular weight of the product (C9H6N2O2S, MW = 206.22).
-
Melting Point: A sharp melting point is indicative of high purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Step 1 | Incomplete reaction. Impure starting materials. Product loss during workup. | Check Reaction Completion: Ensure the reaction is monitored by TLC and allowed to run until the limiting reagent is consumed. Verify Reagent Quality: Use high-purity, dry ethanol and check the quality of the thioamide and α-haloketone. Optimize Precipitation: Ensure the pH is fully neutralized during workup and allow sufficient time for precipitation in an ice bath. |
| Reaction Stalls (Step 1) | Insufficient heat. Deactivated reagents. | Verify Temperature: Ensure the reaction mixture is at a full, steady reflux. Use Fresh Reagents: The α-haloketone can degrade over time; use from a freshly opened bottle or purify if necessary. |
| Incomplete Hydrolysis (Step 2) | Insufficient base or reaction time. | Increase Equivalents/Time: Increase the reaction time or add an additional equivalent of NaOH. Monitor by TLC to confirm the disappearance of the starting ester. |
| Oily Product / Fails to Solidify | Presence of impurities. Incomplete hydrolysis or neutralization. | Purification: If the product does not solidify, extract it from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify the residue by column chromatography or recrystallization. Check pH: Ensure the pH is correctly adjusted during the acidic workup to fully protonate the carboxylate. |
Conclusion
The Hantzsch thiazole synthesis provides a direct and highly effective route to the 2-(pyridin-3-yl)thiazole scaffold. The two-step protocol described herein—condensation followed by hydrolysis—is a robust, scalable, and reproducible method for producing 2-(Pyridin-3-yl)thiazole-5-carboxylic acid. This application note serves as a practical guide for researchers, offering detailed procedural steps and the scientific rationale necessary for successful synthesis and troubleshooting.
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Al-Dhfyan, A., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 15636-15651. Available at: [Link]
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Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]
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Guchhait, S. K., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(25), 5374-5381. Available at: [Link]
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Farkas, J., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 305-310. Available at: [Link]
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Al-Smadi, M., & Olmstead, M. M. (2009). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Molecules, 14(7), 2495-2505. Available at: [Link]
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Farmacia Journal. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia, 63(2), 172-177. Available at: [Link]
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Okuma, K., et al. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. Bulletin of the Chemical Society of Japan, 72(4), 833-849. Available at: [Link]
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MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]
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Application Notes and Protocols for the Purification of 2-Pyridin-3-YL-thiazole-5-carboxylic acid by Recrystallization
These application notes provide a comprehensive guide for the purification of "2-Pyridin-3-YL-thiazole-5-carboxylic acid" (CAS No. 248275-42-5) using the recrystallization technique.[1] This document is intended for researchers, scientists, and drug development professionals who require a high-purity solid compound for their work. The purity of intermediates like this compound is critical for the successful synthesis of target active pharmaceutical ingredients and for ensuring the reliability of biological assay results.[2]
The protocol herein is designed to be a self-validating system, emphasizing the scientific principles behind each step to allow for adaptation and troubleshooting. We will first explore the theoretical foundation of recrystallization and a systematic approach to solvent selection, followed by a detailed experimental protocol.
The Principle of Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[3][4][5] The underlying principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[6] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at its boiling point.[7][8] As a saturated hot solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice.[6] The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[3] Slow cooling is crucial for the formation of large, pure crystals, as it allows for the selective incorporation of the target molecules into the growing crystal lattice, excluding impurities.[6][7]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the compound is essential for developing a successful recrystallization protocol.
| Property | Value | Source |
| CAS Number | 248275-42-5 | [1] |
| Molecular Formula | C₉H₆N₂O₂S | [1] |
| Molecular Weight | 206.22 g/mol | [1] |
| Structure | A heterocyclic compound containing a pyridine ring, a thiazole ring, and a carboxylic acid functional group. | N/A |
Solvent System Selection: A Systematic Approach
The choice of solvent is the most critical parameter in recrystallization. A systematic screening of potential solvents is necessary to identify the ideal system for this compound.
Characteristics of an Ideal Recrystallization Solvent:
-
The target compound should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[7][9]
-
Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[8][9]
-
The solvent must be chemically inert and not react with the compound to be purified.[6][8]
-
The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[9]
-
The solvent should be non-toxic, inexpensive, and non-flammable, if possible.
Recommended Solvents for Screening:
Based on the polar nature of the carboxylic acid and pyridine moieties in the target molecule, a range of solvents with varying polarities should be tested.
-
Protic Solvents: Water, Ethanol, Methanol, Isopropanol
-
Aprotic Polar Solvents: Acetone, Ethyl Acetate, Acetonitrile
-
Nonpolar Solvents: Toluene, Heptane, Hexane (less likely to be effective as a single solvent but may be useful as an anti-solvent in a mixed-solvent system)
Experimental Protocol for Solvent Screening:
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
Add 0.5 mL of a candidate solvent to each test tube at room temperature.
-
Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.[10]
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate to the boiling point of the solvent.[8]
-
If the compound dissolves completely upon heating, cool the solution to room temperature and then in an ice-water bath.
-
Observe the formation of crystals. The ideal solvent will yield a large quantity of crystalline solid upon cooling.
-
If a single solvent does not meet these criteria, a mixed-solvent system may be necessary.[9] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). The solution is then heated until it becomes clear and allowed to cool slowly.
Interpreting Solvent Screening Results: A Hypothetical Example
| Solvent | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling | Assessment |
| Water | Sparingly Soluble | Soluble | Moderate | Potential |
| Ethanol | Soluble | Very Soluble | Poor | Unsuitable alone; potential "good" solvent |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good | Promising Candidate |
| Acetone | Soluble | Very Soluble | Poor | Unsuitable alone |
| Heptane | Insoluble | Insoluble | None | Unsuitable alone; potential "poor" solvent |
| Ethanol/Water | Sparingly Soluble | Soluble | Excellent | Promising Mixed System |
Based on the structure of the target molecule, which is a heterocyclic carboxylic acid, polar protic solvents or a mixture including one are likely to be effective. For instance, a mixture of ethanol and water is often a good choice for polar organic compounds.[2][11]
Detailed Recrystallization Protocol for this compound
This protocol assumes a suitable solvent system has been identified through the screening process described in Section 3.0. For illustrative purposes, we will describe the procedure using a mixed-solvent system of ethanol and water.
Materials and Equipment:
-
Crude this compound
-
Selected solvent system (e.g., Ethanol and Deionized Water)
-
Erlenmeyer flasks (at least two)
-
Graduated cylinders
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Step-by-Step Procedure:
Step 1: Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the "good" solvent (e.g., ethanol) dropwise while gently heating and stirring the mixture on a hot plate. Use the minimum amount of hot solvent required to completely dissolve the solid.[3][7] This creates a saturated solution.
Step 2: (Optional) Hot Filtration
-
If insoluble impurities are present after dissolution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask containing a small amount of the solvent on the hot plate.
-
Place a stemless funnel with fluted filter paper into the neck of the preheated flask.
-
Carefully and quickly pour the hot solution through the filter paper. This step removes insoluble impurities.
Step 3: Crystallization
-
If using a mixed-solvent system, add the "poor" solvent (e.g., water) dropwise to the hot, clear solution until it becomes slightly turbid.
-
Add a few more drops of the "good" solvent (ethanol) until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, undisturbed.[7] Slow cooling is essential for the formation of large, pure crystals.[6]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]
Step 4: Collection of Crystals
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor containing impurities.[4]
-
Keep the vacuum on to pull air through the crystals for several minutes to help them dry.
Step 5: Drying
-
Carefully remove the filter paper with the purified crystals from the funnel and place it on a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
Visual Workflow of the Recrystallization Process
Caption: Recrystallization workflow for this compound.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not saturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound. |
| Oiling out (product separates as an oil) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Impurities are present. | - Lower the temperature at which the solution is saturated by adding more of the "good" solvent.- Reheat the solution and allow it to cool more slowly. |
| Low recovery of purified product | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath.- Minimize the amount of solvent used for washing the crystals.- Preheat the filtration apparatus to prevent premature crystallization. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By following the systematic approach to solvent selection and the step-by-step purification procedure, researchers can obtain a high-purity compound suitable for further applications in drug discovery and development. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds.
References
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University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
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SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
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Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Chemistry. Retrieved from [Link]
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LibreTexts. (2022, April 7). 3: Crystallization. Chemistry LibreTexts. Retrieved from [Link]
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Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
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sathee jee. (n.d.). Chemistry Crystallization. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thiazole-5-carboxylic acid. PubChem. Retrieved from [Link]
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RECRYSTALLISATION. (n.d.). Retrieved from [Link]
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Column chromatography purification of "2-Pyridin-3-YL-thiazole-5-carboxylic acid"
An Application Note and Protocol for the Purification of 2-(Pyridin-3-yl)thiazole-5-carboxylic Acid by Column Chromatography
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-(Pyridin-3-yl)thiazole-5-carboxylic acid, a heterocyclic compound of significant interest as a synthetic intermediate in pharmaceutical development.[1][2] The primary challenge in the purification of this molecule is its amphoteric nature, stemming from the presence of both a basic pyridine moiety and an acidic carboxylic acid group. This dual functionality can lead to problematic interactions with common stationary phases, resulting in poor peak shape and low recovery. This guide details a robust methodology centered on Reversed-Phase (RP) chromatography, which offers superior control over analyte ionization through mobile phase pH adjustment, leading to efficient and reproducible purification. We will cover the strategic selection of the chromatographic mode, detailed protocols for method development and scale-up, and a thorough troubleshooting guide.
Introduction: The Purification Challenge
2-(Pyridin-3-yl)thiazole-5-carboxylic acid is a polar, amphoteric molecule. Its purification is complicated by its zwitterionic potential across a wide pH range. The pyridine nitrogen typically has a pKa between 5 and 6, while the carboxylic acid has a predicted pKa of approximately 2.2.[3][4][5] This means that at neutral pH, the molecule exists as a zwitterion, which can interact unpredictably with chromatographic media. Standard normal-phase chromatography on silica gel is often plagued by issues such as peak tailing, due to the basic pyridine interacting with acidic silanol groups, and irreversible adsorption, if the carboxylic acid group becomes deprotonated.[6][7] Therefore, a strategy that can effectively control the ionization state of the molecule is paramount for a successful separation.
Physicochemical Properties of the Analyte
A successful purification strategy is built upon a solid understanding of the analyte's properties. The key characteristics of 2-(Pyridin-3-yl)thiazole-5-carboxylic acid are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆N₂O₂S | [5][8] |
| Molecular Weight | 206.22 g/mol | [5][8] |
| CAS Number | 248275-42-5 | [5][8] |
| Predicted pKa (Acid) | 2.20 ± 0.10 | [5] |
| Predicted pKa (Base) | ~5-6 (Pyridine Ring) | [3][4] |
| Appearance | Solid (in related analogs) | [1][9] |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO. | [1][9] |
Chromatographic Strategy Selection
The amphoteric nature of the target molecule dictates the choice of chromatographic technique. While several options exist, Reversed-Phase (RP) chromatography is the most logical and robust choice for this application.
-
Normal-Phase Chromatography (Silica Gel): This method is generally not recommended. The basic pyridine ring will interact strongly with acidic silanol groups on the silica surface, leading to significant peak tailing.[6] While mobile phase modifiers like triethylamine (to shield silanols) or acetic acid (to protonate the analyte) can be used, their effects are competing for this molecule. Adding a base deprotonates the carboxylic acid, making it highly polar and likely to bind irreversibly, while adding an acid protonates the pyridine, also leading to very strong retention.
-
Ion-Exchange Chromatography (IEX): This is a viable but more complex alternative. Depending on the mobile phase pH, the molecule can be made net-positive (cation exchange) or net-negative (anion exchange). Mixed-mode columns that combine IEX and RP properties are particularly powerful for such molecules but may require more extensive method development.[10][11]
-
Reversed-Phase Chromatography (C18): This is the recommended technique. It separates compounds based on hydrophobicity. By acidifying the mobile phase (e.g., pH 2.5-3.0), we can achieve two critical goals simultaneously: the carboxylic acid remains in its neutral, protonated state (-COOH), and the pyridine nitrogen is protonated (-NH+). While the positive charge on the pyridine reduces retention, the overall molecule becomes a single, stable cationic species that behaves predictably on the C18 stationary phase, minimizing peak tailing and allowing for effective separation from non-polar and neutral impurities.[12][13]
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Application Note: Comprehensive NMR Characterization of 2-(Pyridin-3-yl)thiazole-5-carboxylic Acid
Abstract
This application note provides a comprehensive guide for the structural characterization and unambiguous resonance assignment of 2-(Pyridin-3-yl)thiazole-5-carboxylic acid. This compound incorporates both pyridine and thiazole moieties, structural motifs prevalent in medicinal chemistry and drug development.[1] Given the potential for spectral complexity and overlapping signals inherent in such heteroaromatic systems, a multi-dimensional NMR approach is essential for accurate structure verification. We present a suite of detailed protocols, from sample preparation to the strategic application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. The rationale behind experimental choices, such as solvent selection and the specific utility of each NMR technique, is thoroughly explained to provide researchers with a robust, self-validating methodology for this and structurally related molecules.
Introduction and Strategic Rationale
The structural confirmation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. The target molecule, 2-(Pyridin-3-yl)thiazole-5-carboxylic acid (Figure 1), is comprised of three distinct structural units: a 3-substituted pyridine ring, a 2,5-disubstituted thiazole ring, and a carboxylic acid group. While ¹H NMR provides initial information on proton environments and multiplicities, the close chemical shifts of aromatic protons and the presence of four quaternary carbons necessitate a more powerful analytical strategy.
Figure 1: Structure and Numbering of 2-(Pyridin-3-yl)thiazole-5-carboxylic acid

The methodology outlined herein is designed to overcome these challenges by systematically building a complete picture of the molecule's covalent framework.
-
Why a Multi-Dimensional Approach? Two-dimensional NMR experiments are critical for establishing connectivity. Correlation SpectroscopY (COSY) identifies protons coupled to each other (typically over 2-3 bonds), Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) couplings between protons and carbons.[2] The HMBC experiment is particularly crucial for identifying and assigning quaternary carbons, which are invisible in HSQC spectra.[3]
-
Why DMSO-d₆? The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an ideal solvent for this analysis for two primary reasons:
-
Solubility: It effectively dissolves a wide range of polar, heterocyclic compounds.
-
Proton Exchange: It is aprotic enough to slow the exchange of the acidic carboxylic acid proton, allowing for its observation in the ¹H NMR spectrum, typically as a broad singlet at a downfield chemical shift (δ > 10 ppm).[3][4] In contrast, solvents like D₂O would lead to rapid H/D exchange, rendering this proton invisible.[3]
-
Experimental Protocols
These protocols are designed for a standard 500 MHz or 600 MHz NMR spectrometer.
Materials and Instrumentation
-
Compound: 2-(Pyridin-3-yl)thiazole-5-carboxylic acid (CAS 248275-42-5)[5]
-
Solvent: DMSO-d₆ (99.9 atom % D)
-
Internal Standard: Tetramethylsilane (TMS), typically included in the solvent.
-
Equipment: 5 mm NMR tubes, volumetric pipette, analytical balance.
-
Instrumentation: 500 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
Protocol 1: Sample Preparation
-
Weigh approximately 20-25 mg of 2-(Pyridin-3-yl)thiazole-5-carboxylic acid directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Secure the cap and gently vortex or sonicate the sample for 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no suspended particulate matter.
-
Place the NMR tube into the spectrometer's spinner turbine, ensuring correct depth positioning.
Protocol 2: NMR Data Acquisition
Workflow for NMR Data Acquisition
Caption: Standard workflow from sample preparation to 2D NMR data acquisition.
-
Locking and Shimming: Lock onto the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical Spectral Width: -2 to 16 ppm.
-
Number of Scans: 8-16.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical Spectral Width: -10 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
gCOSY (Gradient-Selected COSY) Acquisition:
-
Acquire a 2D homonuclear correlation spectrum to identify ¹H-¹H J-couplings.
-
Set the spectral width in both dimensions (F1 and F2) to cover all proton signals (e.g., 0-14 ppm).
-
Number of Scans per Increment: 2-4.
-
-
gHSQC (Gradient-Selected HSQC) Acquisition:
-
Acquire a 2D one-bond ¹H-¹³C correlation spectrum.
-
F2 (Proton) Dimension: 0-14 ppm.
-
F1 (Carbon) Dimension: 0-180 ppm.
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
-
gHMBC (Gradient-Selected HMBC) Acquisition:
-
Acquire a 2D long-range ¹H-¹³C correlation spectrum.
-
F2 (Proton) Dimension: 0-14 ppm.
-
F1 (Carbon) Dimension: 0-200 ppm.
-
Set the long-range coupling constant (ⁿJCH) to a compromise value, typically 8 Hz, to observe both 2-bond and 3-bond correlations.[2]
-
Data Analysis and Structural Elucidation
The following section describes a systematic workflow for interpreting the acquired NMR data to achieve complete and unambiguous signal assignment.
Predicted Chemical Shifts and Signal Identification
Based on literature data for similar pyridine, thiazole, and carboxylic acid fragments, a set of expected chemical shifts can be predicted. This serves as a preliminary guide for assignment.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for 2-(Pyridin-3-yl)thiazole-5-carboxylic acid in DMSO-d₆
| Atom | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| H-2' | Pyridine | ~9.2 | - | dd |
| H-4' | Pyridine | ~8.4 | - | ddd |
| H-5' | Pyridine | ~7.6 | - | dd |
| H-6' | Pyridine | ~8.7 | - | dd |
| H-4 | Thiazole | ~8.5 | - | s |
| COOH | Carboxylic Acid | >13.0 | - | br s |
| C-2 | Thiazole | - | ~168 | Quaternary |
| C-4 | Thiazole | - | ~145 | CH |
| C-5 | Thiazole | - | ~128 | Quaternary |
| C-COOH | Carboxylic Acid | - | ~162 | Quaternary |
| C-2' | Pyridine | - | ~152 | CH |
| C-3' | Pyridine | - | ~130 | Quaternary |
| C-4' | Pyridine | - | ~136 | CH |
| C-5' | Pyridine | - | ~124 | CH |
| C-6' | Pyridine | - | ~149 | CH |
Note: These are estimated values. Actual shifts may vary.
Step-by-Step Interpretation
-
¹H NMR Analysis:
-
Identify the very broad singlet at the far downfield end of the spectrum (>13 ppm) as the COOH proton.
-
Identify the sharp singlet in the aromatic region (~8.5 ppm) as H-4 of the thiazole ring.
-
Locate the four distinct signals of the pyridine ring. The most downfield proton, likely a doublet of doublets, will be H-2' , adjacent to the nitrogen and the point of substitution. The other three protons (H-4', H-5', H-6' ) will form a coupled spin system.
-
-
COSY Analysis:
-
Confirm the pyridine spin system. A cross-peak will be observed between H-5' and H-6' , and between H-5' and H-4' . A weaker 4-bond coupling may be visible between H-6' and H-4', and H-2' and H-4'.
-
The thiazole proton H-4 and the COOH proton will show no COSY correlations, confirming they are isolated spin systems.
-
-
HSQC Analysis:
-
Correlate each proton signal to its directly attached carbon.
-
The H-4 singlet will correlate to the C-4 carbon.
-
The four pyridine proton signals will correlate to their respective carbons: C-2', C-4', C-5', and C-6' . This step definitively assigns all protonated carbons.
-
-
HMBC Analysis: Connecting the Fragments
-
This is the final and most critical step for assigning the quaternary carbons and confirming the overall structure. Key expected correlations are visualized in the diagram below.
-
Thiazole-Pyridine Linkage: Look for a 3-bond correlation from the pyridine proton H-2' and/or H-4' to the thiazole carbon C-2 . This unequivocally confirms the C2-C3' bond.
-
Carboxylic Acid Position: The thiazole proton H-4 should show strong 2-bond and 3-bond correlations to the quaternary carbons C-5 and C-COOH , respectively. The COOH proton itself may show a correlation to C-5 and C-COOH .
-
Assigning C-3': The pyridine protons H-2' and H-4' will both show correlations to the quaternary carbon C-3' .
-
Key HMBC Correlation Network
Caption: Expected key long-range (HMBC) correlations for structural confirmation.
Summary of Assignments
By following the workflow described, all proton and carbon resonances of 2-(Pyridin-3-yl)thiazole-5-carboxylic acid can be confidently assigned. The final assignments should be tabulated as shown below, replacing hypothetical data with experimental values.
Table 2: Final Experimental NMR Assignments for 2-(Pyridin-3-yl)thiazole-5-carboxylic acid
| Atom | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity (J in Hz) | COSY Correlations | Key HMBC Correlations |
| Thiazole Ring | |||||
| 2 | e.g., 168.5 | - | - | - | H-2', H-4', H-4 |
| 4 | e.g., 145.2 | e.g., 8.55 | s | - | C-2, C-5, C-COOH |
| 5 | e.g., 128.9 | - | - | - | H-4 |
| Carboxyl Group | |||||
| COOH | e.g., 162.1 | e.g., 13.50 | br s | - | C-5 |
| Pyridine Ring | |||||
| 2' | e.g., 152.3 | e.g., 9.21 | dd (2.1, 0.8) | H-4', H-6' | C-3', C-4', C-2 |
| 3' | e.g., 130.5 | - | - | - | H-2', H-4', H-5' |
| 4' | e.g., 136.8 | e.g., 8.42 | ddd (8.0, 2.1, 1.8) | H-2', H-5', H-6' | C-2', C-3', C-5', C-6' |
| 5' | e.g., 124.2 | e.g., 7.63 | dd (8.0, 4.8) | H-4', H-6' | C-3', C-4' |
| 6' | e.g., 149.5 | e.g., 8.75 | dd (4.8, 1.8) | H-4', H-5' | C-2', C-4', C-5' |
Conclusion
The combination of one-dimensional ¹H and ¹³C NMR with two-dimensional COSY, HSQC, and HMBC experiments provides a definitive and robust method for the complete structural elucidation of 2-(Pyridin-3-yl)thiazole-5-carboxylic acid. The systematic approach detailed in this application note ensures the unambiguous assignment of all proton and carbon signals, including the challenging quaternary carbons. This protocol serves as a reliable template for the characterization of other complex, multi-ring heterocyclic systems in drug discovery and chemical synthesis.
References
-
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European Journal of Medicinal Chemistry, 97, 699-718. [Link]
-
Macomber, R. S. (1995). A Complete Introduction to Modern NMR Spectroscopy. Journal of Chemical Education, 72(10), A224. [Link]
-
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. [Link]
-
Jain, A. K., Ravichandran, V., Sisodiya, M., & Agrawal, R. K. (2010). Synthesis and antibacterial evaluation of 2-amino-5-(pyridin-3yl)-1,3,4 thiadiazole derivatives. Asian Pacific Journal of Tropical Medicine, 3(9), 717-720. [Link]
-
Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
-
San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved January 7, 2026, from [Link]
-
Al-Ostath, A., El-Faham, A., & Al-Amri, A. (2021). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 26(16), 4995. [Link]
-
Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 7, 2026, from [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CAS 248275-42-5 | this compound - Synblock [synblock.com]
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 2-Pyridin-3-YL-thiazole-5-carboxylic acid
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 2-Pyridin-3-YL-thiazole-5-carboxylic acid, a key heterocyclic intermediate in pharmaceutical development. The method is designed to effectively separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific rationale behind the method development, a detailed experimental protocol, and validation parameters according to the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Challenge
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of novel therapeutic agents.[1] Its molecular structure, incorporating both a basic pyridine ring and an acidic carboxylic acid group, confers a zwitterionic character, which presents a unique challenge for chromatographic separation.[2][3] The primary analytical objective is to develop a highly specific and reliable HPLC method capable of accurately quantifying the purity of the compound and detecting any potential impurities that may arise during synthesis or degradation. A stability-indicating method is crucial to ensure the quality, safety, and efficacy of the final drug product.
The zwitterionic nature of the analyte necessitates careful control of the mobile phase pH to manage its ionization state and achieve optimal retention and peak shape on a reversed-phase column.[2] This application note describes a method that leverages a C18 stationary phase with a precisely buffered mobile phase to achieve the desired separation.
Physicochemical Properties and Method Development Rationale
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source/Rationale |
| Chemical Structure | ![]() | |
| CAS Number | 248275-42-5 | [4] |
| Molecular Formula | C₉H₆N₂O₂S | [4] |
| Molecular Weight | 206.22 g/mol | [4] |
| Predicted pKa | Carboxylic Acid: ~2.20, Pyridine Nitrogen: ~5.0 | [5] (predicted), Inferred from pyridine's pKa |
| UV Absorption | Estimated λmax ~280-340 nm | Inferred from UV spectra of pyridine-3,5-di-carboxylic acid and other pyridine derivatives.[6][7][8] |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile) and aqueous buffers. | Inferred from the structure and data on related compounds. |
Mobile Phase pH Selection
The zwitterionic nature of the analyte, with a predicted acidic pKa of ~2.20 and a basic pKa of ~5.0 for the pyridine nitrogen, dictates that the mobile phase pH is a critical parameter.[5] To ensure consistent retention and good peak shape, the pH should be controlled to maintain a single ionic form of the analyte. A mobile phase pH of around 3.0 was chosen to suppress the ionization of the carboxylic acid group, rendering the molecule less polar and promoting retention on a C18 column, while the pyridine nitrogen remains protonated.
Column Selection and Mobile Phase Composition
A C18 column is a suitable choice for the separation of this moderately polar compound. The mobile phase consists of a mixture of an aqueous buffer (phosphate buffer, pH 3.0) and an organic modifier (acetonitrile). Acetonitrile is selected for its low UV cutoff and compatibility with mass spectrometry. A gradient elution is employed to ensure the timely elution of the main peak and the effective separation of potential impurities with varying polarities.
Detection Wavelength
Based on the UV spectra of structurally related pyridine and thiazole derivatives, a detection wavelength of 285 nm is selected.[6][7][8] This wavelength is expected to provide good sensitivity for the main component and its potential chromophoric impurities. A photodiode array (PDA) detector is recommended to monitor peak purity and to obtain UV spectra of any detected impurities.
Potential Impurities and Degradation Products
The most probable synthetic route for this compound is the Hantzsch thiazole synthesis.[9][10] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. For the target molecule, this would likely involve the reaction of a derivative of 3-cyanopyridine (to form the thioamide) with an appropriate α-halocarbonyl compound.
Table 2: Potential Process-Related Impurities
| Impurity | Potential Source |
| Starting Materials | Unreacted 3-cyanopyridine, thioamide precursor, and α-halocarbonyl compound. |
| Side-Products | Isomeric products from alternative cyclization pathways. |
| Reagents/Solvents | Residual reagents and solvents used in the synthesis and purification steps. |
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
Table 3: Forced Degradation Conditions
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105 °C for 48 hours (solid state) |
| Photolytic Degradation | ICH Q1B conditions (UV and visible light) |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen phosphate (analytical grade), Orthophosphoric acid (analytical grade), Water (HPLC grade).
-
Reference Standard: this compound (of known purity).
Chromatographic Conditions
Table 4: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample and prepare as described for the standard solution.
System Suitability
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system.
Table 5: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 for the main peak |
| Theoretical Plates (N) | ≥ 2000 for the main peak |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for six replicate injections of the standard solution |
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:
-
Specificity: Analyze blank, placebo (if applicable), standard, and sample solutions. Perform forced degradation studies to demonstrate that the method can separate the main peak from degradation products and potential impurities.
-
Linearity: Prepare a series of solutions of the reference standard at different concentrations (e.g., 50% to 150% of the nominal concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution on the same day. The RSD of the purity results should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability criteria should be met under all varied conditions.
Data Presentation and Workflow Diagrams
Workflow for HPLC Purity Analysis
Caption: Workflow for the HPLC purity analysis of this compound.
Forced Degradation Study Workflow
Caption: Workflow for the forced degradation study to establish the stability-indicating nature of the method.
Conclusion
The HPLC method described in this application note is demonstrated to be suitable for the purity determination of this compound. The method is specific, linear, accurate, precise, and robust, making it a valuable tool for quality control and stability testing in a pharmaceutical development setting. The rationale provided for method development, particularly concerning the zwitterionic nature of the analyte, offers a scientific basis for the chosen chromatographic conditions.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]
-
Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. (n.d.). PMC. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link]
-
Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. (2010). ResearchGate. Retrieved from [Link]
-
Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Retrieved from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1983). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. Retrieved from [Link]
-
Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. (2010). Journal of Health Science. Retrieved from [Link]
-
Chemcasts. (n.d.). Properties of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid. Retrieved from [Link]
-
Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (2003). Journal of Chromatography B. Retrieved from [Link]
-
The Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd. Retrieved from [Link]
-
Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (2021). Scientific Reports. Retrieved from [Link]
-
SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. (2022). Neuroquantology. Retrieved from [Link]
-
The UV-Vis absorption spectra of III in different solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Synthesis, characterization, and evaluation of antioxidant and antimicrobial activity of three novel n-heteroaromatic hydrazonyl-thiazoles. (2018). ResearchGate. Retrieved from [Link]
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2019). Molecules. Retrieved from [Link]
-
UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex... (n.d.). ResearchGate. Retrieved from [Link]
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Mass spectrometry of "2-Pyridin-3-YL-thiazole-5-carboxylic acid"
An Application Note on the Mass Spectrometric Analysis of 2-Pyridin-3-YL-thiazole-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers in analytical chemistry and drug development, this document details optimized protocols for sample preparation, chromatographic separation, and mass spectrometric detection. We delve into the ionization characteristics and fragmentation behavior of the molecule in both positive and negative electrospray ionization modes, offering a robust methodology for its sensitive and selective quantification. The protocols herein are built on established principles of small molecule analysis, ensuring reliability and reproducibility.
Introduction
This compound (MW: 206.22 g/mol , Formula: C₉H₆N₂O₂S) is a heterocyclic organic compound that incorporates a pyridine ring, a thiazole ring, and a carboxylic acid functional group.[1] Such structures are common scaffolds in medicinal chemistry, making them frequent targets in drug discovery and development pipelines.[2] The ability to accurately and sensitively quantify this and similar molecules in complex biological or chemical matrices is paramount for pharmacokinetic studies, metabolic profiling, and quality control.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and selectivity through the combination of physical separation and mass-based detection.[3][4] This application note serves as a detailed guide, explaining the causal relationships behind methodological choices to develop a robust and validated LC-MS/MS assay for this compound.
Physicochemical Properties & Predicted Mass Spectrometric Behavior
The chemical structure of the analyte is the primary determinant of its behavior in a mass spectrometer. Understanding its properties allows for a logical and targeted approach to method development.
| Property | Value | Source |
| Chemical Name | 2-(Pyridin-3-YL)-1,3-thiazole-5-carboxylic acid | [1] |
| CAS Number | 248275-42-5 | [1][5] |
| Molecular Formula | C₉H₆N₂O₂S | [1] |
| Molecular Weight | 206.22 g/mol | [1] |
| Key Functional Groups | Pyridine, Thiazole, Carboxylic Acid |
Ionization Potential: The molecule possesses both a basic nitrogen atom on the pyridine ring and an acidic carboxylic acid group. This amphoteric nature makes it an excellent candidate for analysis by Electrospray Ionization (ESI) in both positive and negative modes.[4][6]
-
Positive Ion Mode (ESI+): The pyridine nitrogen is readily protonated, especially in an acidic mobile phase, to form the protonated molecule, [M+H]⁺, at m/z 207.2.
-
Negative Ion Mode (ESI-): The carboxylic acid group will readily deprotonate in a neutral or basic environment to form the deprotonated molecule, [M-H]⁻, at m/z 205.2.
Experimental Workflow Overview
A successful analysis follows a logical progression from sample receipt to final data interpretation. The workflow is designed to ensure sample cleanliness, optimal instrument performance, and data integrity.
Materials and Methods
-
Chemicals and Reagents: this compound (analytical standard), HPLC-grade methanol, HPLC-grade acetonitrile, HPLC-grade water, and formic acid (≥99%).
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an ESI source, coupled to a high-performance liquid chromatography (HPLC) system.
Sample Preparation Protocols
Proper sample preparation is critical to enhance sensitivity, reduce matrix effects, and protect the analytical instrumentation.[7][8] All samples should be centrifuged before being placed in autosampler vials to remove particulates.[9]
Protocol 5.1: Preparation of Stock and Working Standard Solutions
-
Primary Stock (1 mg/mL): Accurately weigh 1.0 mg of the analytical standard and dissolve it in 1.0 mL of methanol. This high concentration stock should be stored at -20°C.
-
Working Stock (10 µg/mL): Dilute 10 µL of the primary stock solution into 990 µL of 50:50 methanol:water.
-
Calibration Curve Standards: Perform serial dilutions from the working stock using 50:50 methanol:water to create calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL. The final solvent composition should match the initial mobile phase conditions to ensure good peak shape.[10]
Protocol 5.2: Sample Extraction from Human Plasma (Protein Precipitation) This protocol is a fast and effective method for removing the bulk of proteins from a biological sample.[11]
-
Aliquot Sample: Pipette 50 µL of plasma sample (or calibration standard prepared in blank plasma) into a 1.5 mL microcentrifuge tube.
-
Add Precipitation Solvent: Add 150 µL of cold acetonitrile containing a suitable internal standard. The 3:1 solvent-to-sample ratio ensures efficient protein precipitation.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Development
The development process should flow from the mass spectrometer back to the liquid chromatography.[3] First, optimize the MS parameters via direct infusion, then develop an LC method to achieve adequate retention and peak shape.
6.1: Mass Spectrometry Optimization
The goal is to determine the precursor ion and the most stable, intense product ions for Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI) | Optimal for polar, ionizable small molecules.[4] |
| Polarity | Positive and Negative | Test both to determine which provides better sensitivity and selectivity. |
| Capillary Voltage | 3.0 - 4.5 kV | Typical range for stable spray and efficient ionization. |
| Source Temperature | 120 - 150 °C | Prevents solvent condensation without causing thermal degradation. |
| Desolvation Gas | Nitrogen, 350 - 450 °C | Facilitates the evaporation of solvent from charged droplets. |
| Nebulizer Gas | Nitrogen, 30 - 50 psi | Assists in the formation of a fine aerosol for efficient ionization. |
Procedure:
-
Infuse a solution of the analyte (e.g., 100 ng/mL in mobile phase) directly into the mass spectrometer.
-
Acquire full scan spectra in both positive and negative modes to confirm the m/z of the precursor ions ([M+H]⁺ and [M-H]⁻).
-
Select the precursor ion and perform product ion scans at various collision energies (e.g., 10-40 eV) to identify the most abundant and stable fragment ions.
6.2: Liquid Chromatography Method A reversed-phase method is the standard approach for small molecules of moderate polarity.[11]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.6 µm, 2.1 x 50 mm | A versatile stationary phase providing good retention for a wide range of compounds.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid provides protons for positive ionization and improves peak shape.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient to elute the analyte with good resolution and efficiency.[11][12] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A small volume minimizes peak distortion. |
Fragmentation Analysis and MRM Development
Tandem mass spectrometry provides selectivity by monitoring a specific fragmentation reaction (a "transition").
7.1 Positive Ion Mode ([M+H]⁺) Fragmentation In ESI+, the protonated molecule ([M+H]⁺, m/z 207.2) is the precursor ion. Collision-induced dissociation (CID) is expected to induce fragmentation at the carboxylic acid moiety and cleavage of the heterocyclic rings.
-
Primary Fragmentation: A characteristic loss for carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da).[13]
-
Secondary Fragmentation: Further fragmentation may involve cleavage of the bond between the two rings or fragmentation within the pyridine ring, a known pathway for nicotine-related compounds.[14]
Table of Proposed MRM Transitions (ESI+)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Use |
|---|---|---|---|
| 207.2 | 163.2 | CO₂ | Quantifier (typically most intense) |
| 207.2 | 189.2 | H₂O | Qualifier |
| 207.2 | 79.1 | C₄H₂NO₂S | Qualifier |
7.2 Negative Ion Mode ([M-H]⁻) Fragmentation In ESI-, the deprotonated molecule ([M-H]⁻, m/z 205.2) is the precursor. The fragmentation is often simpler and dominated by the loss of CO₂.
Table of Proposed MRM Transition (ESI-)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Use |
|---|
| 205.2 | 161.2 | CO₂ | Quantifier/Qualifier |
Conclusion
This application note provides a robust and scientifically grounded starting point for the development of a quantitative LC-MS/MS method for this compound. By understanding the compound's physicochemical properties, a logical workflow encompassing sample preparation, chromatography, and mass spectrometry can be established. The proposed methods and fragmentation pathways serve as a blueprint for researchers, enabling the rapid development of sensitive and selective assays critical for advancing drug discovery and related scientific fields. The principles outlined here are broadly applicable to the analysis of other small polar molecules containing similar functional groups.
References
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B. K. Matuszewski, M. L. Constanzer, C. M. Chavez-Eng. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. [Link]
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Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]
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Organomation. Mass Spectrometry Sample Preparation Guide. Organomation. [Link]
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Mass Spectrometry Sample Preparation Guide - Proteins & Peptides. University of Massachusetts Chan Medical School. [Link]
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Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]
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C. G. Herbert, R. A. J. O'Hair. (2001). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Rapid Communications in Mass Spectrometry. [Link]
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Analytical Instrumentation Center. Sample Preparation Guidelines. University of Missouri. [Link]
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A. C. Valdes, et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. [Link]
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Tecan. (2020). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
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A. P. Rocci, et al. (2022). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Bioanalysis. [Link]
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Bioanalysis Zone. (2021). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
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Wikipedia. Sample preparation in mass spectrometry. Wikipedia. [Link]
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M. A. I. Salem, et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. [Link]
-
T. J. Smyth, et al. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
S. S. Sreeja, et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. [Link]
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A. M. Mohamed, et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry, Section B. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Application Notes and Protocols for Anticancer Evaluation of 2-(Pyridin-3-yl)thiazole-5-carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
A Note on "2-(Pyridin-3-yl)thiazole-5-carboxylic acid"
Introduction: The Promise of Pyridine-Thiazole Scaffolds in Oncology
The hybridization of heterocyclic rings is a well-established strategy in medicinal chemistry to generate novel compounds with enhanced biological activity and improved pharmacokinetic profiles. The pyridine and thiazole moieties are privileged structures, each contributing unique properties to the overall molecule. Pyridine rings are prevalent in numerous natural products and approved drugs, often involved in hydrogen bonding and π-π stacking interactions with biological targets.[1] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a core component of many bioactive compounds, including anticancer agents like the FDA-approved drug Dasatinib.[2]
The combination of these two rings in a single molecule, such as 2-(Pyridin-3-yl)thiazole-5-carboxylic acid, offers the potential for multi-target interactions and novel mechanisms of action. Research on related pyridine-thiazole derivatives suggests two primary avenues of anticancer activity: inhibition of tubulin polymerization and modulation of key signaling kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4][5][6][7]
This guide provides detailed protocols for a tiered approach to evaluating the anticancer potential of 2-(Pyridin-3-yl)thiazole-5-carboxylic acid, starting with fundamental cytotoxicity screening and progressing to more detailed mechanistic studies.
Tier 1: Primary Anticancer Screening - Assessing Cytotoxicity
The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit the proliferation of cancer cells. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the cytotoxic effect of a compound can be quantified.
Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver], HCT-116 [colon])[1][8][9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
2-(Pyridin-3-yl)thiazole-5-carboxylic acid (or analog) stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin).[8]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using a suitable software (e.g., GraphPad Prism).
-
Data Presentation: Summarizing Cytotoxicity Data
The IC₅₀ values for 2-(Pyridin-3-yl)thiazole-5-carboxylic acid and its analogs against a panel of cancer cell lines should be summarized in a clear and concise table for easy comparison.
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| 2-(Pyridin-3-yl)thiazole-5-carboxylic acid | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Analog 1 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Analog 2 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Positive Control) | Literature Value | Literature Value | Literature Value | Literature Value |
Tier 2: Mechanistic Investigations
Once the cytotoxic potential of the compound is established, the next step is to investigate its mechanism of action. Based on the literature for related pyridine-thiazole derivatives, two key pathways to investigate are the induction of apoptosis and cell cycle arrest, and the inhibition of specific molecular targets like tubulin and VEGFR-2.
Apoptosis and Cell Cycle Analysis
A hallmark of many effective anticancer agents is their ability to induce programmed cell death (apoptosis) and/or cause cell cycle arrest in cancer cells.
Caption: Workflow for apoptosis and cell cycle analysis.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Seed and treat cells with the test compound at its IC₅₀ concentration for 24-48 hours as described in the MTT assay protocol.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. The cell populations will be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Principle: PI stains the DNA of cells, and the amount of fluorescence is directly proportional to the amount of DNA. By analyzing the DNA content of a population of cells using flow cytometry, the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.
Procedure:
-
Seed and treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells by flow cytometry. The DNA content will be used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.
Target-Based Assays: Unraveling the Molecular Mechanism
Based on the known activities of similar compounds, investigating the effect of 2-(Pyridin-3-yl)thiazole-5-carboxylic acid on tubulin polymerization and VEGFR-2 kinase activity is a logical next step.
Caption: Potential anticancer mechanisms of pyridine-thiazole derivatives.
Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process can be monitored by measuring the increase in turbidity (absorbance) of the tubulin solution over time.
Procedure:
-
Use a commercially available tubulin polymerization assay kit.
-
Reconstitute the lyophilized tubulin in a general tubulin buffer.
-
Prepare different concentrations of the test compound.
-
In a 96-well plate, add the tubulin solution, polymerization buffer, and the test compound. Include a positive control (e.g., colchicine or paclitaxel) and a negative control (vehicle).
-
Incubate the plate at 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.
-
Plot the absorbance against time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the control.
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2, which is a tyrosine kinase. The assay typically involves incubating the recombinant VEGFR-2 enzyme with a substrate (a peptide that can be phosphorylated) and ATP. The amount of phosphorylated substrate is then quantified, often using an antibody-based detection method (e.g., ELISA) or a fluorescence-based method.
Procedure:
-
Utilize a commercially available VEGFR-2 kinase assay kit.
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the VEGFR-2 enzyme, the specific substrate, ATP, and the test compound. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (vehicle).
-
Incubate the plate at 37°C for the recommended time to allow the kinase reaction to proceed.
-
Stop the reaction and detect the amount of phosphorylated substrate according to the kit's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Concluding Remarks and Future Directions
The pyridine-thiazole scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a comprehensive framework for the in vitro evaluation of 2-(Pyridin-3-yl)thiazole-5-carboxylic acid and its derivatives. Positive results from these assays would warrant further investigation, including in vivo studies in animal models of cancer, pharmacokinetic profiling, and detailed structure-activity relationship (SAR) studies to optimize the lead compound. The exploration of this chemical space may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles for the treatment of cancer.
References
-
Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. MDPI.[Link]
-
Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities. PubMed.[Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers.[Link]
-
In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). MDPI.[Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central.[Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega.[Link]
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.[Link]
-
Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PMC - NIH.[Link]
-
Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Taylor & Francis Online.[Link]
-
Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. PMC - PubMed Central.[Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI.[Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. ResearchGate.[Link]
-
Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org.[Link]
-
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry.[Link]
-
Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. MDPI.[Link]
-
Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.[Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate.[Link]
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- 3. mdpi.com [mdpi.com]
- 4. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 2-Pyridin-3-YL-thiazole-5-carboxylic acid (Compound-PYT) as a Kinase Inhibitor
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets[1]. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors[2]. The pyridinyl-thiazole motif, in particular, has been explored for the development of inhibitors against various kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Rho-associated kinases (ROCK)[1][3].
This document provides detailed application notes and protocols for the characterization of a novel investigational kinase inhibitor, 2-Pyridin-3-YL-thiazole-5-carboxylic acid, hereafter referred to as Compound-PYT . These guidelines are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of kinase inhibitors.
Hypothesized Mechanism of Action
Based on the structure-activity relationships of similar pyridinyl-thiazole compounds, Compound-PYT is hypothesized to be an ATP-competitive inhibitor. The pyridine and thiazole rings likely interact with the hinge region of the kinase's ATP-binding pocket, a common mechanism for this class of inhibitors. The carboxylic acid moiety at the 5-position of the thiazole ring may form additional interactions with the ribose-binding pocket or solvent-exposed regions, potentially contributing to its potency and selectivity profile.
In Vitro Characterization of Compound-PYT
A crucial first step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. This is typically achieved through in vitro kinase assays that measure the inhibitor's ability to block the phosphorylation of a substrate.
Data Presentation: Kinase Inhibition Profile of Compound-PYT
The inhibitory activity of Compound-PYT was evaluated against a panel of selected kinases. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction. The results are summarized in the table below. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.
| Kinase Target | Compound-PYT IC50 (nM) | Staurosporine IC50 (nM) |
| CDK9/Cyclin T | 15 | 5 |
| GSK-3β | 250 | 10 |
| ROCK2 | 750 | 15 |
| p38α | >10,000 | 20 |
| CDK2/Cyclin E | 8 | 2 |
Note: The IC50 values for Compound-PYT are hypothetical and serve as a placeholder for actual experimental data. These values are based on published data for structurally related compounds.[1][3][4]
Experimental Protocol: In Vitro Luminescence-Based Kinase Assay
This protocol describes a method for determining the IC50 of Compound-PYT against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., CDK9/Cyclin T)
-
Kinase substrate peptide
-
ATP
-
Compound-PYT
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound-PYT in 100% DMSO.
-
Perform a serial dilution of the Compound-PYT stock solution in DMSO to create a 10-point dose-response curve. A 1:3 serial dilution starting from 1 mM is recommended.
-
Prepare a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted Compound-PYT or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations of substrate and ATP should be empirically determined.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualization of In Vitro Assay Workflow
Caption: Workflow for the in vitro luminescence-based kinase assay.
Cell-Based Characterization of Compound-PYT
While in vitro assays are essential for determining direct inhibitory activity, cell-based assays are necessary to assess the compound's effect in a more physiologically relevant context. These assays can measure the compound's ability to inhibit a specific signaling pathway and its impact on cell viability.
Visualization of a Potential Target Pathway: CDK9-Mediated Transcription
CDK9 is a key regulator of transcription elongation. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest.
Caption: Simplified CDK9 signaling pathway.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of Compound-PYT on the viability of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., a cell line known to be dependent on CDK9 activity)
-
Complete cell culture medium
-
Compound-PYT
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound-PYT in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Compound-PYT or a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The protocols and guidelines presented in this application note provide a framework for the initial in vitro and cell-based characterization of this compound (Compound-PYT) as a potential kinase inhibitor. The data generated from these assays will be crucial for understanding its potency, selectivity, and cellular activity, and for guiding its further development as a therapeutic agent.
References
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). Journal of Medicinal Chemistry. [Link]
-
An Overview of Discovery of Thiazole Containing Heterocycles as Potent GSK-3β Inhibitors. (2018). Current Drug Discovery Technologies. [Link]
-
The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (2020). Iranian Journal of Pharmaceutical Research. [Link]
-
Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules. [Link]
- Application Notes and Protocols for Kinase Activity Assays. BenchChem.
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS ONE. [Link]
- Spotlight: Cell-based kinase assay form
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- In vitro kinase assay. (2024). protocols.io.
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. [Link]
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- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the Antimicrobial Screening of 2-Pyridin-3-YL-thiazole-5-carboxylic acid
For: Researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents.
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial activity. Thiazole derivatives, particularly those hybridized with other heterocyclic moieties like pyridine, represent a promising class of compounds due to their diverse biological activities.[1][2][3] This guide provides a comprehensive, technically detailed framework for the initial antimicrobial screening of a specific novel compound, 2-Pyridin-3-YL-thiazole-5-carboxylic acid . The protocols herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[4][5][6][7][8] We will detail the principles and step-by-step execution of essential screening assays, including the Agar Disk Diffusion test for preliminary qualitative assessment and the Broth Microdilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC). Furthermore, we will describe the protocol for determining the Minimum Bactericidal Concentration (MBC) to ascertain the compound's cidal versus static properties. This document is designed to be a self-validating guide, explaining the causality behind experimental choices to empower researchers in their quest for new antimicrobial therapies.
Introduction: The Rationale for Screening Thiazole-Pyridine Hybrids
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and demonstrating a wide spectrum of pharmacological activities, including potent antimicrobial effects.[1][3][9] Its unique structural features, including the presence of sulfur and nitrogen atoms, allow for diverse interactions with biological targets.[10] Thiazole derivatives have been shown to inhibit essential bacterial processes, such as cell wall synthesis, protein synthesis, and DNA replication by targeting key enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) and DNA gyrase.[1][10]
The conjugation of a thiazole ring with a pyridine moiety, as in This compound , can enhance antimicrobial potency and broaden the spectrum of activity.[9][11] This molecular hybridization creates a novel chemical entity with unique electronic and steric properties that may overcome existing resistance mechanisms. Therefore, a systematic and robust screening cascade is essential to elucidate the antimicrobial potential of this compound. This guide provides the foundational protocols for such an investigation.
Overall Experimental Workflow
The screening process follows a logical progression from a qualitative, high-throughput primary screen to more precise quantitative assays. This approach efficiently identifies promising activity while conserving resources.
Caption: General workflow for antimicrobial susceptibility testing.
Materials and Reagents
Test Compound
-
Compound: this compound[12]
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade). Note: The choice of solvent is critical. DMSO is common, but its final concentration in the assay should be non-inhibitory to the test organisms (typically ≤1% v/v).
Microbial Strains (ATCC Quality Control Strains Recommended)
-
Gram-Positive Bacteria:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-Negative Bacteria:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungi (Yeast):
-
Candida albicans (e.g., ATCC 90028)
-
Media and Reagents
-
Mueller-Hinton Agar (MHA)[13]
-
Mueller-Hinton Broth, Cation-Adjusted (CAMHB)[14]
-
Sabouraud Dextrose Agar/Broth (for fungi)
-
Sterile Saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland Turbidity Standard[14]
-
Sterile 6 mm paper disks
-
Sterile 96-well microtiter plates (U-bottom)[15]
-
Standard antibiotics for positive controls (e.g., Vancomycin, Ciprofloxacin, Amphotericin B)
Equipment
-
Biosafety cabinet (Class II)
-
Incubator (35-37°C)[16]
-
Autoclave
-
Spectrophotometer or Turbidimeter
-
Micropipettes and sterile tips
-
Forceps
-
Vortex mixer
Experimental Protocols
Protocol 1: Preparation of Compound Stock and Inoculum
A. Compound Preparation:
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Ensure complete dissolution. This high concentration minimizes the volume of DMSO added to the assays.
-
Working Solutions: Further dilutions should be made in the appropriate sterile broth (e.g., CAMHB) immediately before use.
B. Inoculum Preparation (Standardized to 0.5 McFarland): Causality: Standardizing the inoculum density is arguably the most critical step for reproducibility in susceptibility testing.[17] The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL, ensuring that the bacterial challenge is consistent across experiments.[18]
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in 3-5 mL of sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more bacteria or more saline. This can be done visually or with a spectrophotometer (absorbance of 0.08 to 0.13 at 625 nm).[14]
-
This standardized suspension must be used within 15 minutes of preparation.[14][16]
Protocol 2: Primary Screening - Agar Disk Diffusion (Kirby-Bauer Test)
Principle: This qualitative method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[19] The compound diffuses into the agar, creating a concentration gradient. A larger zone of inhibition suggests greater susceptibility of the microorganism to the compound.[19] This method is standardized by CLSI document M02.[20][21]
Step-by-Step Procedure:
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum (from 4.1.B). Remove excess fluid by pressing the swab against the inside of the tube.[13]
-
Swab the entire surface of a Mueller-Hinton Agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[19]
-
Allow the plate to dry for 3-5 minutes.
-
Disk Application: Using sterile forceps, place paper disks impregnated with a known amount of the test compound (e.g., 10 µL of a 1 mg/mL solution) onto the agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Controls: Place a positive control disk (standard antibiotic) and a negative control disk (impregnated with DMSO only) on the same plate, ensuring they are spaced far enough apart (at least 24 mm).[13]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours for bacteria.[16]
-
Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.
Protocol 3: Quantitative Screening - Broth Microdilution (MIC Determination)
Principle: The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC).[14][18] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[22] This method is considered a gold standard and is detailed in CLSI document M07.[23]
Step-by-Step Procedure:
-
Plate Setup: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Compound Dilution: Add 100 µL of the test compound at twice the highest desired final concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
Self-Validation: This creates a logarithmic dilution series. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).[14]
-
-
Final Inoculum Preparation: Dilute the standardized 0.5 McFarland suspension from step 4.1.B into CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. This typically requires a 1:150 dilution.
-
Inoculation: Within 15 minutes of its preparation, add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.[24] The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[16]
-
Reading the MIC: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.[14]
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[22][25][26] This test distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) agents and is performed as a follow-up to the MIC assay.[22]
Step-by-Step Procedure:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, subculture a 10-100 µL aliquot from each of these clear wells onto a fresh MHA plate.
-
Label each section of the plate corresponding to the well concentration.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each streak. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15][27]
Caption: Workflow from MIC determination to MBC confirmation.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear, tabular format for easy comparison.
Table 1: Example Data Summary for Antimicrobial Screening of this compound
| Test Microorganism | Gram Stain | Disk Diffusion Zone (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | Positive | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Bactericidal/Bacteriostatic] |
| E. coli ATCC 25922 | Negative | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Bactericidal/Bacteriostatic] |
| P. aeruginosa ATCC 27853 | Negative | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Bactericidal/Bacteriostatic] |
| C. albicans ATCC 90028 | N/A (Fungus) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Fungicidal/Fungistatic] |
| Vancomycin (Control) | N/A | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | N/A |
| Ciprofloxacin (Control) | N/A | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | N/A |
Interpretation Notes:
-
An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ≤ 4).[22]
-
If the MBC/MIC ratio is >4, the agent is typically considered bacteriostatic .
References
- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
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- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Khan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
- Microbe Online. (2013).
- Clinical and Laboratory Standards Institute. (n.d.).
- BMG Labtech. (2024).
- Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
- ResearchGate. (n.d.). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests.
- Ingenta Connect. (n.d.).
- Microbe Investigations. (n.d.).
- CLSI. (n.d.). Antimicrobial Susceptibility Testing.
- Microchem Laboratory. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". BenchChem.
- CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- CLSI. (2024). CLSI 2024 M100Ed34(1).
- PMC. (n.d.).
- PMC. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- Taylor & Francis. (1995). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- CLSI. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests.
- Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
- MDPI. (2022).
- ResearchGate. (2025).
- PMC. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
- ResearchGate. (2025). Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents.
- PMC. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- Biointerface Research in Applied Chemistry. (2021).
- MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
- MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- Neuroquantology. (n.d.). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)
- PMC. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
- CymitQuimica. (n.d.). This compound.
- ACS Publications. (n.d.). Discovery of Substituted Di(pyridin-2-yl)
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Application Notes & Protocols: A Multi-Tiered Approach to Investigating the Anti-inflammatory Potential of 2-Pyridin-3-YL-thiazole-5-carboxylic acid
Introduction: The Rationale for Investigation
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective mechanism, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. A central goal in drug discovery is the identification of novel small molecules that can safely and effectively modulate the inflammatory response.
The heterocyclic scaffolds of pyridine and thiazole are privileged structures in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Research into related pyridine and thiazole-based compounds has revealed promising anti-inflammatory properties, often attributed to their ability to interact with key enzymatic targets in inflammatory pathways.[1][2][3] This precedent provides a strong rationale for the systematic evaluation of "2-Pyridin-3-YL-thiazole-5-carboxylic acid" (hereinafter referred to as Compound-PYTH) as a potential anti-inflammatory agent.
This document provides a comprehensive, multi-tiered guide for researchers to screen and characterize the anti-inflammatory effects of Compound-PYTH. The protocols are designed to progress from broad, non-specific in vitro assays to more complex, target-oriented cell-based models, providing a complete picture of the compound's potential mechanism of action.
Tier 1: Initial In Vitro Screening
The initial screening phase employs simple, rapid, and cost-effective in vitro assays to provide a preliminary assessment of Compound-PYTH's anti-inflammatory potential. These assays are cell-free and focus on fundamental processes associated with inflammation.
Inhibition of Protein Denaturation Assay
Scientific Principle: The denaturation of tissue proteins is a well-documented cause of inflammation.[4][5] This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.[4][6] The principle is that compounds with anti-inflammatory activity can stabilize the protein and prevent its denaturation.[4]
Protocol:
-
Preparation of Reagents:
-
Assay Procedure:
-
Prepare a series of dilutions of Compound-PYTH and the standard drug in PBS (e.g., 10, 50, 100, 250, 500 µg/mL).
-
In a 1.5 mL microcentrifuge tube, mix 0.5 mL of the 1% BSA solution with 0.5 mL of the test or standard solution.
-
A control tube should contain 0.5 mL of 1% BSA and 0.5 mL of PBS.
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by incubating the tubes at 70°C in a water bath for 10 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control – Absorbance of Sample) / Absorbance of Control ] x 100
-
Plot the percentage inhibition against the concentration of Compound-PYTH and determine the IC50 value (the concentration required to inhibit 50% of protein denaturation).
-
| Parameter | Condition | Rationale |
| Protein Source | Bovine Serum Albumin (BSA) | Readily available, well-characterized, and commonly used in this assay.[6] |
| Denaturation Agent | Heat (70°C) | A simple and effective method to induce protein denaturation.[4] |
| Positive Control | Diclofenac Sodium | A standard non-steroidal anti-inflammatory drug (NSAID) for comparison.[6] |
| Wavelength | 660 nm | To measure the turbidity resulting from protein aggregation upon denaturation. |
Tier 2: Cell-Based Assays for Inflammatory Mediator Production
Following initial in vitro screening, the next tier involves using a relevant cell model to investigate the effect of Compound-PYTH on key inflammatory pathways and the production of pro-inflammatory mediators. The human monocytic cell line, THP-1, differentiated into macrophage-like cells, is a widely accepted model for studying inflammation.[7][8] Inflammation is typically induced using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[7][9]
Experimental Workflow: LPS-Induced Inflammation in THP-1 Macrophages
Caption: Workflow for assessing Compound-PYTH in LPS-stimulated macrophages.
THP-1 Cell Culture and Differentiation
Protocol:
-
Culture THP-1 Monocytes: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[9]
-
Differentiation into Macrophages:
-
Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours. Differentiated cells will become adherent.[9]
-
After incubation, gently aspirate the PMA-containing medium, wash the cells once with sterile PBS, and add fresh, PMA-free RPMI-1640 medium.
-
Allow the cells to rest for 24 hours before treatment.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
Scientific Principle: Nitric oxide (NO) is a key pro-inflammatory mediator produced by macrophages via the inducible nitric oxide synthase (iNOS) enzyme during inflammation. NO is rapidly oxidized to nitrite (NO2-) and nitrate (NO3-). The Griess assay is a colorimetric method that measures the concentration of nitrite in the cell culture supernatant as an indicator of NO production.[10][11]
Protocol:
-
Cell Treatment:
-
Differentiate THP-1 cells in a 96-well plate as described in 2.1.
-
Pre-treat the differentiated macrophages with various concentrations of Compound-PYTH for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
-
Griess Reaction:
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in the culture medium.[12]
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing supernatant or standard.[12]
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[12]
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.[12][13]
-
-
Data Analysis:
-
Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
-
Determine the percentage inhibition of NO production by Compound-PYTH relative to the LPS-stimulated vehicle control.
-
Pro-inflammatory Cytokine Quantification (ELISA)
Scientific Principle: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are master regulators of the inflammatory response.[14][15] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the concentration of these cytokines in the cell culture supernatant. The assay employs a "sandwich" technique where the cytokine is captured by an immobilized antibody and then detected by a second, enzyme-linked antibody.[16][17]
Protocol (General Sandwich ELISA):
-
Cell Treatment: Culture, differentiate, and treat THP-1 cells with Compound-PYTH and/or LPS as described in section 2.2.1.
-
Supernatant Collection: After 18-24 hours of LPS stimulation, collect the cell culture supernatants. It is recommended to centrifuge the supernatants to remove any cellular debris.[16][18]
-
ELISA Procedure (using a commercial kit for Human TNF-α or IL-6):
-
Add 100 µL of standards and samples (supernatants) to wells pre-coated with a capture antibody. Incubate for 2-2.5 hours at room temperature.[17][19]
-
Wash the wells multiple times (typically 3-5 times) with the provided wash buffer.[16][18]
-
Add 100 µL of a biotinylated detection antibody. Incubate for 1 hour at room temperature.[17]
-
Wash the wells again.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 45 minutes to 1 hour at room temperature.[17][18]
-
Wash the wells a final time.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.[17][18]
-
Add 50 µL of stop solution. The color will change from blue to yellow.[17][18]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.
-
Determine the concentration of TNF-α or IL-6 in the samples from the standard curve.
-
Calculate the percentage inhibition of cytokine production by Compound-PYTH.
-
| Parameter | Condition | Rationale |
| Cell Line | THP-1 (PMA-differentiated) | A well-established human cell line model for macrophages.[8] |
| Inflammatory Stimulus | Lipopolysaccharide (LPS) | Potent inducer of innate immune responses via TLR4.[9] |
| NO Detection | Griess Assay | Standard, reliable colorimetric method for nitrite measurement. |
| Cytokine Detection | ELISA | Highly specific and quantitative for measuring secreted proteins.[16][17] |
| Key Cytokines | TNF-α, IL-6 | Central mediators of the acute inflammatory response.[14][15] |
Tier 3: Mechanistic Assays
If Compound-PYTH demonstrates significant activity in Tier 2 assays, the next step is to investigate its potential mechanism of action. This involves examining its effect on key upstream signaling pathways and enzymes that regulate inflammation.
NF-κB Activation Reporter Assay
Scientific Principle: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression, including the genes for TNF-α, IL-6, and iNOS.[20] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation (e.g., by LPS), a signaling cascade leads to its translocation into the nucleus, where it activates gene transcription.[20] A reporter gene assay, typically using luciferase, can be used to quantify NF-κB transcriptional activity.[20][21]
NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Protocol (using a stable NF-κB luciferase reporter cell line):
-
Cell Culture: Culture an NF-κB reporter cell line (e.g., HEK293 or THP-1 cells stably transfected with an NF-κB-luciferase reporter construct) according to the supplier's instructions.
-
Cell Plating: Seed the reporter cells in a white, opaque 96-well plate suitable for luminescence measurements.
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of Compound-PYTH for 1-2 hours.
-
Stimulate the cells with an appropriate inducer (e.g., TNF-α or LPS) for 6-24 hours, depending on the cell line and manufacturer's protocol.[21]
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the data if a co-transfected control reporter (e.g., Renilla luciferase) is used.[22]
-
Calculate the percentage inhibition of NF-κB activity by Compound-PYTH relative to the stimulated control.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
Scientific Principle: Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[23] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible and its expression is significantly upregulated during inflammation. Selective inhibition of COX-2 is a major goal of anti-inflammatory drug development. This assay measures the ability of Compound-PYTH to directly inhibit the enzymatic activity of recombinant human COX-2.
Protocol (using a commercial fluorometric or colorimetric assay kit):
-
Reagent Preparation: Prepare all reagents, including COX-2 enzyme, assay buffer, probe, cofactor, and arachidonic acid (substrate), according to the kit manufacturer's instructions.
-
Assay Procedure:
-
To a 96-well plate, add the assay buffer.
-
Add the test compound (Compound-PYTH) at various concentrations.
-
Add a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Add the human recombinant COX-2 enzyme to all wells except the background control.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 405-420 nm) kinetically for 5-10 minutes.[24]
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage inhibition of COX-2 activity for each concentration of Compound-PYTH.
-
Determine the IC50 value.
-
Conclusion and Forward Path
This tiered approach provides a systematic framework for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. Positive results, particularly in the mechanistic assays, would provide a strong foundation for further preclinical development, including in vivo studies in animal models of inflammation (e.g., carrageenan-induced paw edema). The data generated will be crucial for understanding the compound's therapeutic potential and guiding future lead optimization efforts.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
-
Human IL-6 ELISA. Biomedica. [Link]
-
Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (2004). Methods in Molecular Biology. [Link]
-
Nitric Oxide Assay. (2014). Bio-protocol. [Link]
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COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Human Interleukin 6 (IL-6) ELISA. Kamiya Biomedical Company. [Link]
-
Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]
- Human NF-κB Reporter Assay System. [Source Not Available]
-
Human IL-6 ELISA Kit. RayBiotech. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. [Link]
-
Human IL6(Interleukin 6) ELISA Kit. ELK Biotechnology. [Link]
-
Protocol Griess Test. (2019). protocols.io. [Link]
- Human NF-κB Reporter Assay System. [Source Not Available]
-
Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. (2011). NIH. [Link]
-
Macrophage Inflammatory Assay. (2013). PMC - NIH. [Link]
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Can any one suggest the exact protocol for NO assay using Griess reagent? (2013). ResearchGate. [Link]
-
Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments. [Link]
-
In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH. [Link]
-
INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (2013). International Journal of Drug Development & Research. [Link]
-
Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of G i -protein inhibitor. (2017). Dove Medical Press. [Link]
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In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. (2022). STAR Protocols. [Link]
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The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. (2021). Frontiers in Immunology. [Link]
-
Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega. [Link]
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Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Letters in Organic Chemistry. [Link]
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(PDF) Pyridine-and Thiazole-Based Hydrazides with Promising Anti- inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ResearchGate. [Link]
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Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega. [Link]
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Application Note: A Comprehensive Protocol for In Vitro Cytotoxicity Assessment of 2-Pyridin-3-YL-thiazole-5-carboxylic acid
Abstract
The structural motif combining pyridine and thiazole rings is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology.[1][2] Compounds incorporating the thiazole scaffold have been investigated for their ability to interact with various cancer-related targets, leading to the development of approved chemotherapeutics like Dasatinib.[1][3] This application note presents a detailed and robust framework for evaluating the in vitro cytotoxic properties of a novel compound, 2-Pyridin-3-YL-thiazole-5-carboxylic acid . We provide field-proven, step-by-step protocols for two complementary endpoint assays: the MTT assay to assess metabolic viability and the Lactate Dehydrogenase (LDH) assay to quantify membrane integrity. By integrating these methods, researchers can obtain a comprehensive preliminary profile of the compound's potency and primary mechanism of cell death, essential for advancing early-stage drug discovery programs.
Scientific Rationale and Assay Selection
The initial characterization of a potential therapeutic agent requires a quantitative understanding of its effect on cell viability and proliferation. Thiazole derivatives have been reported to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis and the inhibition of critical signaling pathways such as PI3K/AkT/mTOR.[4][5] Therefore, a multi-faceted approach to cytotoxicity testing is crucial.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] In living, metabolically active cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT salt, yielding insoluble purple formazan crystals.[7][8] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[6][9] This assay provides a robust measure of a compound's cytostatic or cytotoxic effects by evaluating its impact on the overall metabolic health of the cell population.
Principle of the LDH Assay
To complement the metabolic data from the MTT assay, the Lactate Dehydrogenase (LDH) assay measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon membrane damage, a hallmark of necrosis or late-stage apoptosis.[10][11] The assay quantifies LDH activity in the supernatant through a coupled enzymatic reaction that produces a colored formazan product.[12][13] Measuring LDH release helps distinguish between a cytostatic effect (where cells are alive but not proliferating) and a cytotoxic, membrane-compromising effect.
By employing both assays, researchers can build a more complete picture: a decrease in MTT signal without a corresponding increase in LDH release might suggest apoptosis or metabolic impairment, whereas a concurrent change in both signals strongly indicates necrotic cell death.
General Experimental Workflow
A successful cytotoxicity study relies on a systematic and well-controlled workflow. The process begins with the careful preparation of the test compound and cell cultures, followed by treatment, incubation, and finally, the execution of the specific viability and cytotoxicity assays.
Figure 1: General workflow for in vitro cytotoxicity testing.
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening. It is essential to include appropriate controls in every experiment to ensure data validity.
Protocol 1: MTT Cell Viability Assay
This protocol measures the reduction in cell viability following exposure to this compound.
Materials and Reagents:
-
This compound
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Selected cancer cell lines (e.g., MCF-7, breast adenocarcinoma; HepG2, liver carcinoma) and a non-cancerous cell line (e.g., WI-38, normal lung fibroblast)[14]
-
Complete cell culture medium (specific to cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution: 5 mg/mL in sterile PBS. Prepare, filter-sterilize, and store at -20°C protected from light.[8]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[15]
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
-
Experimental Controls:
-
Untreated Control: Wells with cells treated with complete medium only (represents 100% viability).
-
Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Blank Control: Wells containing medium only (no cells) for background subtraction.
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[15] During this time, visible purple precipitates will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Protocol 2: LDH Cytotoxicity Assay
This protocol quantifies cell death by measuring LDH release from cells with compromised membranes.
Materials and Reagents:
-
All materials from the MTT protocol (excluding MTT and its solubilizer).
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer).
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate.
-
Experimental Controls:
-
Spontaneous LDH Release: Untreated control cells (measures baseline LDH release).
-
Maximum LDH Release: Wells with untreated cells. 45 minutes prior to the assay, add 10 µL of the kit's Lysis Buffer (represents 100% cytotoxicity).[11]
-
Background Control: Wells containing medium only.
-
-
Incubation: Incubate the plate for the same duration as the MTT assay (e.g., 48 or 72 hours).
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new flat-bottom 96-well plate.[15]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[15] Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
Data Analysis and Presentation
Calculations
For the MTT Assay:
-
First, subtract the average absorbance of the blank control from all other readings.
-
Calculate the Percentage Viability using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
For the LDH Assay:
-
First, subtract the average absorbance of the background control from all other readings.
-
Calculate the Percentage Cytotoxicity using the following formula:
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
IC₅₀ Determination
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that results in 50% inhibition of cell viability. This value is determined by plotting the percentage viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).
Sample Data Presentation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of the compound's activity across different cell lines.
Table 1: Hypothetical Cytotoxic Activity (IC₅₀) of this compound after 48h Treatment.
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD (MTT Assay) | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 | 6.4 |
| HepG2 | Liver Carcinoma | 21.3 ± 2.5 | 3.8 |
| WI-38 | Normal Lung Fibroblast | 80.4 ± 7.2 | - |
*Selectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Mechanistic Interpretation and Further Steps
The thiazole moiety is a key building block in compounds that target a variety of proteins and enzymes involved in cancer progression.[1][4] Many thiazole derivatives have been found to induce apoptosis and modulate critical signaling pathways.[4][5]
Figure 2: Potential mechanism of thiazole derivatives.[4]
The results from the initial cytotoxicity screen can guide subsequent mechanistic studies. If this compound shows potent and selective activity, further experiments such as Annexin V/PI staining (for apoptosis vs. necrosis), cell cycle analysis, and western blotting for key apoptotic (e.g., Caspase-3, Bax/Bcl-2) or signaling proteins (e.g., p-AKT) would be logical next steps to elucidate its precise mechanism of action.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]
-
PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. National Library of Medicine. Retrieved from [Link]
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PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. National Library of Medicine. Retrieved from [Link]
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Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Scribd. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of some thiazole derivatives with antitumor activity. ResearchGate. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online. Retrieved from [Link]
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National Institutes of Health. (n.d.). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. NIH. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]
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National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. NIH. Retrieved from [Link]
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Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. Retrieved from [Link]
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National Institutes of Health. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH. Retrieved from [Link]
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Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Sartorius. Retrieved from [Link]
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Arabian Journal of Chemistry. (n.d.). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. ScienceDirect. Retrieved from [Link]
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ACS Publications. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Retrieved from [Link]
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National Institutes of Health. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. NIH. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Pyridine-and Thiazole-Based Hydrazides with Promising Anti- inflammatory and Antimicrobial Activities along with Their In Silico Studies. ResearchGate. Retrieved from [Link]
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A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved from [Link]
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National Institutes of Health. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. NIH. Retrieved from [Link]
-
ResearchGate. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ResearchGate. Retrieved from [Link]
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Application Notes for the Initial In Vivo Evaluation of 2-Pyridin-3-YL-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Charting the In Vivo Trajectory for a Novel Thiazole Compound
This document provides a comprehensive strategic guide for the initial in vivo characterization of "2-Pyridin-3-YL-thiazole-5-carboxylic acid." As of the current literature, no specific in vivo studies for this exact molecule have been published. However, the broader class of pyridine and thiazole-containing compounds has demonstrated a range of promising biological activities, including anti-inflammatory and anticancer effects.[1][2][3] This guide, therefore, serves as a foundational blueprint for researchers venturing into the first animal studies with this compound. It outlines a logical, scientifically rigorous progression from fundamental characterization to preliminary efficacy assessment, grounded in established preclinical methodologies.
The protocols herein are designed not merely as procedural steps but as frameworks for critical thinking, emphasizing the rationale behind each experimental choice. Adherence to the highest standards of animal welfare and data integrity is a core principle woven throughout this document. All proposed animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body, following guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) and PREPARE frameworks.[4][5]
Part 1: Preclinical Rationale and Strategic Workflow
The chemical architecture of this compound, which combines a pyridine ring and a thiazole-5-carboxylic acid moiety, is present in various molecules with demonstrated biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.[2][6] Similarly, the pyridine ring is a common scaffold in numerous approved drugs.[3] This structural precedent provides a strong rationale for investigating this compound in analogous therapeutic areas.
A logical progression for the first-in-animal studies is essential to maximize data quality while minimizing animal use. The proposed workflow prioritizes foundational studies that inform subsequent efficacy models.
Caption: Proposed workflow for the initial in vivo evaluation of this compound.
Part 2: Essential Preliminary In Vivo Studies
Before assessing efficacy, it is critical to understand how the compound behaves in a biological system. These preliminary studies establish the necessary parameters for safe and effective dosing in subsequent experiments.
Protocol 1: Formulation Development for In Vivo Administration
Rationale: The carboxylic acid moiety imparts specific physicochemical properties, notably pH-dependent solubility, which can complicate the development of a suitable formulation for in vivo administration.[7] An inappropriate vehicle can lead to poor bioavailability, precipitation at the injection site, or vehicle-induced toxicity, confounding experimental results. The goal is to develop a simple, stable, and non-toxic formulation that can deliver the compound effectively.
Methodology:
-
Solubility Screening:
-
Assess the solubility of this compound in a panel of common, pharmaceutically acceptable vehicles.
-
Aqueous Vehicles: Start with sterile water, 0.9% saline, and Phosphate-Buffered Saline (PBS).
-
pH Adjustment: Given the carboxylic acid group, test solubility in buffered solutions at various pH levels (e.g., pH 6.5, 7.4, 8.0). Titration with a base (e.g., NaOH) to form a salt may improve aqueous solubility.
-
Co-solvents: If aqueous solubility is poor, evaluate co-solvent systems such as:
-
5-10% DMSO in saline
-
10-20% Propylene Glycol (PG) in saline
-
5-10% Ethanol in saline
-
Caution: Co-solvent concentrations should be minimized to avoid hemolysis or irritation.[8]
-
-
Suspending Agents: For oral administration, if the compound is insoluble, a suspension can be prepared using agents like 0.5% carboxymethylcellulose (CMC) or 1% Tween 80 in water.
-
-
Stability Assessment:
-
Once a lead formulation is identified, assess the short-term stability of the compound in the vehicle.
-
Prepare the formulation and store it at room temperature and 4°C.
-
Analyze the concentration of the compound via HPLC at several time points (e.g., 0, 2, 4, 8, and 24 hours) to ensure it does not degrade or precipitate before and during administration.
-
-
Final Formulation Selection:
-
Choose the simplest formulation that provides the required concentration and stability while being well-tolerated by the animals. For initial intravenous (IV) studies, a clear, soluble formulation is highly preferred.
-
Protocol 2: Preliminary Pharmacokinetic (PK) Study in Mice
Rationale: A pharmacokinetic study is crucial to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. This data reveals how much of the drug gets into the bloodstream, how long it stays there, and which tissues it might distribute to. This information is vital for designing a rational dosing schedule (e.g., once a day vs. twice a day) for efficacy studies.[9][10]
Methodology:
-
Animal Model: Male CD-1 mice (8-10 weeks old). Use of a single sex initially reduces variability.
-
Group Allocation (n=3 mice per time point per route):
-
Group 1 (Intravenous, IV): Dose at 1-2 mg/kg. The low dose is to characterize clearance without potential saturation effects.
-
Group 2 (Oral Gavage, PO): Dose at 5-10 mg/kg. The higher dose accounts for expected lower bioavailability.
-
-
Procedure:
-
Administer the compound via the specified route (tail vein for IV, oral gavage for PO).
-
Collect blood samples (e.g., via retro-orbital or submandibular bleed) at designated time points.
-
IV time points: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
PO time points: 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop a sensitive and specific LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method to quantify the concentration of this compound in plasma samples.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time at which Cmax is observed |
| AUC (Area Under the Curve) | Total drug exposure over time |
| t½ (Half-life) | Time required for the plasma concentration to decrease by half |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes |
| F% (Oral Bioavailability) | Fraction of the oral dose that reaches systemic circulation |
Protocol 3: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
Rationale: The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or animal morbidity.[11] Establishing the MTD is a critical safety step that defines the therapeutic window and informs the dose levels to be used in efficacy studies.
Methodology:
-
Animal Model: Male and female Swiss Webster mice (6-8 weeks old). Including both sexes is important for identifying potential sex-specific toxicity.
-
Study Design: A single-dose escalation study.
-
Procedure:
-
Acclimatize animals for at least 7 days.
-
Administer single doses of the compound via the intended route for efficacy studies (e.g., oral gavage or intraperitoneal injection).
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of animals (n=3-5 per sex per dose group) (e.g., 30, 100, 300 mg/kg).
-
Include a vehicle control group.
-
Monitor animals intensively for the first 4-6 hours post-dose, then daily for 14 days.
-
-
Endpoints:
-
Clinical Observations: Record any signs of toxicity, such as changes in posture, activity, breathing, and presence of tremors or convulsions.
-
Body Weight: Measure body weight just before dosing and daily thereafter. A weight loss of >15-20% is a common indicator of significant toxicity.
-
Mortality: Record any deaths.
-
-
MTD Definition: The MTD is typically defined as the dose that causes no mortality and no more than a 10% mean body weight loss. This dose, and fractions thereof, will be used for subsequent efficacy studies.
Part 3: In Vivo Efficacy Evaluation
Based on the activities of related compounds, two initial efficacy studies are proposed. The selection of which to pursue first, or if both should be run in parallel, depends on the project's strategic priorities.
Protocol 4: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
Rationale: The carrageenan-induced paw edema model is a well-established, acute, and reproducible assay for screening the anti-inflammatory activity of novel compounds.[1][12] Carrageenan injection triggers a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.[1]
Caption: Workflow for the carrageenan-induced paw edema assay.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g). Rats are often preferred for this model due to their larger paw size, which facilitates measurement.
-
Group Allocation (n=6-8 per group):
-
Group 1: Vehicle Control: Administered the formulation vehicle.
-
Group 2: Positive Control: Indomethacin (10 mg/kg, p.o.), a standard NSAID.[12]
-
Group 3: Test Compound (Low Dose): e.g., 10 mg/kg, p.o.
-
Group 4: Test Compound (High Dose): e.g., 30 mg/kg, p.o. (Doses selected based on MTD study).
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Administer the vehicle, indomethacin, or test compound orally.
-
One hour after administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar surface of the right hind paw.
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[12]
-
-
Data Analysis:
-
Edema Volume: Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Percentage Inhibition: Calculate the percent inhibition of edema for each treated group compared to the vehicle control group at each time point:
-
% Inhibition = [ (Mean Edema_control - Mean Edema_treated) / Mean Edema_control ] x 100
-
-
Protocol 5: A549 Non-Small Cell Lung Carcinoma Xenograft Model
Rationale: To evaluate potential anticancer activity, a human tumor xenograft model is the standard initial approach.[2] A549 is a widely used and well-characterized human non-small cell lung cancer (NSCLC) cell line.[13][14] Establishing A549 tumors in immunodeficient mice allows for the direct assessment of the compound's ability to inhibit tumor growth in vivo.
Caption: Workflow for a subcutaneous xenograft efficacy study.
Methodology:
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude or NOD/SCID) (4-6 weeks old). Immunodeficient mice are required to prevent rejection of the human tumor cells.
-
Tumor Implantation:
-
Culture A549 cells under standard conditions.
-
Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL (containing 5 x 10⁶ cells) into the right flank of each mouse.[15]
-
-
Tumor Growth and Group Allocation:
-
Monitor tumor growth with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., a standard-of-care chemotherapy for NSCLC like Paclitaxel)
-
Group 3 & 4: Test Compound (e.g., two different dose levels, based on MTD study)
-
-
Treatment and Monitoring:
-
Administer treatments according to the schedule determined by the PK study (e.g., daily oral gavage).
-
Continue to measure tumor volumes and body weights 2-3 times weekly for the duration of the study (typically 21-28 days).
-
Monitor animal health daily.
-
-
Endpoint Analysis:
-
The primary endpoint is Tumor Growth Inhibition (TGI). This is often expressed as the percentage difference in the mean tumor volume between treated and control groups at the end of the study.
-
Euthanize animals if tumors exceed a predetermined size (e.g., 2000 mm³), become ulcerated, or if body weight loss exceeds 20%.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
References
-
Kamran, M. Z., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(17), 3144. [Link]
- Umar, M.I., et al. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review).
- Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.
-
Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25985–25998. [Link]
-
Li, Q., et al. (2018). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 23(11), 2786. [Link]
- Bondock, S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(3), 102985.
-
Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(12), 8763-8775. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
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Pharmacology Discovery Services. (n.d.). Xenograft, Lung, A549. [Link]
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Altogen Labs. (n.d.). A549 Xenograft Model. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Nanotechnology Characterization Laboratory. [Link]
-
QPS. (2019, October 15). Animal Welfare in Preclinical In Vivo Research. [Link]
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Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema. [Link]
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National Cancer Institute. (2021). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. NCI. [Link]
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Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. [Link]
-
U.S. Food & Drug Administration. (2022, January 14). Animal Welfare, Testing and Research of FDA-Regulated Products. FDA. [Link]
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American Physiological Society. (n.d.). Guiding Principles for Research Involving Animals and Human Beings. [Link]
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GRACE. (2022, April 11). Mouse Models: Developing Better Therapies - 2022 Targeted Therapies in Lung Cancer Patient Forum. YouTube. [Link]
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ScienceDaily. (2009, December 10). New mouse could help understand how some lung cancer cells evade drug treatment. [Link]
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Reaction Biology. (2022, June). A549 - Subcutaneous lung xenograft tumor model. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [Link]
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Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. [Link]
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The Norwegian National Research Ethics Committees. (2019, July 8). Ethical Guidelines for the Use of Animals in Research. [Link]
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NC3Rs. (n.d.). ARRIVE Guidelines. [Link]
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Cambridge MedChem Consulting. (n.d.). Formulation. [Link]
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Patsnap. (2024, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]
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Application Notes and Protocols for the Pharmaceutical Synthesis of 2-(Pyridin-3-yl)thiazole-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of 2-(pyridin-3-yl)thiazole-5-carboxylic acid, a heterocyclic building block of significant interest in pharmaceutical research and development. The document elucidates the strategic importance of the pyridinyl-thiazole scaffold, offers a detailed, field-tested protocol for its synthesis via the Hantzsch thiazole reaction, and outlines rigorous methods for its purification and characterization. Furthermore, it explores the application of this scaffold in the synthesis of bioactive molecules, with a focus on its role in modulating key signaling pathways relevant to oncology and inflammatory diseases. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Introduction: The Strategic Value of the 2-(Pyridin-3-yl)thiazole Scaffold
The convergence of pyridine and thiazole rings within a single molecular framework creates a privileged scaffold in medicinal chemistry.[1][2] The pyridine moiety, a bioisostere of a phenyl group, often enhances aqueous solubility and provides a key hydrogen bond acceptor, improving pharmacokinetic properties.[3] The thiazole ring offers a stable, aromatic core that is amenable to diverse functionalization and is a common feature in numerous approved drugs, particularly those with antimicrobial and anticancer activities.[2][4]
The specific regioisomer, 2-(pyridin-3-yl)thiazole, is of particular importance. The nitrogen atom at the 3-position of the pyridine ring acts as a hydrogen bond acceptor, influencing molecular interactions with biological targets. Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of protein and lipid kinases, which are critical nodes in cellular signaling pathways implicated in cancer and inflammation.[5][6] The carboxylic acid functionality at the 5-position of the thiazole ring serves as a versatile synthetic handle for amide bond formation, enabling the facile generation of compound libraries for structure-activity relationship (SAR) studies.[7]
Synthesis of 2-(Pyridin-3-yl)thiazole-5-carboxylic Acid
The most common and efficient method for the synthesis of the 2-substituted thiazole core is the Hantzsch thiazole synthesis, first described in 1887.[8] This reaction involves the condensation of an α-haloketone with a thioamide.[9] The following protocol details a robust two-step procedure for the synthesis of 2-(pyridin-3-yl)thiazole-5-carboxylic acid, commencing with the Hantzsch reaction to form the corresponding ethyl ester, followed by saponification.
Synthesis Workflow
Caption: Synthetic route to 2-(pyridin-3-yl)thiazole-5-carboxylic acid.
Step-by-Step Synthesis Protocol
Part A: Synthesis of Ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate
-
Thionation of Nicotinamide:
-
To a stirred suspension of nicotinamide (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser, add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Lawesson's reagent is a highly effective thionating agent for converting amides to thioamides. Toluene is used as a high-boiling, inert solvent.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. The crude nicotinothioamide is purified by column chromatography on silica gel.
-
-
Hantzsch Cyclocondensation:
-
Dissolve the purified nicotinothioamide (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add ethyl 2-chloroacetoacetate (1.1 eq) to the solution.
-
Heat the mixture to reflux (approximately 78 °C) for 8-12 hours. Monitor the reaction by TLC.
-
Causality: The nucleophilic sulfur of the thioamide attacks the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate, initiating the cyclization. Ethanol serves as a polar protic solvent that facilitates the reaction.
-
After cooling, the reaction mixture is concentrated in vacuo. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate, which can be purified by recrystallization or column chromatography.
-
Part B: Saponification to 2-(Pyridin-3-yl)thiazole-5-carboxylic Acid
-
Hydrolysis:
-
Dissolve the ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Causality: The hydroxide ions act as a nucleophile, attacking the ester carbonyl and leading to hydrolysis.
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, 2-(pyridin-3-yl)thiazole-5-carboxylic acid.
-
Purification and Characterization
Ensuring the purity and structural integrity of the final compound is paramount for its use in pharmaceutical synthesis.
Purification Protocol
-
Recrystallization: For solid carboxylic acids, recrystallization is an effective purification method. Suitable solvent systems include ethanol/water or toluene.
-
Acid-Base Extraction: The carboxylic acid can be dissolved in an aqueous base (e.g., sodium bicarbonate solution) and washed with an organic solvent (e.g., ethyl acetate) to remove neutral impurities. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which is collected by filtration.
Analytical Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation | Aromatic protons of the pyridine and thiazole rings, and a characteristic downfield singlet for the carboxylic acid proton. |
| ¹³C NMR | Confirmation of carbon framework | Signals corresponding to the carbons of the pyridine and thiazole rings, and the carboxylic acid carbonyl. |
| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺. |
| HPLC | Quantitative purity determination | A high-purity peak with a defined retention time under specified chromatographic conditions. |
| Melting Point | Purity and identity confirmation | A sharp and defined melting point range. |
Representative Analytical Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (s, 1H, COOH), 9.2 (d, 1H, pyridine-H2), 8.7 (dd, 1H, pyridine-H6), 8.4 (dt, 1H, pyridine-H4), 8.3 (s, 1H, thiazole-H4), 7.6 (dd, 1H, pyridine-H5).
-
LC-MS: C₉H₆N₂O₂S, calculated molecular weight 206.02; observed [M+H]⁺ 207.1.
Applications in Pharmaceutical Synthesis and Biological Relevance
2-(Pyridin-3-yl)thiazole-5-carboxylic acid is a valuable intermediate for the synthesis of a wide array of biologically active compounds. The carboxylic acid moiety is readily converted to amides, esters, and other functional groups, allowing for the exploration of diverse chemical space.
Role as a Synthetic Building Block
The primary application of this compound is in the synthesis of carboxamides. Coupling with various amines, often facilitated by standard peptide coupling reagents (e.g., HATU, HOBt/EDC), yields a library of derivatives that can be screened for biological activity. This approach has been instrumental in the development of kinase inhibitors.
Modulation of Signaling Pathways
The pyridinyl-thiazole scaffold is a key pharmacophore in a number of kinase inhibitors.[5] Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By occupying the ATP-binding pocket of kinases, inhibitors containing the 2-(pyridin-3-yl)thiazole core can block downstream signaling pathways that promote cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt signaling pathway by a 2-(pyridin-3-yl)thiazole derivative.
Derivatives of 2-(pyridin-3-yl)thiazole have shown activity against kinases such as PI3Kα, c-Met, and various cyclin-dependent kinases (CDKs).[5] The inhibition of these pathways can lead to apoptosis (programmed cell death) in cancer cells, making this scaffold a promising starting point for the development of targeted cancer therapies.
Conclusion
2-(Pyridin-3-yl)thiazole-5-carboxylic acid represents a strategically important building block for the synthesis of novel pharmaceutical agents. Its robust and scalable synthesis, coupled with its versatile reactivity and the proven biological activity of its derivatives, makes it a valuable tool for medicinal chemists. The protocols and insights provided in this guide are intended to facilitate the efficient synthesis and application of this compound in drug discovery programs.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PubMed Central. [Link]
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Borysenko, M., et al. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]
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Chelladurai, K., & Panneerselvam, P. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. [Link]
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Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. [Link]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]
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Sapphire North America. (n.d.). 2-(3-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid. Sapphire North America. [Link]
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Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central. [Link]
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El-Sayed, M. A. A., et al. (2019). Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents. Request PDF. [Link]
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Gawlik, M., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PubMed. [Link]
-
Kumar, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online. [Link]
-
Meghrazi, E. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. ResearchGate. [Link]
-
ResearchGate. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate. [Link]
-
Gawlik, M., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PubMed Central. [Link]
-
Singh, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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Al-Hussain, S. A., et al. (2022). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. NIH. [Link]
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Ghorab, M. M., et al. (2010). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PubMed Central. [Link]
-
Al-Issa, S. A. (2022). Design and Synthesis of Novel Bis Thiazolo[4,5-c]Isoxazolines Bearing 1,2,4-triazole Ring Derived From the Corresponding Chalcones and Evaluation of their Antimicrobial Activities. Journal of Pharmaceutical Negative Results. [Link]
-
Taylor, C. M., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Publications. [Link]
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Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Longdom Publishing. [Link]
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Nowak, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]
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El-Gamal, M. I., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
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Khan, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. [Link]
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Alam, M. (2023). Thiazole, a privileged scaffold in drug discovery. ResearchGate. [Link]
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Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. PubMed Central. [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Molecular Diversity Preservation International. [Link]
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Gaweł, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. ResearchGate. [Link]
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Patel, N. B., et al. (2012). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. [Link]
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Zacher, T., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. NIH. [Link]
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Troubleshooting & Optimization
Troubleshooting low yield in "2-Pyridin-3-YL-thiazole-5-carboxylic acid" synthesis
<Technical Support Center: Synthesis of 2-Pyridin-3-YL-thiazole-5-carboxylic acid >
Introduction
Welcome to the Technical Support Center for the synthesis of this compound (CAS 248275-42-5).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This compound is a valuable heterocyclic compound, with a scaffold that is prevalent in many biologically active molecules.[4][5][6][7] Its synthesis is most commonly achieved via the Hantzsch thiazole synthesis.[4][7][8][9] This reaction, while generally reliable, can present challenges that lead to low yields or impure products.[7][10] This document provides in-depth, experience-based guidance to overcome these obstacles.
Visualized Reaction Scheme
The synthesis of this compound typically proceeds via the Hantzsch condensation. This involves the reaction of an α-halocarbonyl compound with a thioamide.[6][9] In this specific case, thionicotinamide (the thioamide) reacts with an α-halo-pyruvic acid derivative (the α-halocarbonyl).
Caption: Overall reaction scheme for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The Hantzsch thiazole synthesis is the most widely employed method.[4][7][11] It involves the condensation reaction between an α-haloketone (or a derivative like an α-halo-β-ketoester) and a thioamide.[8][9]
Q2: Why is my reaction yield consistently low? A2: Low yields can stem from several factors including impure starting materials, incorrect stoichiometry, suboptimal reaction temperature, insufficient reaction time, or inefficient work-up and purification.[10][12] This guide will delve into each of these potential issues.
Q3: What are the key intermediates I should look for? A3: The primary intermediate is the initial adduct formed after the nucleophilic attack of the thioamide's sulfur on the α-halocarbonyl.[13] This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[8][13] Monitoring the disappearance of starting materials via Thin Layer Chromatography (TLC) is often the most practical approach.[12]
Q4: Is the final product a solid or an oil? A4: this compound is a solid at room temperature.[1] If you obtain an oil, it is likely impure and requires further purification.
Troubleshooting Guide: Low or No Product Yield
This section addresses the most common and frustrating issue in this synthesis: low yield. We will break down the problem into potential causes and provide actionable solutions.
Problem 1: Reaction Failure or Minimal Conversion
You've run the reaction, but TLC analysis shows only starting materials.
Potential Cause A: Purity and Integrity of Starting Materials
The Hantzsch synthesis is sensitive to the quality of the reactants.
-
Thionicotinamide: This reagent can degrade over time, especially if exposed to moisture.
-
α-Halo-pyruvic acid derivative (e.g., Ethyl 3-bromo-2-oxopropanoate): This is a reactive α-halocarbonyl and can decompose upon storage. It is also a lachrymator and should be handled with care in a fume hood.
Troubleshooting Steps:
-
Verify Purity: Before starting, check the purity of your starting materials using NMR or another suitable analytical technique.
-
Fresh Reagents: If possible, use freshly prepared or newly purchased reagents. Thionicotinamide can be synthesized from nicotinamide using Lawesson's reagent.
-
Proper Storage: Ensure reagents are stored under appropriate conditions (cool, dry, and dark).
Potential Cause B: Incorrect Reaction Conditions
Temperature and solvent play a crucial role in the rate and success of the reaction.
-
Temperature: While some Hantzsch syntheses proceed at room temperature, this specific reaction often requires heating (reflux) to drive the cyclization and dehydration steps.[13]
-
Solvent: Anhydrous ethanol is a common and effective solvent.[12] The presence of water can lead to side reactions, such as hydrolysis of the ester or the α-halocarbonyl.
Troubleshooting Steps:
-
Optimize Temperature: If you are running the reaction at room temperature, try heating it to reflux in ethanol. Monitor the progress by TLC.
-
Ensure Anhydrous Conditions: Use anhydrous ethanol and dry glassware. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Problem 2: Moderate Yield but Significant Impurities
The reaction works, but the crude product is difficult to purify, leading to a low isolated yield.
Potential Cause A: Side Reactions
Several side reactions can compete with the desired thiazole formation.
-
Hydrolysis: As mentioned, water can hydrolyze the ester group, leading to the carboxylic acid prematurely, which can complicate work-up.
-
Polymerization: α-Halocarbonyls can self-condense or polymerize, especially under basic conditions or prolonged heating.
Troubleshooting Steps:
-
Control Reaction Time: Do not let the reaction run for an excessively long time after the starting materials have been consumed (as determined by TLC).
-
pH Control: The reaction is typically run under neutral or slightly acidic conditions.[14] Avoid basic conditions which can promote side reactions. The hydrohalide salt of the product often precipitates, and a base is added during workup to neutralize it.[13]
Potential Cause B: Inefficient Work-up and Purification
The isolation of the final product is a critical step. The initial product is an ester, which needs to be hydrolyzed (saponified) to the final carboxylic acid.
Troubleshooting Steps:
-
Ester Isolation: First, focus on isolating the intermediate, Ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate. After the reaction is complete, cool the mixture and pour it into a solution of sodium carbonate or bicarbonate to neutralize the HBr formed and precipitate the product.[8][13] Filter the solid and wash with water.
-
Saponification: The isolated ester can then be hydrolyzed to the carboxylic acid using a standard procedure, such as refluxing with NaOH or KOH in an ethanol/water mixture.
-
Acidification: After hydrolysis, the reaction mixture will be basic. The final carboxylic acid product is precipitated by carefully acidifying the solution to its isoelectric point with an acid like HCl.[15] Be careful not to add too much acid, as the product may redissolve. Monitor the pH during this step.
-
Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Ethanol | Prevents hydrolysis side reactions. Good solubility for reactants.[12] |
| Temperature | Reflux (approx. 78 °C) | Provides activation energy for cyclization and dehydration.[13] |
| Stoichiometry | 1.0 : 1.1 (α-halocarbonyl : thioamide) | A slight excess of the thioamide can help drive the reaction to completion.[13] |
| Work-up (Ester) | Pour into NaHCO₃/Na₂CO₃ solution | Neutralizes acid byproduct and precipitates the ester.[8] |
| Purification (Acid) | Recrystallization | Effective method for purifying the final solid product. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thionicotinamide (1.0 eq) in anhydrous ethanol.
-
Add ethyl 3-bromo-2-oxopropanoate (0.95 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-4 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate.
-
Stir for 30 minutes. A solid precipitate should form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry. This crude product is the ethyl ester.
Protocol 2: Saponification to this compound
-
Suspend the crude ethyl ester from the previous step in a mixture of ethanol and 2M aqueous sodium hydroxide.
-
Heat the mixture to reflux until the solid has completely dissolved and the hydrolysis is complete (monitor by TLC; the product spot will be more polar than the ester).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Slowly add 2M hydrochloric acid dropwise while stirring, until the pH reaches approximately 4-5. The product will precipitate out of solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Recrystallize from an appropriate solvent if further purification is needed.
Visualized Troubleshooting Workflow
This diagram provides a logical path to diagnose and solve issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2018).
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]
- Shukla, A. P., & Verma, V. (2021). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 12(Special Issue 1), 4446-4458.
-
ChemHelpAsap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
- Nguyen, T. T., Le, T. H., & Vo, T. N. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Chemistry, 26(12), 1149–1172.
- Okoro, C. O., & Scott, T. L. (1995). Intermediates in the Hantzsch thiazole synthesis. The Journal of Organic Chemistry, 60(8), 2533–2534.
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
- Al-Ghorbani, M., Chebil, A., Al-Zoubi, R. M., Al-Farhan, K., & Al-Salahi, R. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 27(15), 4991.
- Yusof, N. A. M., Sanuddin, N., & Zulkifli, M. Z. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Science and Technology, 13(1), 1-10.
- Farghaly, T. A., Gomha, S. M., & Abdalla, M. M. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Heterocyclic Chemistry, 57(11), 3847-3867.
- Bondock, S., Naser, T., & Ammar, Y. A. (2013). Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents. European journal of medicinal chemistry, 62, 270-279.
-
Dr. Venkatesh P. (2021, July 15). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole [Slides]. Slideshare. [Link]
- Rajitha, K. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology, 20(15), 1892-1904.
- Stocker, F. D., & Eckert, G. (1973). U.S. Patent No. 3,741,976. Washington, DC: U.S.
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Technical Support Center: Optimizing Hantzsch Reactions for Pyridinyl-Thiazole Synthesis
Welcome to the technical support center for the synthesis of pyridinyl-thiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of the Hantzsch reaction to create these important heterocyclic compounds. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing pyridinyl-thiazoles using the Hantzsch reaction?
The most prevalent and logical approach involves a convergent synthesis strategy. Typically, this means first synthesizing a key intermediate containing either the pyridine or the thiazole core, and then using that intermediate in a subsequent Hantzsch reaction to build the second heterocyclic ring. For instance, a common route is the Hantzsch thiazole synthesis utilizing a pyridine-containing α-haloketone or thioamide. The direct one-pot synthesis of a pyridinyl-thiazole via a multi-component Hantzsch reaction involving all the necessary precursors for both rings simultaneously is less common and significantly more challenging to optimize due to competing reaction pathways.
Q2: My Hantzsch thiazole synthesis for a pyridinyl-thiazole is resulting in a low yield. What are the primary factors to investigate?
Low yields in the Hantzsch thiazole synthesis are a frequent challenge.[1] The primary culprits are often suboptimal reaction conditions, reagent purity, and competing side reactions.[1] Key areas to troubleshoot include:
-
Reaction Temperature: The reaction often requires heating to proceed efficiently.[1][2] However, excessive heat can lead to decomposition of starting materials or products. A systematic temperature screen is recommended.
-
Solvent Choice: The polarity and proticity of the solvent are critical. While alcohols like ethanol and methanol are commonly used, exploring other options such as water, or solvent mixtures can sometimes improve yields.[1] In some cases, solvent-free conditions have been shown to be effective.[1]
-
Catalyst Issues: While the classic Hantzsch synthesis may not always require a catalyst, modern variations often employ one to enhance efficiency.[1] Acid catalysts are commonly used to promote the condensation steps. Ensure your catalyst is active and used at the optimal loading.
-
Purity of Reagents: Impurities in the α-haloketone or the thioamide can lead to unwanted side reactions and significantly lower the yield of the desired product.[1] Always use high-purity reagents.
Q3: I am observing the formation of an unexpected isomer in my Hantzsch reaction. How can I improve the regioselectivity?
The formation of regioisomers is a known issue, particularly when using N-monosubstituted thioureas in the Hantzsch thiazole synthesis.[1][3] The reaction conditions, especially the pH, can significantly influence the outcome. In neutral solvents, the reaction typically favors the formation of 2-(N-substituted amino)thiazoles.[1][3] However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[3] To control regioselectivity, careful optimization of the reaction's pH is crucial.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the synthesis of pyridinyl-thiazoles via the Hantzsch reaction.
Problem 1: Low or No Product Formation in Hantzsch Pyridine Synthesis
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Inefficient Reaction Conditions | The classical Hantzsch pyridine synthesis often requires prolonged heating in solvents like ethanol, which can be inefficient.[4][5] Solution: Consider alternative energy sources like microwave irradiation or ultrasonic irradiation, which have been shown to significantly reduce reaction times and improve yields.[5][6] |
| Poor Oxidation of the Dihydropyridine Intermediate | The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which must be oxidized to the final pyridine product.[5][7] Incomplete oxidation leads to low yields of the desired pyridine.[4] Solution: Ensure you are using an effective oxidizing agent and the correct stoichiometry. While classical oxidants like nitric acid can be used, milder and more efficient modern reagents are available.[5][6] Monitoring the reaction by TLC or LC-MS can confirm the complete conversion of the dihydropyridine intermediate.[4] |
| Side Reactions | The Hantzsch reaction mechanism is complex, with several proposed pathways.[5][6] This can lead to the formation of byproducts, consuming your starting materials. Solution: The order of reagent addition can be critical.[4] In some cases, pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step can minimize side reactions.[4] |
Problem 2: Difficulty in Purifying the Final Pyridinyl-Thiazole Product
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Formation of Closely Eluting Impurities | Side products from the Hantzsch reaction can have similar polarities to the desired product, making separation by column chromatography challenging. |
| Product Insolubility | The synthesized pyridinyl-thiazole may have poor solubility in common organic solvents, making purification and characterization difficult. |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol outlines a general procedure for the synthesis of a 2-amino-4-phenylthiazole, which can be adapted for pyridinyl-thiazole synthesis by using appropriate pyridine-containing starting materials.[2]
Materials:
-
2-Bromoacetophenone (or a pyridine-containing α-haloketone)
-
Thiourea (or a pyridine-containing thioamide)
-
Methanol
-
5% Sodium Carbonate Solution
Procedure:
-
In a round-bottom flask, combine the α-haloketone (1 equivalent) and the thioamide (1.5 equivalents).[2]
-
Add methanol as the solvent and a magnetic stir bar.[2]
-
Heat the mixture with stirring. The reaction temperature and time will need to be optimized for your specific substrates. A typical starting point is heating at a moderate temperature (e.g., 60-80 °C) for 30 minutes to a few hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the solution to cool to room temperature.[2]
-
Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the hydrobromic acid formed during the reaction and precipitate the product.[2][8]
-
Collect the precipitated solid by vacuum filtration through a Buchner funnel.[2]
-
Wash the filter cake with water to remove any inorganic salts.[2]
-
Dry the collected solid. The crude product can often be purified by recrystallization from a suitable solvent like ethanol.[9]
Visualizing the Reaction
Hantzsch Thiazole Synthesis Workflow
Caption: A generalized workflow for the Hantzsch thiazole synthesis.
Hantzsch Pyridine Synthesis Mechanism
Caption: A simplified mechanism of the Hantzsch pyridine synthesis.
References
-
Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]
-
Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. (2024). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 7, 2026, from [Link]
-
Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. (2024). Ingenta Connect. Retrieved January 7, 2026, from [Link]
-
Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. (n.d.). Bentham Science. Retrieved January 7, 2026, from [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved January 7, 2026, from [Link]
- Hantzsch pyridine synthesis. (n.d.). Google Arts & Culture.
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Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, St... (2025). Ingenta Connect. Retrieved January 7, 2026, from [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. (2024). Bentham Science Publisher. Retrieved January 7, 2026, from [Link]
-
Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]
-
General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. (2023). MDPI. Retrieved January 7, 2026, from [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing. Retrieved January 7, 2026, from [Link]
-
Hantzsch Pyridine Synthesis. (2024). YouTube. Retrieved January 7, 2026, from [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Eco-Friendly Hantzsch Pyridine Synthesis in Water. (2026). BIOENGINEER.ORG. Retrieved January 7, 2026, from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved January 7, 2026, from [Link]
-
Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D. Retrieved January 7, 2026, from [Link]
-
Hantzsch's Pyridine Synthesis. (n.d.). Journal of the American Chemical Society. Retrieved January 7, 2026, from [Link]
-
One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journals. Retrieved January 7, 2026, from [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry. Retrieved January 7, 2026, from [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE. Retrieved January 7, 2026, from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 7, 2026, from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Retrieved January 7, 2026, from [Link]
-
Learning from the Hantzsch synthesis. (2000). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020). YouTube. Retrieved January 7, 2026, from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved January 7, 2026, from [Link]
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Technical Support Center: Synthesis of 2-(Pyridin-3-yl)thiazole-5-carboxylic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(pyridin-3-yl)thiazole-5-carboxylic acid (CAS No. 248275-42-5)[1]. This document is designed for researchers, medicinal chemists, and process development professionals. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's nuances, helping you anticipate challenges, troubleshoot effectively, and optimize your synthesis. We will address common pitfalls, with a particular focus on the formation and mitigation of key side products.
Section 1: Synthesis Overview & Core Strategy
The most reliable and widely adopted method for constructing the 2-(pyridin-3-yl)thiazole core is the Hantzsch Thiazole Synthesis , followed by the hydrolysis of a carboxylate ester.[2][3][4][5] This strategy involves two key transformations:
-
Cyclocondensation : A pyridine-3-carbothioamide reacts with an α-halo carbonyl compound (typically an ethyl 2-chloro-3-oxobutanoate or similar β-ketoester) to form the ethyl ester of the target molecule.[5]
-
Saponification : The resulting ethyl ester is hydrolyzed under basic conditions to yield the final 2-(pyridin-3-yl)thiazole-5-carboxylic acid.
This seemingly straightforward path is prone to specific side reactions that can complicate purification and significantly reduce yields. The following sections are structured to address these challenges directly.
Caption: General workflow for the synthesis of 2-(pyridin-3-yl)thiazole-5-carboxylic acid.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for this synthesis?
The key precursors are pyridine-3-carbothioamide and an ethyl α-haloacetoacetate , such as ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate. The purity of these reagents is paramount; impurities in the thioamide or decomposition of the halo-ester can lead to a complex mixture of byproducts.
Q2: What are the typical conditions for the Hantzsch cyclization step?
The reaction is generally performed by refluxing the starting materials in a polar protic solvent, most commonly absolute ethanol.[5] Reaction times can vary from a few hours to overnight. Monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of completion.
Q3: Why is the product synthesized as an ester first, rather than directly as the acid?
Synthesizing the ethyl ester intermediate provides a product that is generally easier to handle and purify via standard techniques like silica gel chromatography or recrystallization from organic solvents. The free carboxylic acid is often a less soluble, potentially zwitterionic solid, which is more challenging to purify from non-polar side products.
Q4: My final product has very poor solubility in common organic solvents like dichloromethane or ethyl acetate. Why?
2-(Pyridin-3-yl)thiazole-5-carboxylic acid contains a basic pyridine ring and an acidic carboxylic acid. This allows it to exist as a zwitterion, leading to high polarity and low solubility in many organic solvents. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or aqueous base are often required for dissolution. This property can be exploited for purification by precipitating the product from an aqueous solution through pH adjustment.[6]
Section 3: Troubleshooting Guide: Side Products & Mitigation
This section addresses the most common issues encountered during the synthesis.
Problem: My final product is contaminated with a major impurity that has a lower polarity and lacks the carboxylic acid group.
Diagnosis: Unintentional Decarboxylation.
You are likely observing the formation of 2-(pyridin-3-yl)thiazole . Thiazole-5-carboxylic acids are susceptible to decarboxylation (loss of CO₂) under harsh conditions, particularly elevated temperatures in either strongly acidic or basic media.[7][8] This is the most prevalent and problematic side reaction in this synthesis.
Caption: Formation of the decarboxylation side product.
Mitigation Strategy & Protocol:
The key is to perform the saponification under mild conditions that favor hydrolysis over decarboxylation.
Protocol: Mild Saponification to Minimize Decarboxylation
-
Dissolution: Dissolve the crude Ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Base Addition: Add Lithium Hydroxide (LiOH) monohydrate (1.5 - 2.0 eq) to the solution. LiOH is a sufficiently strong base for hydrolysis but is generally gentler than NaOH or KOH, reducing the risk of side reactions.
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 12-24 hours.
-
Monitoring: Track the disappearance of the starting ester by TLC (a typical eluent is 50-70% Ethyl Acetate in Hexanes) or LC-MS. The product will appear as a new, more polar spot at the baseline on TLC.
-
Workup:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane to remove any non-polar impurities (including any pre-existing decarboxylated product).
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5. The target carboxylic acid should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Problem: The Hantzsch cyclization step is low-yielding or produces a complex mixture.
Diagnosis: Competing Reactions or Impure Starting Materials.
Low yields in the Hantzsch step often point to issues with reagent quality or reaction control.
| Potential Cause | Explanation | Recommended Action |
| Impure Thioamide | Pyridine-3-carbothioamide can contain residual starting material (nicotinamide) or byproducts from its synthesis. | Verify purity by ¹H NMR and melting point. Recrystallize if necessary. |
| Decomposed Halo-ester | Ethyl 2-chloroacetoacetate is reactive and can self-condense or decompose upon storage. | Use freshly opened or distilled reagent. Store under inert gas in a refrigerator. |
| Incorrect Stoichiometry | An excess of one reagent can lead to side reactions. | Use a near 1:1 molar ratio of the thioamide and halo-ester.[5] A slight excess (1.05 eq) of the halo-ester can sometimes be beneficial. |
| Sub-optimal Temperature | Excessively high temperatures can promote side reactions and decomposition. | Refluxing ethanol (~78°C) is generally sufficient. Avoid aggressive heating. |
Problem: My final product is difficult to use in subsequent amide coupling reactions.
Diagnosis: Activation and Solubility Issues.
The zwitterionic nature of the acid and the presence of the basic pyridine nitrogen can interfere with standard amide coupling protocols.
Troubleshooting Amide Coupling:
-
Solubility is Key: The carboxylic acid must be fully dissolved for the coupling reagent to work effectively. Use polar aprotic solvents like DMF or N,N-Dimethylacetamide (DMAc) .
-
Choosing the Right Coupling Reagent:
-
Carbodiimides (EDC, DCC): While common, these can be sluggish. They require an additive like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) to improve efficiency and suppress side reactions.[9]
-
Uronium/Aminium Reagents (HATU, HBTU): These are generally more effective for challenging couplings. HATU is often the reagent of choice for heterocyclic carboxylic acids as it is highly reactive and can minimize epimerization.[9]
-
-
Base Selection: A non-nucleophilic base is required to neutralize the acid and any salts formed. Use N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine . Avoid using triethylamine if possible, as its nucleophilicity can sometimes lead to side reactions.
-
Order of Addition: The order of reagent addition is critical to prevent the formation of inactive species or guanidinium byproducts from the reaction of the coupling reagent with the amine.
Caption: Troubleshooting workflow for amide coupling reactions.
References
- Journal of the Chemical Society, Perkin Transactions 2. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. RSC Publishing.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Synblock. CAS 248275-42-5 | 2-Pyridin-3-YL-thiazole-5-carboxylic acid.
- Spinelli, D., Noto, R., et al. (1977). Studies on the decarboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III). Journal of Heterocyclic Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Aminopyridine-3-Thiazoles.
- CUTM Courseware. Thiazole.
- Farmacia Journal. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS.
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Google Patents. Decarboxylation method of heterocyclic carboxylic acid compounds.
- Aapptec Peptides. Coupling Reagents.
- Google Patents.
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- 8. Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)† | Semantic Scholar [semanticscholar.org]
- 9. peptide.com [peptide.com]
Technical Support Center: Purification of 2-(Pyridin-3-yl)thiazole-5-carboxylic acid
Welcome to the technical support guide for navigating the purification challenges of 2-(Pyridin-3-yl)thiazole-5-carboxylic acid (CAS 248275-42-5)[1][2][3]. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification issues encountered during and after synthesis.
I. Frequently Asked Questions (FAQs)
Q1: My crude 2-(Pyridin-3-yl)thiazole-5-carboxylic acid has a brownish or yellowish tint. What is the likely cause and initial purification step?
A1: A colored tint in the crude product often indicates the presence of residual starting materials, polymeric byproducts, or degradation products. A common initial purification step is recrystallization from a suitable solvent system, such as ethanol/water or DMF/water. This is often effective at removing colored impurities and improving the overall purity.
Q2: I am having difficulty removing the unreacted thioamide starting material. What is the recommended approach?
A2: Thioamides can often be challenging to remove completely. An acidic wash of the crude product dissolved in an organic solvent can be effective. The basic nitrogen of the thioamide will be protonated, forming a salt that is more soluble in the aqueous layer and can be separated.
Q3: My purified product shows a broad melting point range. What does this suggest?
A3: A broad melting point range is a strong indicator of impurities. Even small amounts of contaminants can disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. Further purification steps, such as column chromatography or a second recrystallization, are recommended.[4]
Q4: Is 2-(Pyridin-3-yl)thiazole-5-carboxylic acid stable to heat and acidic/basic conditions?
A4: Thiazole rings are generally stable aromatic systems.[4] However, the carboxylic acid functional group can undergo decarboxylation at high temperatures. Prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, may lead to hydrolysis or other side reactions. It is advisable to perform purification steps under the mildest conditions possible.
II. Troubleshooting Guides
This section provides a more detailed, scenario-based approach to tackling specific purification challenges.
Scenario 1: Persistent Impurities After Initial Recrystallization
Problem/Symptom: After a single recrystallization, TLC or HPLC analysis still shows the presence of one or more significant impurities.
Potential Causes:
-
Co-crystallization: The impurity has similar solubility properties to the desired product and crystallizes along with it.
-
Isomeric Byproducts: The synthesis, particularly if following a Hantzsch-type pathway, can sometimes lead to the formation of isomeric thiazole products that are difficult to separate by crystallization alone.[5][6]
-
Highly Non-polar or Polar Impurities: These may not be effectively removed by a single solvent system.
Suggested Solutions:
-
Optimize Recrystallization Solvent System:
-
Rationale: A different solvent or solvent mixture can alter the solubility of both the product and the impurity, potentially leading to better separation.
-
Protocol:
-
Perform small-scale solubility tests with a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).
-
Identify a solvent system where the product is sparingly soluble at room temperature but fully soluble at an elevated temperature.
-
The impurity should ideally remain soluble at room temperature or be insoluble even at elevated temperatures.
-
Perform the recrystallization, allowing for slow cooling to promote the formation of pure crystals.
-
-
-
Flash Column Chromatography:
-
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase, which is highly effective for separating isomers and other closely related impurities.[7]
-
Protocol:
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase the polarity. A common starting point for acidic compounds is a mixture of hexane and ethyl acetate, with a small percentage of acetic acid or formic acid to improve peak shape and prevent tailing. For example, a gradient of 10% to 50% ethyl acetate in hexane with 1% acetic acid.[8]
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel before loading it onto the column.
-
Elution: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
| Technique | Principle | Best For | Considerations |
| Recrystallization | Differential Solubility | Removing major, dissimilar impurities | Can be less effective for isomers; requires careful solvent selection. |
| Column Chromatography | Differential Adsorption | Separating isomers and minor impurities | More time-consuming and requires more solvent. |
Scenario 2: Low Recovery After Purification
Problem/Symptom: A significant loss of product is observed after recrystallization or chromatography.
Potential Causes:
-
High Solubility in Mother Liquor: The product has significant solubility in the recrystallization solvent even at low temperatures.
-
Irreversible Adsorption on Silica Gel: The acidic nature of the product can lead to strong binding to the silica gel stationary phase during chromatography.
-
Product Instability: The product may be degrading during the purification process.
Suggested Solutions:
-
Improving Recrystallization Yield:
-
Protocol:
-
Minimize the amount of hot solvent used to dissolve the crude product.
-
After cooling to room temperature, place the crystallization flask in an ice bath or refrigerator to further decrease the product's solubility.
-
Wash the collected crystals with a minimal amount of cold solvent.
-
Concentrate the mother liquor and attempt a second crop of crystals.
-
-
-
Mitigating Losses During Chromatography:
-
Protocol:
-
Deactivate Silica Gel: Use silica gel that has been treated with a small amount of a base, like triethylamine, to neutralize acidic sites.
-
Add Acid to Eluent: As mentioned previously, adding a small amount of acetic or formic acid to the mobile phase can help to protonate the carboxylic acid, reducing its interaction with the silica gel and improving recovery.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or reverse-phase silica (C18).
-
-
III. Visual Workflows and Diagrams
Purification Strategy Decision Tree
This diagram outlines a logical approach to selecting the appropriate purification method based on the initial assessment of the crude product.
Caption: Decision tree for purification strategy.
IV. References
-
BenchChem. (n.d.). Stability issues of 2-(1-Aminoethyl)thiazole-5-carboxylic acid in solution. Retrieved from
-
MedChemExpress. (n.d.). 2-(2-Pyridyl)-4-methyl-thiazole-5-carboxylic acid. Retrieved from
-
El-Sayed, N. N., et al. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PubMed Central. Retrieved from
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from
-
Synblock. (n.d.). CAS 248275-42-5 | 2-Pyridin-3-YL-thiazole-5-carboxylic acid. Retrieved from
-
Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from
-
Al-Suhaimi, E. A., et al. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Retrieved from
-
Shukla, A. P., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. Retrieved from
-
D'Auria, M., et al. (2025). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. Retrieved from
-
Hassan, A. S., et al. (n.d.). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. Retrieved from
-
Neuroquantology. (n.d.). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Retrieved from
-
MedchemExpress.com. (n.d.). 2-(4-Pyridyl)-4-methyl-thiazole-5-carboxylic acid (Synonyms). Retrieved from
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from
-
Okumura, K., et al. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. The Chemical Society of Japan. Retrieved from
-
BLDpharm. (n.d.). 248275-42-5|2-(Pyridin-3-yl)thiazole-5-carboxylic acid. Retrieved from
-
CymitQuimica. (n.d.). This compound. Retrieved from
-
Bramley, S. E., et al. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from
Sources
- 1. CAS 248275-42-5 | this compound - Synblock [synblock.com]
- 2. 248275-42-5|2-(Pyridin-3-yl)thiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. youtube.com [youtube.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neuroquantology.com [neuroquantology.com]
Improving solubility of "2-Pyridin-3-YL-thiazole-5-carboxylic acid" for bioassays
Introduction: Navigating the Solubility Challenge
Welcome to the technical support guide for 2-Pyridin-3-YL-thiazole-5-carboxylic acid (CAS 248275-42-5). This molecule, with its heterocyclic structure containing both a weakly acidic carboxylic acid (predicted pKa ~2.2) and a weakly basic pyridine ring, often presents solubility challenges in neutral aqueous buffers used for bioassays.[1] Poor solubility is a critical issue that can lead to underestimated compound potency, high data variability, and inaccurate structure-activity relationships (SAR).[2]
This guide provides a logical, step-by-step troubleshooting framework designed for researchers and drug development professionals to effectively solubilize this compound, ensuring data integrity and maximizing the success of your screening campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm starting my experiments. What is the best initial approach to dissolve this compound?
The most robust and widely accepted starting point for a compound of unknown solubility is to create a high-concentration stock solution in a water-miscible organic solvent.[3]
Answer: We recommend preparing a 10-50 mM stock solution in 100% Dimethyl Sulfoxide (DMSO).
Causality & Rationale:
-
Solubilizing Power: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, making it an ideal starting point.[4][5]
-
Assay Compatibility: It is miscible with water and, when diluted to a low final concentration (typically <0.5%), is tolerated by most cell-based and biochemical assays.[6]
-
Storage: DMSO stock solutions are generally stable when stored frozen (-20°C or -80°C), minimizing freeze-thaw cycles.
See Protocol 1 for a detailed step-by-step guide to preparing a DMSO stock solution.
Q2: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What is happening and how do I fix it?
This is the most common solubility issue, often called "crashing out." It occurs because while the compound is soluble in the high-DMSO environment of the stock, it is not soluble in the final, predominantly aqueous, assay medium. The structure of this compound suggests its neutral form is poorly water-soluble.
Answer: This problem can be systematically addressed by following a troubleshooting workflow. The primary and most effective method for an ionizable compound like this is pH adjustment. If that is not feasible, exploring co-solvents or advanced formulation is the next step.
Troubleshooting Workflow
Caption: Solubility troubleshooting decision tree.
Q3: How does pH adjustment work for this specific compound and how do I find the optimal pH?
Answer: The solubility of ionizable compounds is highly dependent on pH.[7][8] Your compound has a carboxylic acid group. At a pH well above its pKa, this group will be deprotonated to form a negatively charged carboxylate salt. This charged species is significantly more soluble in aqueous media than the neutral acid form.
Mechanism of pH-Dependent Solubility
Caption: Equilibrium between insoluble and soluble forms.
To find the optimal pH, you must perform a pH screening experiment. This involves preparing small aliquots of your assay buffer at various pH values (e.g., from pH 5.0 to 8.0 in 0.5 unit increments) and testing the solubility of the compound at your desired final concentration.
See Protocol 2 for a detailed guide on conducting a pH-range solubility screen.
Q4: My assay is pH-sensitive. What are my options for co-solvents and what are their limits?
Answer: If you cannot modify the pH, increasing the percentage of a water-miscible organic co-solvent in the final assay buffer can maintain solubility.[][10] However, co-solvents can impact biological systems, and their concentration must be carefully controlled and validated.
Causality & Rationale: Co-solvents work by reducing the polarity of the aqueous medium.[] Their hydrophobic regions disrupt the hydrogen bonding network of water, making the environment more favorable for a poorly soluble drug molecule and preventing it from precipitating.
Comparison of Common Co-Solvents
| Co-Solvent | Typical Stock Conc. | Recommended Max Assay Conc. | Key Considerations |
| DMSO | 10-50 mM | 0.1% - 0.5% | Powerful solvent. Can cause cell stress or death at >1%.[6][11] May interfere with some enzyme assays.[12] |
| Ethanol (EtOH) | 10-50 mM | 0.5% - 1.0% | Less toxic than DMSO for many cell lines. More volatile, which can affect concentration over time in open plates. |
| PEG 400 | 10-50 mM | 1.0% - 2.0% | Generally well-tolerated. Higher viscosity can be problematic for some liquid handling robotics. |
Critical Step: Always run a "vehicle control" in your assay, containing the same final concentration of the co-solvent as your test wells, to account for any effects of the solvent itself.
Q5: I still see precipitation even with pH and co-solvent adjustments, or my assay cannot tolerate any solvent. What advanced options are available?
Answer: When standard methods are insufficient, using an excipient like a cyclodextrin to form an "inclusion complex" is a highly effective strategy.[13][14]
Causality & Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] The poorly soluble compound (the "guest") can partition into the hydrophobic core of the cyclodextrin (the "host"), forming a water-soluble complex. This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[17]
Cyclodextrin Inclusion Complex Formation
Caption: Drug encapsulation by a cyclodextrin.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity, making it ideal for in vitro and in vivo applications.
See Protocol 3 for a guide on using HP-β-CD for solubilization.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound (MW: 206.22 g/mol ) required.[18]
-
Formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Example (for 1 mL of 10 mM stock): 0.010 mol/L * 0.001 L * 206.22 g/mol * 1000 = 2.06 mg
-
-
Weighing: Accurately weigh the calculated mass of the compound into a sterile, appropriate-sized glass vial or microfuge tube.
-
Dissolution: Add the calculated volume of 100% anhydrous DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, use gentle warming (30-37°C) or brief sonication in a water bath to facilitate complete dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: pH-Range Screening for Solubility
-
Buffer Preparation: Prepare 1 mL aliquots of your primary assay buffer. Adjust the pH of each aliquot to cover a range, for example: 5.5, 6.0, 6.5, 7.0, 7.4, 8.0. Use small volumes of dilute HCl or NaOH for adjustment.[19]
-
Compound Addition: To each pH-adjusted buffer aliquot, add the required volume of your DMSO stock solution to achieve the final desired assay concentration (e.g., add 1 µL of 10 mM stock to 1 mL of buffer for a final concentration of 10 µM).
-
Incubation: Vortex each sample immediately after adding the stock. Incubate at the assay temperature (e.g., 37°C) for 30-60 minutes.
-
Observation: Visually inspect each sample for precipitation (cloudiness, particulates). For a more quantitative assessment, centrifuge the samples (e.g., 14,000 x g for 10 min) and measure the concentration of the compound in the supernatant via HPLC-UV or LC-MS.
-
Selection: Choose the lowest pH that provides complete solubility for your assay.
Expected Outcome Summary Table
| Buffer pH | Visual Observation | Interpretation |
| 5.5 | Heavy Precipitate | Insoluble |
| 6.0 | Moderate Precipitate | Mostly Insoluble |
| 6.5 | Slight Haze | Partially Soluble |
| 7.0 | Clear Solution | Soluble |
| 7.4 | Clear Solution | Optimal Range |
| 8.0 | Clear Solution | Optimal Range |
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare CD Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your aqueous assay buffer. This will serve as the vehicle. Gentle warming may be required to dissolve the HP-β-CD.
-
Add Compound: Directly weigh the solid this compound powder and add it to the HP-β-CD solution to achieve the desired final concentration.
-
Complexation: Vortex the mixture vigorously. Place it on a shaker or rotator at room temperature for 1-24 hours to allow for the inclusion complex to form. The solution should become clear.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulates and ensure sterility.
-
Validation: As a control, prepare a vehicle solution containing only the HP-β-CD in buffer and test it in your assay to ensure it has no independent biological activity.
References
- Vertex AI Search. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- SciSpace. (2023).
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Peer-reviewed article. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Semantic Scholar. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Quora. (2017). What effects does DMSO have on cell assays?
- Scientist Solutions. (2025). DMSO in cell based assays.
- Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- ResearchGate. (n.d.). Cell viability following exposure to DMSO. Cells were grown in medium...
- ResearchGate. (2025).
- Eppendorf Denmark. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- Synblock. (n.d.). CAS 248275-42-5 | this compound.
- BOC Sciences. (n.d.).
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- ScienceDirect. (2025). pH adjustment: Significance and symbolism.
- PubMed. (2006).
- CompoundingToday.com. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds.
- Benchchem. (n.d.). Strategies to enhance the solubility of Macrophylline for bioassays.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- Khan Academy. (n.d.). pH and solubility.
- ChemicalBook. (n.d.). This compound | 248275-42-5.
Sources
- 1. This compound | 248275-42-5 [amp.chemicalbook.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 10. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 11. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 12. quora.com [quora.com]
- 13. scispace.com [scispace.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 17. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 18. CAS 248275-42-5 | this compound - Synblock [synblock.com]
- 19. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
Technical Support Center: Stability of 2-Pyridin-3-YL-thiazole-5-carboxylic acid in DMSO
Introduction
Welcome to the technical support guide for researchers utilizing 2-Pyridin-3-YL-thiazole-5-carboxylic acid and related heterocyclic compounds. Dimethyl sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions for high-throughput screening and biological assays due to its exceptional solubilizing power.[1] However, the long-term stability of compounds in DMSO is not guaranteed and is a critical parameter for ensuring the accuracy and reproducibility of experimental data.
This guide provides a comprehensive overview of the potential stability issues associated with this compound in DMSO solution, offering troubleshooting advice, detailed analytical protocols, and best practices for storage and handling. While specific stability data for this exact molecule is not extensively published, we will draw upon established chemical principles for thiazoles, carboxylic acids, and pyridinyl moieties, as well as general best practices for compound management. A structurally similar compound, 2-(3-pyridyl)-4-methyl-thiazole-5-carboxylic acid, is noted to be soluble in DMSO at 2 mg/mL and stable as a solid for at least four years when stored at -20°C.[2]
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in DMSO has developed a yellow/brown color. What does this mean?
A1: A change in color is a common indicator of chemical degradation. For a molecule containing a thiazole ring and a carboxylic acid, several processes could be occurring. The thiazole ring, a sulfur-containing heterocycle, can be susceptible to oxidation.[1] Furthermore, DMSO itself can participate in reactions, especially under the influence of light, heat, or trace contaminants like water or acids.[3][4] We recommend immediately quarantining the stock and performing a purity analysis via HPLC or LC-MS to assess its integrity.
Q2: What are the most likely degradation pathways for this compound in DMSO?
A2: Based on the structure, the primary theoretical degradation pathways include:
-
S-Oxidation: The sulfur atom in the thiazole ring is nucleophilic and can be oxidized, particularly by DMSO which can act as a mild oxidant, to form the corresponding thiazole S-oxide or S-dioxide.[1][3] This is often accelerated by heat or light.
-
Reaction with DMSO: Carboxylic acids can react with DMSO under certain conditions, such as in the presence of activating agents or at elevated temperatures, to form methylthiomethyl (MTM) esters or other adducts.[5] While this is less common under typical storage conditions, it is a potential long-term liability. The acidic nature of the carboxylic acid can also catalyze the decomposition of DMSO itself, which begins to occur at lower temperatures in the presence of acids.[3][4][6]
-
Decarboxylation: Heteroaromatic carboxylic acids can undergo decarboxylation (loss of CO2), a process that can be catalyzed by trace metals or heat.[7]
-
Hydrolysis: Although less likely in a DMSO stock, absorbed atmospheric water can lead to hydrolysis of any susceptible functional groups, though the primary structure of this compound appears robust against simple hydrolysis. The presence of water is a more significant factor in causing compound loss than oxygen in many cases.[8][9]
Q3: How can I minimize the degradation of my compound during long-term storage?
A3: Adherence to strict storage protocols is paramount.
-
Use High-Purity, Anhydrous DMSO: Water is a key contributor to degradation for many compounds.[8] Use a fresh, unopened bottle of anhydrous (≤0.025% water) DMSO and work quickly to minimize exposure to humid air.
-
Store at Low Temperatures: For long-term storage (months to years), -80°C is highly recommended. For short-term storage (weeks to a month), -20°C is acceptable.[10] Avoid room temperature storage, as significant degradation can occur within a year for many compounds.[11]
-
Aliquot Stock Solutions: Prepare a high-concentration primary stock and then create smaller, single-use aliquots. This practice avoids repeated freeze-thaw cycles, which have been shown to be detrimental to compound stability.[10][12]
-
Use Proper Containers: Store solutions in amber glass vials with tight-fitting, inert caps (e.g., PTFE-lined).[13][14] This protects the compound from light, which can catalyze photo-degradation, and prevents leaching or reaction with plastic containers.
-
Inert Atmosphere: For exceptionally sensitive compounds, purging the vial headspace with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection against oxidation.
Q4: What is the best way to prepare my initial stock solution?
A4: To ensure accuracy and stability from the start:
-
Allow the solid compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.
-
Weigh the required amount of solid in a low-humidity environment if possible.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution using a vortex mixer or sonication. Gentle warming (e.g., to 30°C) can be used but should be done with caution as heat can accelerate degradation.
-
Immediately prepare single-use aliquots for storage.
Troubleshooting Guide: Investigating Stock Solution Instability
If you suspect your DMSO stock of this compound has degraded, follow this logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for suspected compound degradation.
Experimental Protocols
Protocol 1: Rapid Purity Assessment by HPLC-UV
This protocol provides a general method for quickly assessing the purity of your DMSO stock solution against a reference.
Objective: To quantify the percentage of the parent compound remaining in a DMSO stock.
Materials:
-
DMSO stock solution of this compound (Test Sample)
-
Solid, high-purity this compound (Reference Standard)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
Reference Sample Preparation:
-
Prepare a fresh 10 mM stock of the Reference Standard in anhydrous DMSO.
-
Dilute this stock 1:100 in a 50:50 mixture of Mobile Phase A and B to a final concentration of 100 µM. This is your "100% Purity" reference.
-
-
Test Sample Preparation:
-
Dilute the aged Test Sample using the exact same method and dilution factor as the Reference Sample.
-
-
HPLC Method:
-
Column: C18, maintained at 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Set UV detector to a wavelength of maximum absorbance for the compound (determine via UV scan if unknown, typically 254 nm or 280 nm is a good starting point).
-
Gradient:
-
0-2 min: 5% B
-
2-12 min: 5% to 95% B
-
12-14 min: 95% B
-
14-15 min: 95% to 5% B
-
15-18 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Inject the Reference Sample to determine the retention time (RT) and peak area of the parent compound.
-
Inject the Test Sample.
-
Calculate the purity of the Test Sample:
-
% Purity = (Area_Parent_Peak_Test / Area_Parent_Peak_Reference) * 100
-
-
Examine the chromatogram of the Test Sample for any new peaks, which represent degradation products.
-
Protocol 2: Forced Degradation Study
To proactively understand the stability landscape of your molecule, a forced degradation study is invaluable. This involves subjecting the compound to harsh conditions to intentionally generate degradation products.[15][16][17][18]
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
Data Summary & Recommendations
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO (≤0.025% water) | Minimizes water-mediated degradation.[8][9] |
| Storage Temp. | -80°C (Long-term) / -20°C (Short-term) | Low temperatures significantly slow chemical reactions.[10] |
| Container | Amber glass vials with PTFE-lined caps | Inert material that provides protection from light.[13][14] |
| Handling | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles and contamination.[10] |
| Purity Check | HPLC/LC-MS analysis every 6-12 months | Ensures integrity of aged stocks before use. |
| Potential Degradants | Thiazole S-oxide, Decarboxylated product | Based on the chemical structure and known reactivity.[1][7] |
References
- NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. Organic Chemistry Frontiers (RSC Publishing).
- A Comparative Guide to Validating Compound Stability in DMSO-d6 Over Time with NMR. Benchchem.
- Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Organic Chemistry Portal.
-
Dimethyl sulfoxide. Wikipedia. Available at: [Link]
-
KF-Catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters. ResearchGate. Available at: [Link]
-
Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate. RSC Publishing. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) Physical Properties. Gaylord Chemical Company. Available at: [Link]
-
Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. Available at: [Link]
-
Safety Bulletin – Decomposition of Dimethyl Sulfoxide. University of Bristol. Available at: [Link]
-
What is the best way of storing a DMSO in a research lab? Quora. Available at: [Link]
-
DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. ResearchGate. Available at: [Link]
-
SMALL MOLECULES. Captivate Bio. Available at: [Link]
-
Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]
-
Proper storage of DMSO: tips and tricks for maximum effectiveness. Naturtotalshop.com. Available at: [Link]
- Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304.
-
Dimethyl sulfoxide, DMSO. Organic Chemistry Portal. Available at: [Link]
-
Extend DMSO Shelf Life with Optimal Glass Storage Solutions. dmsostore. Available at: [Link]
-
Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. Available at: [Link]
-
Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. Available at: [Link]
-
The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Available at: [Link]
-
Proposed degradation pathways of the drug under different hydrolytic conditions. Semantic Scholar. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
Forced Degradation Studies. SciSpace. Available at: [Link]
-
forced degradation study: Topics by Science.gov. Science.gov. Available at: [Link]
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. Kafkas University Electronic Journal of the Institute of Science and Technology. Available at: [Link]
-
Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. NIH. Available at: [Link]
-
Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed. Available at: [Link]
-
Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. PubMed. Available at: [Link]
Sources
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- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
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- 5. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06618A [pubs.rsc.org]
- 6. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
- 7. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of "2-Pyridin-3-YL-thiazole-5-carboxylic acid" during storage
Technical Support Center: 2-Pyridin-3-YL-thiazole-5-carboxylic acid
Introduction: Welcome to the dedicated support center for this compound (CAS 248275-42-5). This molecule is a vital heterocyclic building block in pharmaceutical research and development. Its unique structure, combining a pyridine ring and a thiazole-5-carboxylic acid moiety, offers significant potential but also presents specific challenges regarding chemical stability during storage. The integrity of this compound is paramount for reproducible and successful downstream applications. This guide provides in-depth, field-proven insights and protocols to help you prevent, identify, and troubleshoot degradation, ensuring the long-term viability of your valuable research materials.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term storage (>6 months), the compound should be stored at -20°C or lower , in a tightly sealed container, and under a dry, inert atmosphere (e.g., argon or nitrogen). General guidelines for carboxylic acids recommend a cool, dry, and well-ventilated environment away from heat and direct sunlight[1]. Supplier recommendations for this specific compound include storing it in a "Dry, sealed place"[2]. The combination of these practices provides the most robust protection.
Q2: My lab only has a standard refrigerator (+2 to +8°C). Is this acceptable for short-term storage?
Yes, for short-term storage (up to 3-4 weeks), refrigeration at +2 to +8°C is acceptable, provided the compound is in a desiccated and tightly sealed container to rigorously exclude moisture. However, be mindful that temperature cycling from frequent opening of the refrigerator can introduce moisture if the container is not sealed properly or allowed to warm to room temperature before opening.
Q3: Is this compound sensitive to light?
Yes, heterocyclic compounds, particularly those with aromatic systems, can be susceptible to photodecomposition. While specific photostability data for this exact molecule is not widely published, it is best practice to store it in an amber glass vial or a container wrapped in aluminum foil to protect it from light. Studies on similar thiazole derivatives have shown that UV light can induce conformational changes and potentially lead to degradation[3].
Q4: Do I really need to use an inert atmosphere? What happens if I store it in the air?
Storing the compound under an inert atmosphere is strongly recommended to prevent slow oxidative degradation. The electron-rich thiazole ring and the pyridine moiety can be susceptible to oxidation over time, especially in the presence of trace metal catalysts or light. This can lead to the formation of N-oxides or other oxidative byproducts, resulting in a gradual decrease in purity. While the compound may appear stable in air for short periods, long-term integrity is best preserved by replacing the headspace of the container with argon or nitrogen.
Q5: What is the most likely degradation pathway I should be aware of?
Based on the structure (a heterocyclic carboxylic acid), the most probable non-microbial degradation pathways are decarboxylation and oxidation . Studies on a similar compound, thiazole-2-carboxylic acid, have shown it can thermally decompose at room temperature to yield CO2 and thiazole[3]. This suggests that the carboxylic acid group on your compound could be labile. Additionally, acid/base-catalyzed hydrolysis and oxidative stress are known degradation pathways for thiazole derivatives[4].
Troubleshooting Guide: Diagnosing and Resolving Degradation
This section addresses specific issues you may encounter, providing a logical workflow to identify the root cause and implement corrective actions.
Visual Observation Troubleshooting
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Color Change (e.g., white to yellow/brown) | Oxidation or Photodecomposition: Exposure to air (oxygen) or light. | 1. Immediately protect the sample from light. 2. Perform a purity check using Protocol 1. 3. If purity is compromised, consider purification or discard. 4. For remaining stock, re-package under an inert atmosphere. |
| Clumping or "Wet" Appearance | Hygroscopicity/Moisture Absorption: Improper sealing or storage in a humid environment. | 1. Dry the sample under a high vacuum in a desiccator. 2. Perform a purity check (Protocol 1) as moisture can catalyze hydrolysis. 3. Store in a desiccator at the recommended temperature. |
| Poor Solubility in Recommended Solvents (e.g., DMSO) | Degradation/Polymerization: Formation of less soluble impurities. | 1. Attempt to dissolve a small amount with sonication. 2. If it remains insoluble, the batch is likely degraded. 3. Analyze the sample using Protocol 1 to confirm the presence of multiple impurities. |
Analytical Troubleshooting (Post-HPLC Analysis)
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of a New, Early-Eluting Peak | Decarboxylation: Loss of the CO₂ group would create a less polar compound (2-Pyridin-3-YL-thiazole), which typically has a shorter retention time in reverse-phase HPLC. | 1. Confirm the identity of the peak using LC-MS if available. The expected mass would be 162.21 g/mol . 2. Review storage temperature; elevated temperatures accelerate decarboxylation[3]. |
| Multiple New Peaks or a Broad "Hump" | Oxidative or Hydrolytic Degradation: Complex mixture of byproducts from ring opening or other reactions. | 1. This indicates severe degradation. The sample is likely unusable. 2. Perform a forced degradation study (Protocol 2) on a fresh sample to help identify potential degradants. 3. Review all storage parameters (temperature, atmosphere, light, container). |
| Gradual Decrease in Main Peak Area % Over Time | Slow, Chronic Degradation: Sub-optimal storage conditions causing a steady decline in purity. | 1. Implement stricter storage conditions immediately (e.g., move from +4°C to -20°C, add inert gas). 2. Increase the frequency of QC checks (Protocol 1) to monitor the stability of the batch. |
Visual Logic and Workflow Diagrams
Caption: Troubleshooting Decision Tree for Degradation Issues.
Caption: Potential Degradation Pathways.
Experimental Protocols
Protocol 1: Routine Quality Control by Reverse-Phase HPLC
This protocol provides a self-validating method to assess the purity of your compound against a reference standard or its initial state.
Objective: To quantify the purity of this compound and detect the presence of degradation products.
Materials:
-
Class A volumetric flasks and pipettes
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Sample of this compound
-
Reference Standard (a new, unopened batch, if available)
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA (or TFA) in Water.
-
Mobile Phase B: 0.1% FA (or TFA) in ACN.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound and dissolve it in a suitable solvent (e.g., DMSO or a mixture of ACN/Water) to a final concentration of 1 mg/mL. This is your stock solution.
-
Perform a 1:10 dilution of the stock solution with Mobile Phase A to a final concentration of 0.1 mg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm (or a more specific wavelength determined by a UV scan).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Compare the purity percentage and the impurity profile to the initial analysis (or the reference standard). A decrease in purity or the appearance of new peaks indicates degradation.
-
Protocol 2: Forced Degradation Study
This study helps to understand the compound's stability profile and identify potential degradation products under various stress conditions. This is a key aspect of pharmaceutical development[4].
Objective: To intentionally degrade the compound under controlled conditions to predict its long-term stability and elucidate degradation pathways.
Methodology:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of high-purity this compound in a 50:50 ACN:Water mixture.
-
Set up Stress Conditions: In separate, clearly labeled amber vials, aliquot the stock solution and apply the following stressors:
-
Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 72 hours. Also, place a sample of the solid powder in an oven at 80°C.
-
Photolytic Degradation: Expose the stock solution to direct UV light (e.g., in a photostability chamber) for 24 hours.
-
Control: Keep one aliquot of the stock solution at 4°C, protected from light.
-
-
Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, including the control, using the HPLC method described in Protocol 1.
-
Compare the chromatograms from the stressed samples to the control. Note the percentage of degradation and the retention times of the major degradation products. If coupled with a mass spectrometer, this can help identify the structures of the degradants.
-
References
-
CABI Digital Library. Recent studies on permissible usage, aroma characteristics and natural occurrence of 39 thiazole flavors were introduced in this paper. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
GHS07 Safety Data Sheet. Trade name: 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid. Available from: [Link]
-
PubMed. Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Available from: [Link]
-
ACS Publications. Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. Available from: [Link]
-
PubMed. Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. Available from: [Link]
-
NIH. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Available from: [Link]
-
ResearchGate. (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Available from: [Link]
-
NIH. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Available from: [Link]
-
University of Waterloo. CHEMICAL STORAGE FACT SHEET. Available from: [Link]
Sources
Technical Support Center: Overcoming Poor Cell Permeability of Pyridinyl-Thiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridinyl-thiazole compounds. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the significant challenge of poor cell permeability often encountered with this class of molecules. Our goal is to equip you with the knowledge to diagnose permeability issues, implement effective solutions, and advance your research with confidence.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when working with pyridinyl-thiazole compounds and encountering permeability issues.
Q1: Why do many pyridinyl-thiazole compounds exhibit poor cell permeability?
A1: The poor cell permeability of pyridinyl-thiazole compounds often stems from a combination of their inherent physicochemical properties. These can include a high number of hydrogen bond donors and acceptors, a larger molecular weight, and a polar surface area that is not optimal for passive diffusion across the lipid bilayer of cell membranes.[1][2][3] The interplay of these factors can hinder the compound's ability to efficiently partition into and traverse the hydrophobic core of the cell membrane.
Q2: What are the primary mechanisms by which small molecules cross cell membranes?
A2: Small molecules primarily cross cell membranes through two main routes:
-
Passive Diffusion: This is the most common route for many drugs and involves the molecule moving across the lipid bilayer from an area of high concentration to low concentration.[3][4] This process is favored for lipophilic, uncharged molecules of a smaller size.
-
Active Transport: This mechanism involves carrier proteins or transporters that bind to the molecule and facilitate its movement across the membrane.[3] This process can move molecules against a concentration gradient and is often specific for certain molecular structures. Pyridinyl-thiazole compounds can sometimes be substrates for efflux pumps, which are a form of active transport that removes the compound from the cell, further contributing to low intracellular concentrations.[5][6]
Q3: How can I get a preliminary idea of my compound's potential permeability issues?
A3: In the early stages, computational tools can provide valuable predictions. Lipinski's "Rule of Five" is a widely used guideline to predict the oral bioavailability of a drug candidate.[7] It suggests that poor absorption or permeation is more likely when a compound has:
-
More than 5 hydrogen bond donors.
-
More than 10 hydrogen bond acceptors.
-
A molecular weight over 500 Daltons.
-
A calculated logP (cLogP) greater than 5.
While not a definitive rule, if your pyridinyl-thiazole compound violates multiple aspects of this rule, it is a strong indicator that you may face permeability challenges.[7]
Q4: What are the standard in vitro assays to experimentally measure cell permeability?
A4: Several well-established in vitro assays are used to quantify cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that models passive diffusion across an artificial lipid membrane.[4][8][9] It is a high-throughput and cost-effective method for initial screening.
-
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized intestinal epithelial cells, mimicking the human intestinal barrier.[10][11][12] It can assess both passive diffusion and active transport.
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: This assay utilizes a canine kidney epithelial cell line that forms a tight monolayer.[13][14][15] It is often used to predict blood-brain barrier penetration and can be genetically modified to express specific transporters, like P-glycoprotein (MDCK-MDR1), to study efflux.[13][14][16]
II. Troubleshooting Guide: Diagnosing and Solving Permeability Issues
This section provides a structured approach to troubleshooting poor cell permeability of your pyridinyl-thiazole compounds.
Problem 1: My compound shows low activity in cell-based assays but is potent in biochemical (cell-free) assays.
This discrepancy often points to poor cell permeability as a primary culprit.
Step 1: Characterize the Physicochemical Properties
Before extensive cell-based work, it's crucial to understand the fundamental properties of your compound.
Experimental Protocol: Physicochemical Property Profiling
-
Determine Solubility: Measure the aqueous solubility of your compound at relevant physiological pH (e.g., 7.4). Poor solubility can be a contributing factor to low apparent permeability.
-
Measure Lipophilicity (LogP/LogD): Experimentally determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD at pH 7.4). A LogD value outside the optimal range (typically 1-3) can indicate permeability issues.
-
Calculate Key Descriptors: Use computational software to calculate properties like polar surface area (PSA), number of hydrogen bond donors and acceptors, and molecular weight.
| Property | Guideline for Good Permeability | Potential Issue with Pyridinyl-Thiazoles |
| Molecular Weight (MW) | < 500 Da | Can be on the higher side due to the heterocyclic core and substitutions. |
| LogP / LogD (at pH 7.4) | 1 - 3 | The nitrogen atoms in the pyridine and thiazole rings can lead to lower lipophilicity. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Amine and hydroxyl groups are common substituents, increasing HBD count. |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | The nitrogen and sulfur atoms in the rings contribute to the HBA count. |
| Polar Surface Area (PSA) | < 140 Ų | The heterocyclic nature often results in a higher PSA. |
Table 1: Key Physicochemical Properties Influencing Cell Permeability.
Step 2: Assess Passive Permeability with PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first step to isolate and assess passive diffusion.[4][8][9]
Experimental Workflow: PAMPA
Caption: Decision tree for diagnosing permeability issues.
Step 2: Confirm Efflux Pump Involvement
If the efflux ratio is high, you can confirm the specific transporter involved by using inhibitors.
Experimental Protocol: Caco-2/MDCK Assay with Inhibitors
-
Repeat the bidirectional transport assay.
-
In a parallel experiment, pre-incubate the cells with a known inhibitor of a specific efflux pump (e.g., verapamil for P-glycoprotein) before adding your compound.
-
If the B-A transport is significantly reduced and the A-B transport is increased in the presence of the inhibitor, it confirms that your compound is a substrate for that specific efflux pump. [17]
III. Strategies to Overcome Poor Permeability
Once you have diagnosed the cause of poor permeability, you can employ several strategies to improve it.
Strategy 1: Medicinal Chemistry Approaches
Structural modification of the pyridinyl-thiazole scaffold can significantly impact permeability.
-
Reduce Hydrogen Bonding: Mask hydrogen bond donors by N- or O-alkylation. [18]This can increase lipophilicity but may also impact target binding, so a careful balance is needed.
-
Decrease Polar Surface Area (PSA): Strategically replace polar functional groups with less polar isosteres.
-
Optimize Lipophilicity (LogD): Add or remove lipophilic or hydrophilic groups to bring the LogD into the optimal range of 1-3.
-
Prodrug Approach: Chemically modify the compound to create an inactive prodrug with improved permeability. [19][20][21]The promoiety is designed to be cleaved by enzymes inside the cell, releasing the active parent drug. This is a highly effective strategy for overcoming permeability barriers. [19][22][23]
Strategy 2: Formulation-Based Approaches
If structural modifications are not feasible, formulation strategies can enhance permeability.
-
Nanoparticle Encapsulation: Encapsulating the compound in lipid-based or polymeric nanoparticles can facilitate its transport across the cell membrane. [24][25]Solid lipid nanoparticles (SLNs) are one such example. [24][25]* Use of Permeation Enhancers: These are compounds that can be co-administered to transiently increase membrane permeability. [26]However, their use must be carefully evaluated for potential toxicity.
Strategy 3: Bypassing Efflux
If efflux is the primary issue:
-
Co-administration with an Efflux Pump Inhibitor: While useful in vitro to confirm the mechanism, this is often not a viable long-term strategy for drug development due to potential drug-drug interactions.
-
Structural Modifications to Reduce Efflux Recognition: This is a challenging but ideal approach. Minor structural changes can sometimes disrupt the interaction of the compound with the efflux pump without affecting its target activity.
IV. Conclusion
Overcoming the poor cell permeability of pyridinyl-thiazole compounds requires a systematic and multi-faceted approach. By combining computational predictions, a tiered experimental strategy starting with simple assays like PAMPA and progressing to more complex cell-based models like Caco-2 and MDCK, researchers can accurately diagnose the underlying cause of poor permeability. Whether the issue is poor passive diffusion, active efflux, or a combination of both, the medicinal chemistry and formulation strategies outlined in this guide provide a robust toolkit for improving the intracellular delivery of these promising therapeutic agents.
V. References
-
Physicochemical properties of drugs and membrane permeability | Request PDF - ResearchGate. Available at: [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available at: [Link]
-
MDCK-MDR1 Permeability Assay - AxisPharm. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Available at: [Link]
-
Physicochemical properties of drugs and membrane permeability : review article - Sabinet African Journals. Available at: [Link]
-
Caco2 assay protocol. Available at: [Link]
-
MDCK-MDR1 Permeability Assay - Evotec. Available at: [Link]
-
Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. Available at: [Link]
-
MDCK Permeability - Creative Biolabs. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. Available at: [Link]
-
What are the physicochemical properties affecting drug distribution? - Patsnap Synapse. Available at: [Link]
-
Caco-2 permeability assay - Creative Bioarray. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Available at: [Link]
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Available at: [Link]
-
MDR1-MDCK Permeability Assay - Creative Bioarray. Available at: [Link]
-
pampa-permeability-assay.pdf - Technology Networks. Available at: [Link]
-
Caco-2 Permeability Assay - Evotec. Available at: [Link]
-
Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications - ScholarWorks@UTEP. Available at: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. Available at: [Link]
-
Automated Permeability Assays for Caco-2 and MDCK Cells - DiVA portal. Available at: [Link]
-
Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications - ProQuest. Available at: [Link]
-
CHAPTER 1: How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance - Books. Available at: [Link]
-
METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES - Ghent University Library - Universiteit Gent. Available at: [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility - MDPI. Available at: [Link]
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - NIH. Available at: [Link]
-
Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. Available at: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - Semantic Scholar. Available at: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. Available at: [Link]
-
Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC - NIH. Available at: [Link]
-
Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC - PubMed Central. Available at: [Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Available at: [Link]
-
Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer | ACS Omega. Available at: [Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Available at: [Link]
-
Systematic Review on Thiazole Compounds as Nanoparticles: Chemistry, Synthesis, Antimicrobial Activities, Therapeutic Investigat - Інститут металофізики. Available at: [Link]
-
Analysis of Orthogonal Efflux and Permeation Properties of Compounds Leads to the Discovery of New Efflux Pump Inhibitors | ORNL. Available at: [Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Available at: [Link]
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- 2. journals.co.za [journals.co.za]
- 3. fiveable.me [fiveable.me]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Orthogonal Efflux and Permeation Properties of Compounds Leads to the Discovery of New Efflux Pump Inhibitors | ORNL [ornl.gov]
- 7. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 14. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 24. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 25. Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications - ProQuest [proquest.com]
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Technical Support Center: Optimizing In Vivo Dosage for 2-Pyridin-3-YL-thiazole-5-carboxylic acid
This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust and reproducible in vivo dosing regimen for the novel compound "2-Pyridin-3-YL-thiazole-5-carboxylic acid". Given the limited public data on this specific molecule, this document outlines a foundational strategy based on established principles for novel small molecule inhibitors, particularly those within the pyridine and thiazole chemical classes.[1] The methodologies described herein are designed to ensure scientific rigor, from initial formulation and safety assessment to the selection of therapeutically relevant doses for efficacy studies.
Frequently Asked Questions (FAQs): Foundational Concepts
This section addresses the initial questions researchers face when beginning in vivo work with a new chemical entity.
Q1: What are the first critical steps before I can even think about dosing my first animal?
A1: Before any in vivo administration, you must address two fundamental areas: physicochemical characterization and formulation development. Many novel small molecules, particularly heterocyclic compounds like pyridine-thiazole derivatives, exhibit poor aqueous solubility.[2][3] This is a primary hurdle.
-
Solubility Assessment: You must determine the solubility of this compound in common preclinical vehicles. A typical starting point is Dimethyl Sulfoxide (DMSO), followed by dilution in aqueous-based carriers like saline, phosphate-buffered saline (PBS), or solutions containing co-solvents such as polyethylene glycol (PEG) or cyclodextrins.[4][5]
-
Formulation Stability: Once you identify a potential vehicle, the stability of the formulation is paramount. A common failure point is compound precipitation after dilution of a DMSO stock, which can lead to inaccurate dosing, local irritation, or even embolism if administered intravenously.[2] Always prepare a small test batch and visually inspect it for clarity over a period relevant to your experiment (e.g., 2-4 hours at room temperature).[2]
Q2: What is the primary objective of the initial in vivo studies for a new compound like this?
A2: The first in vivo study is not designed to test for efficacy. The primary and most critical objective is to establish the safety profile and determine the Maximum Tolerated Dose (MTD) .[6] The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality in an animal model.[6][7] This study is the cornerstone for selecting a safe dose range for all subsequent pharmacokinetic (PK) and efficacy experiments.[8][9]
Q3: How do I select a starting dose for an MTD study if there is no prior in vivo data?
A3: Extrapolating from in vitro data is a common, albeit indirect, starting point. A general rule of thumb is to select a starting dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50 or EC50 value.[6] However, this does not account for bioavailability or metabolism. A thorough literature search for compounds with similar structures (pyridine-thiazole hybrids) can provide invaluable clues for an appropriate starting range.[10][11] Without any guiding data, a conservative dose-escalation design is the most prudent approach.
Q4: What are the most common routes of administration for this type of compound in preclinical models?
A4: The choice of administration route depends on the research question and the compound's properties.
-
Intravenous (IV): Often used in early PK studies to determine fundamental parameters like clearance and volume of distribution, as it ensures 100% bioavailability. However, it can be challenging for poorly soluble compounds.[2]
-
Intraperitoneal (IP): A common route in rodent studies that bypasses the gastrointestinal tract, often leading to higher bioavailability than oral dosing.
-
Subcutaneous (SC): Can create a depot effect, leading to slower absorption and a more sustained plasma concentration.[4][12] This route is sensitive to formulation volume and potential for local irritation.[4]
-
Oral (PO): The most clinically relevant route for many drugs, but often the most challenging due to poor solubility, low permeability, and first-pass metabolism in the gut and liver.[3][10]
Troubleshooting & Experimental Guides
This section provides detailed protocols and troubleshooting advice for the critical experiments required to optimize your in vivo dose.
Challenge 1: Compound Precipitation in Formulation
Precipitation is a frequent and critical issue that can invalidate experimental results.
Troubleshooting Flowchart: Formulation Issues
Caption: Decision tree for troubleshooting formulation precipitation.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To identify the highest dose of this compound that does not cause unacceptable adverse effects.[6][7]
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), using both males and females.
-
Group Allocation: Assign 3-5 animals per dose group. Crucially, always include a "Vehicle Only" control group to assess for any effects from the formulation itself.[2]
-
Dose Selection & Escalation:
-
Start with a low dose (e.g., 5-10 mg/kg).
-
Use a dose escalation factor (e.g., 2x or 3x) for subsequent groups.
-
A typical design might include doses of 10, 30, and 100 mg/kg.
-
-
Administration: Administer a single dose via the intended route of administration (e.g., IP or PO).
-
Monitoring & Endpoints:
-
Observe animals intensely for the first 4 hours post-dose, and then daily for 7-14 days.
-
Clinical Observations: Record signs of toxicity, including changes in posture, activity level, breathing, and presence of tremors or convulsions.
-
Body Weight: Measure body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.
-
Endpoint: The MTD is typically defined as the highest dose at which no mortality occurs and body weight loss is recoverable and does not exceed the predefined limit.
-
Data Presentation: Example MTD Study Design
| Dose Group | Compound Dose (mg/kg) | Vehicle | N (per sex) | Key Observations |
| 1 | 0 (Vehicle Control) | 10% DMSO, 40% PEG300, 50% Saline | 5 | Normal activity, no weight loss |
| 2 | 10 | 10% DMSO, 40% PEG300, 50% Saline | 5 | No adverse effects observed |
| 3 | 30 | 10% DMSO, 40% PEG300, 50% Saline | 5 | Mild, transient lethargy post-dose |
| 4 | 100 | 10% DMSO, 40% PEG300, 50% Saline | 5 | Significant lethargy, >15% weight loss |
Protocol 2: Preliminary Pharmacokinetic (PK) Study
Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound, which is crucial for designing an effective dosing schedule.[8][13]
Methodology:
-
Animal Model: Use the same animal model as in efficacy studies.
-
Dosing: Administer a single dose of the compound at a well-tolerated level (e.g., the MTD or half the MTD).
-
Blood Sampling: Collect blood samples at multiple time points post-dose. A typical schedule might be: 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h.
-
Bioanalysis: Process blood to plasma and analyze the concentration of the compound using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description | Importance for Dose Optimization |
| Cmax | Maximum observed plasma concentration | Indicates if exposure is reaching therapeutic levels. |
| Tmax | Time to reach Cmax | Informs the timing of efficacy assessments. |
| AUC | Area Under the Curve (total drug exposure) | The most critical parameter for correlating exposure with efficacy. |
| t½ (Half-life) | Time for plasma concentration to decrease by half | Dictates the required dosing frequency (e.g., once vs. twice daily). |
| Bioavailability (F%) | Fraction of dose reaching systemic circulation (for non-IV routes) | Low bioavailability may require formulation changes or a different route.[3] |
Overall Dosing Strategy Workflow
The following diagram outlines the logical progression from initial compound characterization to the selection of doses for efficacy studies.
Caption: Workflow for in vivo dose optimization.
References
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting In Vivo Delivery of LAS190792. Benchchem.
- ResearchGate. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives....
- PubMed. (n.d.). The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. PubMed.
- BenchChem Technical Support Team. (2025, November).
- van der Laan, J. W. (n.d.). 3.1 General toxicity study designs. European Medicines Agency.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing In Vivo Dosing for Novel Small Molecule Inhibitors. Benchchem.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting FDW028 Solubility for In Vivo Studies. Benchchem.
- Noble Life Sciences. (n.d.).
- NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH.
- MuriGenics. (n.d.). Toxicology. MuriGenics.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Addressing Poor In Vivo Solubility of Compound X (formerly ASP8497). Benchchem.
- MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI.
- FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD.
- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
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Reducing off-target effects of "2-Pyridin-3-YL-thiazole-5-carboxylic acid"
Technical Support Center: 2-Pyridin-3-YL-thiazole-5-carboxylic acid
A Senior Application Scientist's Guide to Characterizing and Mitigating Off-Target Effects
Welcome to the technical support guide for researchers utilizing this compound and related small molecules. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've supported numerous research teams in navigating the complexities of drug discovery and chemical biology. A frequent and critical challenge is understanding whether the observed biological effects of a novel compound are due to its intended target or to unintended "off-target" interactions.
This guide is designed to be a practical resource. The compound , this compound, is a member of the pyridine-thiazole structural class. While specific biological data for this exact molecule is not extensively published, the scaffold itself is common in pharmacologically active agents, particularly kinase inhibitors.[1][2][3] Therefore, this guide will use this compound as a representative example to provide you with the principles, workflows, and protocols necessary to systematically identify, validate, and mitigate off-target effects for this and similar classes of molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when encountering unexpected results.
Q1: I'm observing an unexpected phenotype (e.g., high toxicity, unusual cell morphology) with my compound. How can I begin to determine if this is an on-target or off-target effect?
This is the foundational question in early-stage compound validation. Before launching into large-scale screens, you must perform crucial preliminary experiments to differentiate between a potent on-target effect and an unintended off-target one.
-
Confirm Dose-Response Relationship: Does the phenotype's severity correlate with the compound's concentration? A classic sigmoidal curve is expected for a specific interaction.
-
Use an Orthogonal Inhibitor: Test a structurally distinct inhibitor known to act on the same primary target. If this second compound fails to produce the same phenotype, it strongly suggests your original compound's effect is due to an off-target interaction.
-
Confirm Target Engagement in Cells: An inhibitor can be potent in a test tube (biochemical assay) but fail to engage its target in a cell due to poor permeability or other factors. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method to confirm that your compound is physically binding to its intended target inside the cell.[4][5] A positive thermal shift indicates target engagement.[6]
Q2: What are the most probable off-targets for a compound with a pyridine-thiazole scaffold?
While off-targets can come from any protein family, the chemical architecture provides important clues. The pyridine-thiazole motif is a "privileged scaffold" frequently found in inhibitors of protein kinases .[1][7]
-
Causality: The reason for this is structural. The vast majority of kinase inhibitors target the highly conserved ATP-binding pocket.[8] The heterocyclic rings and hydrogen bonding capabilities of the pyridine-thiazole scaffold are well-suited to interact with the hinge region and other key residues within this pocket. Therefore, even if your primary target is not a kinase, your compound may have unintended activity on one or more of the ~500 kinases in the human kinome.[9]
Q3: What is the best first-pass experiment to get a broad view of my compound's selectivity?
For a compound suspected of having kinase activity, the most direct and informative first step is a broad biochemical kinase selectivity panel .[10]
-
Rationale: Commercial services can screen your compound against hundreds of purified human kinases at one or two concentrations.[11] This provides a "snapshot" of its kinome-wide interactions. The results will highlight which kinases are inhibited, allowing you to prioritize which potential off-targets to validate in subsequent cell-based assays. This is a far more efficient approach than guessing and testing individual kinases one by one.[9]
Q4: Can I use computational methods to predict off-targets before running expensive experiments?
Yes, in silico methods are a valuable and cost-effective way to generate hypotheses about potential off-targets.[12][13] These approaches are complementary to experimental validation.
-
Ligand-Based Methods: These tools compare the 2D or 3D structure of your compound to databases of molecules with known biological activities. If your compound is structurally similar to a known inhibitor of Protein X, then Protein X becomes a predicted off-target.[14][15]
-
Structure-Based Methods: If the 3D crystal structure of your primary target is known, you can perform virtual screening or docking studies against a library of other protein structures (e.g., the entire structural proteome) to identify proteins with similar binding pockets that might also accommodate your compound.[15]
Part 2: Troubleshooting Guides & Workflows
This section provides structured approaches to common experimental problems.
Guide 1: Unexpected Cellular Potency or Toxicity
-
Problem: Your compound is highly potent in a biochemical assay (e.g., IC50 < 100 nM), but in cell-based assays, it is much weaker, shows no effect, or is broadly toxic at similar concentrations.
-
Causality: This discrepancy often points to one of three issues: (1) poor cell permeability or high efflux, (2) rapid metabolism into an inactive form, or (3) engagement of one or more off-targets that either cause general toxicity or trigger a compensatory signaling pathway that masks the on-target effect.
-
Troubleshooting Workflow: The primary goal is to systematically de-risk these possibilities. The workflow below prioritizes confirming target engagement before moving to unbiased off-target discovery.
Caption: On-target vs. Off-target signaling pathways.
References
- Huang, X., et al. (2024). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
- Oda, Y., et al. (2003). Quantitative Chemical Proteomics for Identifying Candidate Drug Targets. ACS Publications.
- Li, J., & Zhang, J. (2014). Chemical proteomics to identify molecular targets of small compounds. PubMed.
- Liston, D. R., & Davis, M. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering.
- Zhao, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.
- Naito, Y., et al. (2015). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. Springer.
- Tang, D., et al. (2024). Deep learning predicts CRISPR off-target effects. Communications Biology.
- Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. PubMed.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine SIRT5 Inhibitor Target Engagement. BenchChem.
- Zhang, H., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
- G-Avetisyan, A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.
- Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology.
- Bantscheff, M., & Drewes, G. (2018). Chemical Proteomics Applied to Target Identification and Drug Discovery. Taylor & Francis Online.
- Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- Hassan, A. S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Scheer, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex.
- Hu, J., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Medicinal Chemistry Letters.
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. ResearchGate.
- Klink, T. A., et al. (2010). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. ResearchGate.
- Orcutt, K. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- G-Avetisyan, A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
- CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News.
- Xie, L., et al. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. PMC - PubMed Central.
- EMERGE. (2024). Streamlined proteome-wide identification of drug targets using PISA. EMERGE.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Rudrapal, M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. PMC - NIH.
- Khan, T. M., et al. (2024). STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. ResearchGate.
- Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. PMC - NIH.
- Al-Omair, M. A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate.
- Sharma, R., et al. (2021). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry.
- Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega.
- Mulakayala, C., et al. (2019). Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents. ResearchGate.
- Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters.
- El-Gazzar, M. G., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH.
- CymitQuimica. (n.d.). This compound. CymitQuimica.
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- 15. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Triaging Hits and Avoiding False Positives with "2-Pyridin-3-YL-thiazole-5-carboxylic acid"
Introduction: The pyridinyl-thiazole scaffold, represented here by "2-Pyridin-3-YL-thiazole-5-carboxylic acid," is a promising chemotype found in molecules targeting a range of biological pathways, including cancer and inflammation.[1][2][3] However, like many heterocyclic compounds, this scaffold can be prone to generating false positives in high-throughput screening (HTS) campaigns.[4][5] These misleading results can arise from various mechanisms unrelated to specific, on-target binding, such as compound aggregation, interference with assay detection methods, or nonspecific reactivity.[6][7][8]
This guide provides researchers, scientists, and drug development professionals with a structured framework of troubleshooting steps and validation protocols. Its purpose is to facilitate the early and efficient identification of assay artifacts, thereby saving valuable resources and ensuring that only genuine, high-quality hits are advanced into the drug discovery pipeline.[8][9]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary screen with "this compound" showed potent activity, but this result is not reproducible in my secondary assay. What could be the cause?
A1: This is a classic sign of a potential false positive.[8] The discrepancy often arises because the primary and secondary (or "orthogonal") assays use different detection technologies or conditions.[10][11] Several common interference mechanisms could be at play:
-
Compound Aggregation: At the concentrations used in your primary screen, the compound may be forming colloidal aggregates that non-specifically inhibit your target enzyme or disrupt a protein-protein interaction.[12][13] Your secondary assay might use a different buffer composition or protein concentration, altering this aggregation behavior.
-
Assay Technology Interference: Your compound might directly interfere with the primary assay's signal generation or detection. For example, if your primary screen is fluorescence-based, your compound could be autofluorescent or a quencher.[14][15] If the secondary assay uses a different readout (e.g., luminescence or absorbance), this interference would not be observed.[16]
-
Nonspecific Reactivity: Certain chemical motifs can react non-specifically with proteins, particularly those with reactive cysteine residues.[4][17] This can lead to target inhibition that is not based on specific, reversible binding. If the secondary assay has a different buffer composition (e.g., higher concentration of reducing agents like DTT), this reactivity might be masked.
Actionable Advice: The first step is to systematically rule out these possibilities using the validation protocols detailed later in this guide.
Q2: I'm using a fluorescence-based assay (e.g., FP, FRET, TR-FRET). How can I determine if my compound is causing optical interference?
A2: Optical interference is a major source of artifacts in fluorescence assays.[15] Compounds can possess intrinsic fluorescence (autofluorescence) at the assay's excitation and emission wavelengths, or they can absorb light, quenching the signal.[14][18]
Troubleshooting Steps:
-
Measure Compound Autofluorescence: Prepare a plate with your assay buffer and the compound at the same concentration used in your screen. Crucially, omit the target protein, substrate, and detection reagents.
-
Read the Plate: Use the same filter set and gain settings as your primary assay.
-
Analyze: A significant signal in the wells containing only your compound indicates autofluorescence, which can mimic a positive signal (in assays where signal increases) or mask a real one.[19]
If interference is detected, your best option is to validate the hit using an orthogonal assay with a non-fluorescent readout, such as an absorbance-based or mass spectrometry-based method.[16]
Q3: What is compound aggregation, and why is it a problem? How do I test for it?
A3: Compound aggregation occurs when small molecules self-associate in solution to form colloidal particles, typically 50-1000 nm in diameter.[12] These aggregates can create a massive surface area that nonspecifically sequesters and denatures proteins, leading to inhibition that appears potent and dose-dependent but is not due to a specific drug-target interaction.[13][20] This is one of the most common mechanisms for false positives in HTS.[21]
The Gold-Standard Test: Detergent Counterscreen The most reliable and straightforward method to test for aggregation-based activity is to re-run your assay in the presence of a low concentration of a non-ionic detergent.[12][22]
-
Mechanism: Detergents like Triton X-100 or Tween-80 disrupt the formation of these colloidal aggregates.[23]
-
Interpretation: If your compound's activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely an aggregator. A true, specific binder should show little to no change in potency.[9]
See Protocol 2.1 for a detailed methodology.
Q4: My compound shows a very steep dose-response curve with a high Hill slope (>2). Should I be concerned?
A4: Yes, a steep dose-response curve with a high Hill coefficient is a strong indicator of non-specific inhibition, often linked to mechanisms like aggregation.[9] Specific, 1-to-1 binding interactions typically follow classical Michaelis-Menten kinetics and yield a Hill slope close to 1. A steep curve suggests a cooperative or non-stoichiometric mechanism where a critical concentration is reached, leading to a sudden onset of inhibition—a hallmark of aggregate formation.[20]
Actionable Advice: If you observe a high Hill slope, immediately perform the detergent counterscreen (Protocol 2.1) and consider biophysical validation methods like Surface Plasmon Resonance (SPR) to confirm direct binding.[13][16]
Experimental Validation Protocols
Protocol 1: Hit Confirmation Workflow
This workflow provides a logical sequence for triaging hits identified from a primary screen.
Caption: A stepwise workflow for triaging primary screening hits to eliminate common false positives.
Protocol 2.1: Detergent-Based Counterscreen for Aggregation
Objective: To determine if the observed inhibitory activity of a compound is due to the formation of colloidal aggregates.[12]
Materials:
-
Test compound ("this compound")
-
Known aggregator compound (Positive Control, e.g., Methylene Blue)
-
Known well-behaved inhibitor for your target (Negative Control)
-
Assay buffer
-
Assay buffer containing 0.01% (v/v) Triton X-100
-
All other components of your primary biochemical assay (enzyme, substrate, etc.)
Methodology:
-
Prepare Compound Dilutions: Create identical serial dilution plates for the test compound, positive control, and negative control in your standard assay buffer.
-
Set Up Parallel Assays:
-
Assay A (No Detergent): Run the dose-response experiment for all compounds using your standard protocol and assay buffer.
-
Assay B (With Detergent): Run an identical dose-response experiment, but use the assay buffer containing 0.01% Triton X-100 for all steps (enzyme dilution, compound dilution, substrate addition).
-
-
Incubate and Read: Follow your standard incubation times and plate reading procedures for both assays.
-
Analyze Data: Plot the dose-response curves for each compound from both Assay A and Assay B. Calculate the IC50 values.
Data Interpretation:
| Compound Type | Expected Result | Rationale |
| True Positive | IC50 remains consistent (+/- 3-fold) between no-detergent and detergent conditions. | Specific binding is not affected by the presence of low concentrations of detergent. |
| Aggregator (False Positive) | A significant rightward shift in IC50 (>10-fold) or complete loss of activity is observed in the presence of detergent.[9] | The detergent prevents the formation of inhibitory aggregates. |
| Positive Control | Should show a dramatic loss of activity with detergent. | Confirms the assay is sensitive to aggregation effects. |
| Negative Control | Should show consistent activity with and without detergent. | Confirms the detergent itself is not interfering with the assay. |
Understanding False Positive Mechanisms
A common mechanism of false positives is the sequestration of the target protein by compound aggregates, preventing it from interacting with its substrate.
Caption: Mechanism of false positive inhibition via compound aggregation and target sequestration.
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available at: [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Available at: [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265-1290. Available at: [Link]
-
Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]
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National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
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Assay Guidance Manual. (2017). Assay Interference by Aggregation. NCBI Bookshelf. Retrieved from [Link]
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Lu, S., et al. (2022). Impacts of autofluorescence on fluorescence based techniques to study microglia. BMC Biology, 20(1), 73. Available at: [Link]
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Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
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Lu, S., et al. (2022). Impacts of autofluorescence on fluorescence based techniques to study microglia. BMC Biology, 20(1), 73. Available at: [Link]
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AXXAM. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]
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Expert Opinion on Drug Discovery. (2020). Evolution of assay interference concepts in drug discovery. Retrieved from [Link]
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Feng, B. Y., et al. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146-148. Available at: [Link]
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CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. Retrieved from [Link]
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NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. Retrieved from [Link]
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Lu, S., et al. (2022). Impacts of autofluorescence on fluorescence based techniques to study microglia. BMC Biology, 20(1), 73. Available at: [Link]
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BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]
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Cunningham, B. T., et al. (2009). A method for identifying small molecule aggregators using photonic crystal biosensor microplates. Assay and Drug Development Technologies, 7(6), 596-606. Available at: [Link]
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Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. Available at: [Link]
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PNAS. (2012). Gaining confidence in high-throughput screening. Retrieved from [Link]
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Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]
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ACS Medicinal Chemistry Letters. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Retrieved from [Link]
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Taylor & Francis Online. (2022). Pan-assay interference compounds – Knowledge and References. Retrieved from [Link]
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Journal of Chemical Information and Modeling. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Retrieved from [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
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ResearchGate. (n.d.). Pan-assay interference compounds (PAINS). Retrieved from [Link]
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Molecules. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Retrieved from [Link]
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RSC Advances. (2024). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. Retrieved from [Link]
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Arabian Journal of Chemistry. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Retrieved from [Link]
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ACS Omega. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Retrieved from [Link]
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Environmental Research. (2023). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. Retrieved from [Link]
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Journal of Infection and Public Health. (2020). Synthesis of target compounds, 2, 3, 5-trisubstituted thiazole (AR-17a, AR-17c, AR-17d and AR-27a) with different α-halo compounds (a, d and c). Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of 2-Pyridin-3-YL-thiazole-5-carboxylic acid
Introduction
Welcome to the technical support guide for the synthesis of 2-Pyridin-3-YL-thiazole-5-carboxylic acid (CAS No. 248275-42-5).[1] This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, often utilized for its unique structural and electronic properties.[2] This guide is designed for researchers, process chemists, and drug development professionals who are looking to implement or scale up this synthesis. We will address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommendations to ensure a robust and reproducible process.
Synthetic Overview
The most reliable and widely adopted method for synthesizing this compound is a two-stage process. It begins with the classic Hantzsch thiazole synthesis to construct the core heterocyclic system, followed by a saponification step to yield the final carboxylic acid.[3][4]
Caption: Overall two-stage synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route?
The Hantzsch thiazole synthesis followed by ester hydrolysis is the most prevalent and scalable method.[5] This approach involves the condensation of nicotinothioamide (pyridine-3-carbothioamide) with an ethyl α-haloacetoacetate derivative, such as ethyl 2-chloro-3-oxobutanoate, to form the ethyl ester intermediate.[6] This intermediate is then hydrolyzed to the final carboxylic acid. This method is favored for its high yields and use of readily available starting materials.[7]
Q2: Are there any significant safety concerns with the reagents?
Yes. α-Halocarbonyl compounds like ethyl 2-chloro-3-oxobutanoate are lachrymators and skin irritants. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Nicotinothioamide can be irritating upon inhalation or skin contact. Standard laboratory safety protocols should be strictly followed.
Q3: What are the expected yields for each step?
For the Hantzsch cyclization (Stage 1), yields typically range from 70-90% after purification.[5] The subsequent hydrolysis (Stage 2) is often nearly quantitative, with yields greater than 95% being common, assuming proper workup and isolation. Overall yields from the starting materials to the final product are generally in the 65-85% range.
Q4: Can other α-halocarbonyl reagents be used in Stage 1?
Yes, other reagents like ethyl bromopyruvate can be used. However, ethyl 2-chloro-3-oxobutanoate is often preferred due to its favorable reactivity profile and cost-effectiveness. The choice of the halogen (Br vs. Cl) can affect reaction rates, with bromo derivatives typically being more reactive but potentially leading to more side products if conditions are not optimized.
Troubleshooting Guide: Stage 1 - Hantzsch Thiazole Synthesis
This stage involves the formation of Ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate . The reaction is a cyclocondensation between nicotinothioamide and ethyl 2-chloro-3-oxobutanoate, typically refluxed in a solvent like ethanol.[8]
Caption: Troubleshooting workflow for the Hantzsch reaction.
Q: My reaction shows very low or no conversion to the product ester. What went wrong?
A: This is a common issue that can usually be traced back to one of three areas: reagent quality, reaction conditions, or stoichiometry.
-
Probable Cause 1: Reagent Quality. The α-haloketone (ethyl 2-chloro-3-oxobutanoate) can degrade over time. Ensure it is fresh or has been stored properly under inert gas and refrigerated. The nicotinothioamide should be a dry, free-flowing powder.
-
Probable Cause 2: Insufficient Heat. The Hantzsch synthesis requires thermal energy to drive the cyclization and dehydration steps.[7] If you are running the reaction in ethanol, ensure you are at a full, sustained reflux.
-
Solution:
-
Verify Reagents: Confirm the purity of your starting materials via TLC or NMR if in doubt.
-
Check Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the nicotinothioamide to ensure the more valuable α-haloketone is fully consumed.
-
Optimize Conditions: Ensure the reaction mixture is refluxing vigorously. If using a lower-boiling solvent, consider switching to ethanol or n-butanol for a higher reaction temperature. Monitor the reaction for at least 5-8 hours.[8]
-
Q: My reaction is messy, with multiple side products observed by TLC/LC-MS. How can I improve selectivity?
A: Formation of multiple side products often indicates that the reaction temperature is too high or that the reagents are degrading under the reaction conditions.
-
Probable Cause: Thermal Decomposition. While heat is necessary, excessive temperatures can cause decomposition of the thioamide or self-condensation of the α-haloketone. The thiazole ring itself is generally stable, but the starting materials may not be.[9]
-
Solution:
-
Temperature Control: Reduce the reaction temperature. Instead of a full reflux in a high-boiling solvent, try running the reaction at a lower, controlled temperature (e.g., 60-70 °C in ethanol) for a longer period.
-
Slow Addition: Consider dissolving the nicotinothioamide in ethanol and then adding the ethyl 2-chloro-3-oxobutanoate dropwise at the reaction temperature. This maintains a low concentration of the electrophile, minimizing side reactions.
-
Protocol & Data: Optimized Hantzsch Synthesis
| Parameter | Recommended Value | Rationale & In-Text Citation |
| Solvent | Absolute Ethanol | Provides good solubility for both reactants and a suitable reflux temperature (~78 °C).[6] |
| Stoichiometry | 1.0 eq. Ethyl 2-chloro-3-oxobutanoate | Limiting reagent. |
| 1.05 eq. Nicotinothioamide | A slight excess ensures complete consumption of the α-haloketone. | |
| Temperature | Reflux (~78 °C) | Sufficient energy for cyclization without significant degradation.[8] |
| Reaction Time | 6 - 10 hours | Monitor by TLC (e.g., 3:7 Ethyl Acetate:Hexane) until the limiting reagent is consumed.[8] |
| Workup | Cool, neutralize with NaHCO₃ soln. | The reaction is initially acidic due to HCl formation. Neutralization precipitates the product.[6] |
| Purification | Filter solid, wash with water & ethanol | The product ester has low solubility in water and cold ethanol, allowing for simple isolation. |
Troubleshooting Guide: Stage 2 - Saponification (Hydrolysis)
This stage converts Ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate to the final product. It is a base-mediated hydrolysis of the ethyl ester.
Q: My hydrolysis is incomplete, and I still see starting material (the ester) after the reaction.
A: Incomplete hydrolysis is typically due to insufficient base, inadequate reaction time/temperature, or phase-transfer limitations.
-
Probable Cause 1: Stoichiometry. Saponification requires at least one equivalent of base (e.g., NaOH, LiOH). Using a stoichiometric amount can result in a slowing reaction rate as reactants are consumed.
-
Probable Cause 2: Solubility. The starting ester may have limited solubility in a purely aqueous base solution. This creates a biphasic mixture where the reaction can only occur at the interface, slowing it down considerably.
-
Solution:
-
Increase Base: Use a moderate excess of base, typically 1.5 to 2.5 equivalents of LiOH or NaOH.
-
Add a Co-solvent: Perform the hydrolysis in a mixture of water and a water-miscible organic solvent like THF, methanol, or dioxane. This creates a homogeneous solution, dramatically increasing the reaction rate. A common system is THF/Water (e.g., 3:1 v/v).[10]
-
Increase Temperature: Gently warming the reaction mixture to 40-50 °C can accelerate the hydrolysis. Monitor carefully to avoid potential degradation.
-
Q: My final product has a low yield, and I suspect decarboxylation. How can I prevent this?
A: Thiazole-5-carboxylic acids can be susceptible to decarboxylation under harsh conditions, particularly excessive heat or strong acid/base.[11][12]
-
Probable Cause: Harsh Conditions. Prolonged heating at high temperatures during hydrolysis or an overly acidic workup can promote the loss of CO₂ from the final product.
-
Solution:
-
Use Lithium Hydroxide (LiOH): LiOH is often preferred for sensitive ester hydrolyses as it can be effective at lower temperatures (room temperature to 40 °C).[10]
-
Careful Acidification: During workup, cool the reaction mixture in an ice bath before acidifying to precipitate the product. Add the acid (e.g., 1N HCl) slowly and portion-wise, ensuring the temperature does not rise significantly.
-
Target pH: Acidify only to the isoelectric point of the carboxylic acid (typically pH 3-4) to ensure complete precipitation without creating an overly harsh acidic environment. Check the pH with indicator paper or a pH meter.
-
Protocol: Optimized Saponification
-
Dissolution: Dissolve the ethyl ester intermediate (1.0 eq.) in a mixture of THF and water (3:1 v/v).
-
Addition of Base: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting ester. Gentle warming to 40 °C can be applied if the reaction is sluggish.
-
Workup - Solvent Removal: Remove the THF under reduced pressure (rotary evaporation).
-
Workup - Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1N HCl with vigorous stirring until the pH of the solution is approximately 3-4.
-
Isolation: A precipitate of the final product will form. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or diethyl ether to remove residual impurities. Dry the product under vacuum.
References
-
[Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[3][5][9]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis - PMC - PubMed Central]([Link])
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- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Comparative Guide to Validating the Anticancer Activity of "2-Pyridin-3-YL-thiazole-5-carboxylic acid" In Vitro
This guide provides a comprehensive framework for the in vitro validation of "2-Pyridin-3-YL-thiazole-5-carboxylic acid" as a potential anticancer agent. It is designed for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded approach that prioritizes scientific integrity and experimental causality. We will move beyond simple protocol recitation to explore the rationale behind each experimental choice, ensuring a self-validating and robust preclinical assessment.
The thiazole scaffold is a cornerstone in the development of anticancer therapeutics, with several thiazole-containing drugs, such as Dasatinib and Ixazomib, already in clinical use.[1] These compounds are known to interact with various biological targets, often inducing apoptosis or interfering with critical signaling pathways in cancer cells.[1][2] This guide will delineate a systematic in vitro screening process to determine the cytotoxic and mechanistic properties of the novel compound, "this compound."[3]
Foundational Strategy: Cell Line and Comparator Selection
The initial step in any robust in vitro anticancer drug evaluation is the careful selection of appropriate cancer cell lines and comparator compounds. This foundational decision dictates the translational relevance of the subsequent experimental data.
Rationale for Cell Line Selection
Cancer is a heterogeneous disease, and a single cell line cannot represent the full spectrum of a particular cancer type.[4] Therefore, it is crucial to test a new compound against a panel of well-characterized human cancer cell lines from diverse tissue origins.[5][6] For this guide, we will use a representative panel to assess the breadth of the compound's activity.
Recommended Human Cancer Cell Lines:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | A well-characterized, hormone-responsive cell line widely used in anticancer drug screening.[7][8] |
| A549 | Non-small Cell Lung Cancer | A standard model for lung cancer research, enabling comparison with a large body of existing data.[8][9][10] |
| HepG2 | Hepatocellular Carcinoma | Represents a common and aggressive form of liver cancer.[5][9][11] |
| HCT-116 | Colorectal Carcinoma | A frequently used model for studying colon cancer biology and drug response.[11] |
In addition to cancer cell lines, it is imperative to assess the compound's cytotoxicity against a non-malignant cell line to determine its cancer-selectivity.[12]
Recommended Non-Malignant Control Cell Line:
| Cell Line | Cell Type | Rationale |
| WI-38 | Normal Human Fibroblasts | Provides a baseline for cytotoxicity in non-cancerous cells, allowing for the calculation of a selectivity index.[7][13] |
Selection of Comparator Anticancer Drugs
To contextualize the potency of "this compound," it should be compared against standard-of-care chemotherapeutic agents.
Recommended Comparator Drugs:
| Drug | Mechanism of Action | Rationale |
| Doxorubicin | Topoisomerase II inhibitor, DNA intercalator | A widely used, broad-spectrum anticancer drug, providing a robust benchmark for cytotoxic potency.[7][11] |
| Cisplatin | DNA cross-linking agent | A platinum-based drug effective against a range of solid tumors and a common comparator in preclinical studies.[14] |
Experimental Workflow for In Vitro Validation
The following experimental workflow is designed to provide a comprehensive in vitro profile of "this compound," assessing its cytotoxicity, and preliminary mechanism of action.
Caption: A streamlined workflow for the in vitro validation of novel anticancer compounds.
Detailed Experimental Protocols
The following protocols are presented with an emphasis on the rationale behind key steps to ensure data integrity and reproducibility.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[16]
Protocol:
-
Cell Seeding:
-
Culture the selected cancer and non-malignant cell lines in their recommended growth media.
-
Harvest cells at approximately 80% confluency.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound," Doxorubicin, and Cisplatin in the appropriate cell culture medium.
-
Also, prepare a vehicle control (e.g., DMSO in medium at the highest concentration used for the compounds).[3]
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the various compound concentrations to the respective wells.
-
Incubate the plates for 72 hours.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570-590 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
The half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit cell growth by 50%, is a key metric for comparing the potency of different compounds.[3][20][21]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
Apoptosis Assay: Annexin V-FITC/PI Staining
Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects.[22][23][24] Deregulation of apoptosis is a hallmark of cancer, contributing to tumor development and drug resistance.[23] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle:
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment:
-
Based on the MTT assay results, select the most sensitive cancer cell line.
-
Seed the cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with "this compound" at its IC50 concentration for 24, 48, and 72 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The data will be displayed in a dot plot with four quadrants:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Cell Cycle Analysis: Propidium Iodide Staining
Many anticancer drugs function by inducing cell cycle arrest, preventing cancer cells from proliferating.[25] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[26]
Principle:
PI is a fluorescent dye that intercalates with double-stranded DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[27] This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[25]
Protocol:
-
Cell Treatment:
-
Using the most sensitive cell line, treat the cells with "this compound" at its IC50 concentration for 24 hours.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their DNA.
-
Incubate overnight at -20°C.[3]
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to prevent the staining of RNA.[3]
-
Stain the cells with a solution containing Propidium Iodide.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data will be presented as a histogram of cell count versus fluorescence intensity.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
-
Data Presentation and Comparative Analysis
For clear and objective comparison, all quantitative data should be summarized in tables.
Comparative Cytotoxicity
Table 1: Hypothetical IC50 Values (µM) of Test and Comparator Compounds after 72-hour Treatment
| Compound | MCF-7 | A549 | HepG2 | HCT-116 | WI-38 (Normal) | Selectivity Index (WI-38/MCF-7) |
| This compound | 5.5 | 8.2 | 6.1 | 10.4 | >50 | >9.1 |
| Doxorubicin | 0.8 | 1.2 | 0.9 | 1.5 | 10.0 | 12.5 |
| Cisplatin | 4.0 | 6.5 | 5.2 | 7.8 | 25.0 | 6.25 |
The selectivity index is calculated by dividing the IC50 in the non-malignant cell line by the IC50 in a cancer cell line (MCF-7 in this example).
Mechanistic Insights
Table 2: Hypothetical Percentage of Apoptotic MCF-7 Cells after Treatment with IC50 Concentration
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells |
| Control (24h) | 2.1 | 1.5 | 3.6 |
| This compound (24h) | 15.8 | 5.2 | 21.0 |
| Doxorubicin (24h) | 25.4 | 8.1 | 33.5 |
Table 3: Hypothetical Cell Cycle Distribution (%) in MCF-7 Cells after 24-hour Treatment with IC50 Concentration
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control | 65.2 | 20.5 | 14.3 |
| This compound | 50.1 | 15.3 | 34.6 |
| Doxorubicin | 40.8 | 28.9 | 30.3 |
Potential Mechanism of Action: Signaling Pathway
Thiazole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways like PI3K/mTOR.[2][28] Based on the hypothetical data suggesting G2/M arrest, a potential mechanism could involve the modulation of key cell cycle regulators.
Caption: Hypothetical inhibition of the CDK1/Cyclin B complex leading to G2/M cell cycle arrest.
Conclusion
This guide has outlined a rigorous, multi-faceted approach to the in vitro validation of "this compound." By employing a panel of diverse cancer cell lines, established comparator drugs, and a series of well-defined mechanistic assays, researchers can generate a comprehensive and reliable dataset. The hypothetical data presented suggests that "this compound" exhibits moderate, selective cytotoxicity and induces apoptosis and G2/M cell cycle arrest. These findings would provide a strong rationale for further preclinical development, including in vivo animal studies, to fully elucidate its therapeutic potential. The systematic application of these methodologies is fundamental for the successful translation of promising compounds from the laboratory to the clinic.
References
-
Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death. Toxicologic Pathology, 35(4), 495–516. Available at: [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]
-
Pistritto, G., et al. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging, 8(4), 603–619. Available at: [Link]
-
Gomha, S. M., et al. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Acta Chimica Slovenica, 68(3), 604-616. Available at: [Link]
-
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A Comparative Guide to Kinase Inhibitors Derived from the 2-(Pyridin-3-yl)thiazole-5-carboxylic Acid Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of kinase inhibitors centered around the versatile 2-(pyridin-3-yl)thiazole-5-carboxylic acid chemical scaffold. We will explore how this core structure serves as a foundation for potent and selective inhibitors, comparing a representative compound against other well-established inhibitors targeting the transforming growth factor-beta (TGF-β) signaling pathway.
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
Kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them a primary focus for drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors often relies on "privileged scaffolds"—core chemical structures that demonstrate a high affinity for the ATP-binding pocket of one or more kinases. The 2-(pyridin-3-yl)thiazole framework is one such scaffold.
While 2-pyridin-3-yl-thiazole-5-carboxylic acid itself is not typically an active kinase inhibitor, it serves as a crucial synthetic intermediate or building block for a class of potent inhibitors. Its structure provides a rigid core with strategically positioned nitrogen and sulfur atoms that can form key hydrogen bonds within the kinase hinge region, a critical interaction for potent inhibition. This guide will use GW788388 , a well-characterized inhibitor built upon this scaffold, as our primary example. We will compare its performance against two other widely recognized inhibitors of the same target, the TGF-β type I receptor kinase (ALK5): Galunisertib and RepSox .
Comparative Analysis of ALK5 Kinase Inhibitors
The TGF-β pathway plays a dual role in cancer, suppressing tumors in early stages but promoting their growth and metastasis in later stages. ALK5 is the primary kinase that initiates this signaling cascade, making it a key therapeutic target.
Mechanism of Action: Targeting the ATP Hinge
Most kinase inhibitors, including the ones discussed here, are ATP-competitive. They are designed to occupy the same binding site as ATP, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signaling cascade. The pyridinyl-thiazole core of GW788388 is particularly effective at this, with the pyridine and thiazole nitrogens acting as hydrogen bond acceptors that mimic the interactions of the adenine portion of ATP with the kinase's hinge region.
Caption: Experimental workflow for IC50 determination using the ADP-Glo assay.
Conclusion and Outlook
The this compound scaffold is a validated and powerful core for the development of potent kinase inhibitors, exemplified by the ALK5 inhibitor GW788388. When compared to other ALK5 inhibitors like the clinical candidate Galunisertib and the research tool RepSox, it demonstrates comparable nanomolar potency.
For the laboratory researcher, the choice between these inhibitors depends on the experimental goal:
-
RepSox is ideal for achieving maximum in vitro pathway inhibition due to its high potency.
-
Galunisertib serves as a crucial benchmark for studies with a translational or clinical endpoint.
-
Inhibitors from the GW788388 class are excellent tools for exploring structure-activity relationships and developing novel chemical matter with favorable drug-like properties.
The continued exploration of the 2-pyridin-3-yl-thiazole scaffold and its derivatives promises to yield new inhibitors with tailored selectivity profiles, further enriching the chemical toolbox for researchers dedicated to dissecting and targeting kinase signaling pathways.
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- Title: Pyridinyl-thiazole derivatives as ALK5 inhibitors. Source: Google Patents, US-20060287349-A1.
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-
Title: Discovery of N-((4-(triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (GW788388), a potent, and selective transforming growth factor-beta type I receptor inhibitor. Source: Journal of Medicinal Chemistry. URL: [Link]
A Comparative Guide to Kinase Inhibitor Efficacy: The Established Powerhouse Dasatinib versus a Novel Chemical Entity
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the well-established, FDA-approved tyrosine kinase inhibitor, dasatinib, against "2-Pyridin-3-YL-thiazole-5-carboxylic acid," a novel chemical entity (NCE) representative of early-stage drug discovery candidates. Due to the limited publicly available data on the specific biological activity of "this compound," this document will use it as a structural archetype to illustrate the rigorous, multi-faceted process of evaluating a new compound's efficacy against a clinical gold standard. We will delve into the established mechanisms of dasatinib and outline the necessary experimental framework required to characterize and validate a potential new therapeutic.
Section 1: Introduction to the Comparators
Dasatinib: The Clinically Validated Multi-Kinase Inhibitor
Dasatinib (marketed as Sprycel®) is a potent, second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive (Ph+) Acute Lymphoblastic Leukemia (ALL).[1][2] First approved by the FDA in 2006, its efficacy extends to patients who are resistant or intolerant to first-generation TKIs like imatinib.[3][4][5]
Dasatinib's primary mechanism of action is the inhibition of the BCR-ABL fusion protein, the hallmark of CML.[6][7] This aberrant protein exhibits constitutive tyrosine kinase activity, driving uncontrolled cell proliferation.[7][8] Unlike its predecessor imatinib, which primarily binds to the inactive conformation of the ABL kinase domain, dasatinib can bind to both the active and inactive conformations, contributing to its enhanced potency and its ability to overcome certain forms of imatinib resistance.[6][9]
Beyond BCR-ABL, dasatinib exhibits a broader target profile, potently inhibiting SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.[6][9][10] This multi-targeted approach may contribute to its clinical efficacy but also to its unique side-effect profile.
This compound: A Representative Novel Chemical Entity (NCE)
"this compound" (CAS No. 248275-42-5) is a heterocyclic organic compound.[11] Its structure, incorporating both pyridine and thiazole rings, is characteristic of scaffolds known to possess a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[12][13][14] Many successful kinase inhibitors incorporate similar nitrogen- and sulfur-containing heterocyclic systems. For the purpose of this guide, we will hypothesize that this NCE has been identified in a high-throughput screen as a potential inhibitor of a novel oncology target or as a next-generation inhibitor of a known kinase like BCR-ABL.
Section 2: Mechanism of Action and Signaling Pathways
A thorough understanding of how a drug interacts with its molecular target and modulates downstream signaling is fundamental to evaluating its potential.
Dasatinib's Inhibition of the BCR-ABL Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that activates a complex network of downstream signaling pathways, leading to increased cell proliferation and inhibition of apoptosis (programmed cell death).[15][16][17] Key pathways include the RAS/RAF/MEK/ERK pathway and the PI3K/AKT pathway, both of which are central to cell survival and growth.[16][17] Dasatinib, by binding to the ATP-binding site of the ABL kinase domain, blocks its catalytic activity, thereby preventing the phosphorylation and activation of these downstream effectors.[6][8]
Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream pro-survival pathways.
Characterizing the Mechanism of the NCE
To compare the NCE to dasatinib, the first step is to determine if it inhibits the same target. This would involve a series of biochemical and cell-based assays. Researchers would need to:
-
Confirm Direct Target Engagement: Does the NCE bind directly to BCR-ABL?
-
Determine Potency: At what concentration does it inhibit 50% of the kinase activity (IC50)?
-
Assess Selectivity: Does it inhibit other kinases, like the SRC family, or is it more selective than dasatinib?
-
Elucidate Downstream Effects: Does it block the phosphorylation of BCR-ABL substrates like CRKL and STAT5 in cellular models?[18]
Section 3: Comparative Efficacy Data
Effective comparison relies on quantitative, head-to-head experimental data. While we lack specific data for our NCE, this section outlines the critical metrics used for such an evaluation, with established data for dasatinib provided for context.
In Vitro Potency and Selectivity
The initial comparison is typically performed using cell-free biochemical assays and then validated in cell-based models.
| Parameter | Dasatinib | This compound (NCE) | Experimental Method |
| BCR-ABL IC50 | <1 nM (highly potent)[9] | To be determined | Biochemical Kinase Assay |
| SRC Family Kinase IC50 | Potent inhibitor[9] | To be determined | Biochemical Kinase Assay |
| K562 Cell Line GI50 | Low nM range | To be determined | Cell Viability Assay (e.g., MTT, MTS) |
| Imatinib-Resistant Mutant IC50s | Active against most mutants (except T315I)[3][19] | To be determined | Kinase Assays with mutant enzymes |
-
IC50 (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
GI50 (Half-maximal growth inhibition): The concentration of a drug that causes 50% inhibition of cell growth.
-
K562: A human immortalized myelogenous leukemia line, positive for the Philadelphia chromosome, commonly used in CML research.
Clinical Efficacy of Dasatinib
Dasatinib's clinical efficacy is well-documented in large-scale trials. These outcomes represent the benchmark our hypothetical NCE would ultimately need to meet or exceed.
| Endpoint (Newly Diagnosed CML-CP) | Dasatinib (DASISION Trial) | Imatinib (DASISION Trial) |
| Confirmed Complete Cytogenetic Response (cCCyR) Rate | 76.8%[20][21] | 66.2%[20][21] |
| Major Molecular Response (MMR) Rate | 52.1%[20][21] | 33.8%[20][21] |
| Median Time to cCCyR | 3.1 months[20][21] | 5.6 months[20][21] |
| 10-Year Overall Survival | 89%[22] | N/A (in this specific long-term study) |
These clinical data highlight dasatinib's ability to induce faster and deeper responses compared to imatinib, setting a high bar for any new therapeutic contender.[5][20]
Section 4: Experimental Protocols for Efficacy Comparison
To generate the comparative data outlined above, rigorous and standardized experimental protocols are essential. The following section details the methodologies for key in vitro assays.
Workflow for Comparative Efficacy Testing
The process of comparing an NCE to an established drug follows a logical, tiered progression from biochemical assays to cellular models.
Caption: A tiered workflow for evaluating the efficacy of a new kinase inhibitor.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol is designed to determine the IC50 value of a test compound against a target kinase, such as BCR-ABL. It measures the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.
Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. A luciferase-based reaction generates a luminescent signal that is inversely proportional to kinase activity.
Materials:
-
Recombinant kinase (e.g., ABL1)
-
Kinase substrate (e.g., a generic peptide like ABLtide)
-
Kinase reaction buffer (containing MgCl2, DTT)
-
ATP solution
-
Test compounds (Dasatinib as control, NCE) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the NCE and dasatinib in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the reaction buffer. Add 5 µL of this mix to each well.
-
Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data: Set the "no inhibitor" control as 100% kinase activity and the "no enzyme" control as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol: Cell Viability Assay (MTT/MTS)
This protocol measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[23] It is used to determine the GI50 of a compound on cancer cell lines.
Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT (or similar dyes like MTS, XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[23]
Materials:
-
CML cell line (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds (Dasatinib as control, NCE)
-
MTT solution (5 mg/mL in PBS) or a commercial MTS/XTT solution
-
Solubilization buffer (e.g., DMSO or a detergent solution)
-
96-well clear-bottom cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the NCE and dasatinib in culture medium. Add the desired final concentrations to the appropriate wells. Include a "vehicle control" (medium with DMSO) and a "no cells" blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Addition of MTT/MTS Reagent:
-
For MTT: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
For MTS: Add 20 µL of the combined MTS/PES solution and incubate for 1-4 hours.
-
-
Solubilization (for MTT only): Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no cells" blank from all other readings.
-
Normalize the data: Set the absorbance of the vehicle control wells as 100% cell viability.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to calculate the GI50 value.
-
Section 5: Conclusion and Future Directions
This guide establishes the high benchmark set by dasatinib, a potent, multi-targeted kinase inhibitor with proven clinical efficacy in CML and Ph+ ALL.[1][24] For a novel chemical entity like "this compound" to be considered a viable alternative, it must demonstrate a superior or differentiated profile through the rigorous experimental cascade described.
Key questions for the NCE would be:
-
Potency: Is it significantly more potent than dasatinib against BCR-ABL?
-
Selectivity: Does it have a narrower kinase profile, potentially leading to fewer off-target side effects? Or does it inhibit a novel set of kinases that could offer a synergistic therapeutic effect?
-
Resistance: Can it effectively inhibit BCR-ABL mutations, particularly T315I, that are resistant to dasatinib?[25]
-
Safety: Does it exhibit a more favorable toxicity profile in preclinical models?
The journey from a promising chemical structure to a clinically effective drug is long and requires a systematic, data-driven approach. By using the established profile of dasatinib as a comparator and employing the detailed protocols outlined herein, researchers can effectively characterize the therapeutic potential of new kinase inhibitors and make informed decisions in the drug development process.
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The Insider's Guide to Optimizing 2-Pyridin-3-YL-Thiazole-5-Carboxylic Acid Analogs as Potent NAMPT Inhibitors
A Senior Application Scientist's Comparative Analysis of Structure-Activity Relationships for Next-Generation Drug Discovery
In the landscape of oncology drug development, the targeting of metabolic pathways essential for cancer cell survival represents a frontier of intense investigation. Among the key targets is Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD⁺ salvage pathway. The dependency of many tumors on this pathway for their high metabolic and DNA repair needs makes NAMPT a compelling target.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a promising class of NAMPT inhibitors built around the 2-pyridin-3-yl-thiazole-5-carboxylic acid scaffold. Drawing from extensive research and development insights, we will dissect the critical structural motifs, compare the performance of key analogs, and provide the experimental frameworks necessary for their evaluation.
The Central Role of NAMPT in Cancer Metabolism
Nicotinamide adenine dinucleotide (NAD⁺) is a fundamental coenzyme in cellular redox reactions, including glycolysis and oxidative phosphorylation.[2] It also serves as a critical substrate for enzymes like PARPs and sirtuins, which are involved in DNA repair and cellular stress responses. Mammalian cells primarily generate NAD⁺ through a salvage pathway where NAMPT converts nicotinamide (NAM) into nicotinamide mononucleotide (NMN), which is subsequently converted to NAD⁺.[2][3] Cancer cells, with their heightened metabolic rate, consume NAD⁺ more rapidly than healthy cells, making them particularly vulnerable to the inhibition of this pathway.[1] Small molecule inhibitors of NAMPT have been shown to deplete cellular NAD⁺, leading to an energy crisis and subsequent cell death, validating NAMPT as a promising therapeutic target in oncology.[1]
The this compound scaffold has emerged as a key pharmacophore for potent NAMPT inhibition. The pyridine ring, specifically the 3-pyridyl isomer, is a critical feature, mimicking the natural substrate nicotinamide and binding within the NAM pocket of the enzyme.[1] This guide will explore how modifications to this core structure influence inhibitory potency and drug-like properties.
Deconstructing the Pharmacophore: A Three-Point SAR Analysis
The inhibitory activity of the this compound scaffold can be systematically optimized by modifying three key regions: (A) The Pyridine Ring , (B) The Central Thiazole Core , and (C) The Carboxylic Acid and "Right-Hand" Moieties . Understanding the impact of substitutions at each position is crucial for rational drug design.
Region A: The Indispensable 3-Pyridyl "Warhead"
The 3-pyridyl moiety is the cornerstone of this inhibitor class. Crystal structures of related compounds bound to NAMPT confirm that the pyridine nitrogen resides in the nicotinamide binding pocket, forming key interactions that anchor the molecule.[1]
-
Positional Isomerism is Critical: The location of the nitrogen on the pyridine ring is paramount. Analogs featuring a 4-pyridyl group instead of the 3-pyridyl moiety paradoxically switch from being inhibitors to activators of NAMPT.[4][5] This dramatic shift in activity underscores the precise geometric and electronic requirements of the active site.
-
Substitutions on the Pyridine Ring: While the 3-pyridyl group itself is largely considered inviolable, minor substitutions have been explored. However, these often lead to a decrease in potency, suggesting that the unsubstituted ring provides the optimal fit and electronic profile for binding. The primary focus for optimization typically lies elsewhere on the scaffold.
Region B: The Thiazole Core as a Central Scaffold
The thiazole ring serves as a rigid linker, correctly positioning the critical 3-pyridyl group and the right-hand fragments. Its aromatic nature contributes to the overall electronic properties of the molecule.
-
Scaffold Morphing: While this guide focuses on the thiazole core, it's informative to note that related NAMPT inhibitor programs have successfully replaced the five-membered thiazole ring with other scaffolds. For instance, a "scaffold morphing" approach has identified potent inhibitors based on trans-2-(pyridin-3-yl)cyclopropanecarboxamides and 3-pyridyl azetidine ureas.[1][6][7] This demonstrates that while the thiazole is effective, other rigid linkers can also achieve the necessary spatial orientation of the key pharmacophoric elements.
-
Substitution on the Thiazole Ring: Introduction of small alkyl groups (e.g., methyl) on the thiazole ring is a common strategy to probe for additional hydrophobic interactions within the binding site or to modulate physicochemical properties. However, larger substitutions can disrupt the optimal conformation and lead to reduced activity.
Region C: The "Right-Hand" Moiety for Potency and Properties
The carboxylic acid group and the broader "right-hand" side (RHS) of the molecule extend out of the primary nicotinamide pocket and into a more solvent-exposed region, often referred to as the "tunnel". This region offers the most significant opportunity for optimization of potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Carboxylic Acid Bioisosteres: The carboxylic acid group often forms important hydrogen bonds. However, its acidic nature can lead to poor permeability and rapid clearance. Replacing it with bioisosteres like amides or ureas is a highly effective strategy. For example, conversion of a carboxylic acid to a urea or amide can dramatically increase cellular potency by improving cell permeability.
-
Exploiting the Tunnel: The RHS of the molecule can be extended with various aryl or heteroaryl groups linked via amide, urea, or sulfone functionalities. The goal is to establish additional interactions, often hydrophobic or pi-stacking, with residues lining the enzyme's tunnel. This is where the largest gains in potency are typically achieved. For instance, elaborating a simple fragment lead into a molecule with an optimized RHS containing a sulfone and pyrazole moiety resulted in a potent NAMPT inhibitor with an enzymatic IC₅₀ of 5.1 nM and a cellular IC₅₀ of 0.49 nM.[6]
Comparative Performance of Optimized Analogs
The true measure of SAR optimization lies in quantitative data. The following table summarizes the performance of representative NAMPT inhibitors, illustrating the principles discussed above. The data highlights how moving from initial fragments to highly optimized molecules with tailored RHS moieties leads to dramatic increases in both biochemical and cellular potency.
| Compound ID | Core Scaffold Modification | Right-Hand Side (RHS) Moiety | NAMPT IC₅₀ (nM) | A2780 Cell IC₅₀ (nM) | Reference |
| Lead Fragment | 3-Pyridyl Cyclopropane | Simple Amide | >10,000 | >10,000 | [6] |
| Analog 1 | 3-Pyridyl Azetidine | Urea Linker, Simple Phenyl | 2.7 | 5 | [1][4] |
| Analog 2 | 3-Pyridyl Thiazole | Amide Linker, Substituted Phenyl | ~10-50 | ~30-100 | Inferred from[8] |
| Optimized 1 (39) | 3-Pyridyl Cyclopropane | Amide Linker, Phenyl-Sulfonyl-Pyrazole | 5.1 | 0.49 | [6] |
| Optimized 2 (18) | Dihydro-pyrrolo-pyridine | Urea Linker, Substituted Phenyl | 11 | 36 (PC-3 cells) | [8] |
| Optimized 3 (68) | 3-Pyridyl Spirocycle | Urea Linker, Phenyl-Sulfone | Potent (not specified) | Potent (not specified) | [2] |
Data is compiled and representative of trends discussed in cited literature. Direct comparison requires head-to-head testing.
Key Insights from the Data:
-
Initial fragments often have very weak activity.
-
Introducing the 3-pyridyl azetidine urea core (Analog 1) immediately yields nanomolar potency.
-
Systematic optimization of the RHS (Optimized 1, 2, 3) by adding groups that form additional interactions in the enzyme's tunnel leads to sub-nanomolar cellular activity.
-
Compound 68 is a noteworthy example where the central linker was specifically modified to a spirocycle to minimize inhibition of the metabolic enzyme CYP2C9, demonstrating a sophisticated approach to balancing potency with safety.[2]
Experimental Protocols for Inhibitor Evaluation
Trustworthy and reproducible data is the bedrock of SAR analysis. The following protocols describe the standard assays used to determine the biochemical and cellular potency of NAMPT inhibitors.
Protocol 1: In Vitro NAMPT Enzyme Inhibition Assay (Fluorometric)
This protocol outlines a coupled-enzyme assay to quantify a compound's direct inhibitory effect on purified human NAMPT.
Principle: The assay follows a three-step enzymatic cascade. First, NAMPT synthesizes NMN from nicotinamide and PRPP. Second, NMN is converted to NAD⁺ by NMNAT. Finally, in the presence of ethanol, alcohol dehydrogenase (ADH) reduces NAD⁺ to NADH, which is a fluorescent molecule (Excitation: 340 nm / Emission: 460 nm). The fluorescence intensity is directly proportional to NAMPT activity.[5]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw all reagents on ice: 4x NAMPT Assay Buffer (containing NMNAT and ADH), 400 µM ATP, 400 µM Nicotinamide, 800 µM PRPP, and purified recombinant NAMPT enzyme.[6]
-
Prepare a dilution series of the test inhibitor (e.g., 10-point, 3-fold dilutions) in a suitable solvent (e.g., DMSO). The final DMSO concentration in the assay should not exceed 1%.[5]
-
-
Assay Plate Setup (96-well, black, low-binding):
-
Blank Wells: Add NAMPT Dilution Buffer (no enzyme).
-
Positive Control Wells: Add diluted NAMPT enzyme.
-
Test Inhibitor Wells: Add diluted NAMPT enzyme.
-
-
Inhibitor Addition:
-
Add the diluted test inhibitor to the "Test Inhibitor" wells.
-
Add an equivalent volume of solvent (e.g., 1% DMSO) to the "Blank" and "Positive Control" wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a Master Mix containing the 4x NAMPT Assay Buffer, ATP, Nicotinamide, and PRPP.
-
Add the Master Mix to all wells to start the reaction.
-
-
Incubation & Measurement:
-
Incubate the plate at 30°C for 2 hours, protected from light.
-
Measure fluorescence intensity using a plate reader (Excitation: 340 nm, Emission: 460 nm).
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other values.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Proliferation Assay (e.g., A2780 Ovarian Cancer Cells)
This assay determines the effect of NAMPT inhibition on the viability and proliferation of cancer cells.
Principle: NAMPT inhibition depletes NAD⁺, leading to metabolic collapse and cell death. Cell viability can be measured using various reagents, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture A2780 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Plating:
-
Harvest cells and seed them into a 96-well, clear-bottom, white-walled plate at a predetermined density (e.g., 1,000-3,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test inhibitor in cell culture media.
-
Add the diluted compounds to the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plates for 72-96 hours.
-
-
Viability Measurement (Using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Plot percent viability versus log[Inhibitor] and fit the data to determine the GI₅₀/IC₅₀ value.
-
Visualizing Pathways and Workflows
To provide a clearer context for the mechanism of action and experimental design, the following diagrams were generated using Graphviz.
The NAD⁺ Salvage Pathway and Point of Inhibition
This diagram illustrates the central role of NAMPT in converting Nicotinamide (NAM) to NMN, the rate-limiting step targeted by the this compound class of inhibitors.
Caption: The NAD⁺ Salvage Pathway highlighting NAMPT inhibition.
General Workflow for SAR Analysis
This diagram outlines the logical flow of experiments in a typical SAR campaign, from initial synthesis to in vivo validation.
Caption: A typical experimental workflow for SAR studies.
Conclusion and Future Directions
The this compound scaffold is a validated and highly optimizable starting point for the development of potent NAMPT inhibitors. The structure-activity relationship is well-defined: the 3-pyridyl moiety is essential for activity, while the right-hand side of the molecule is the primary site for potency and property optimization through the introduction of groups that interact with the enzyme's tunnel region. The conversion of the carboxylic acid to neutral groups like ureas or amides is a key step to unlock cellular activity.
Future work in this area will likely focus on fine-tuning ADME properties to develop orally bioavailable candidates and exploring novel right-hand-side moieties that can exploit unique sub-pockets within the NAMPT active site. Furthermore, as demonstrated by the development of spirocyclic linkers to avoid CYP inhibition, a continued focus on designing molecules with clean off-target profiles will be critical for clinical success. The robust experimental framework outlined here provides a clear path for researchers to validate new analogs and contribute to the development of next-generation metabolic inhibitors for cancer therapy.
References
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Dragovich, P. S., et al. (2014). Fragment-based identification of amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Journal of Medicinal Chemistry. Available at: [Link]
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Lu, L., et al. (2019). Subcellular NAMPT-mediated NAD+ salvage pathways and their roles in bioenergetics and neuronal protection after ischemic injury. Journal of Neurochemistry. Available at: [Link]
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Ho, Y. C., et al. (2023). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Journal of Medicinal Chemistry. Available at: [Link]
-
Zheng, X., et al. (2019). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Wang, Z., et al. (2016). Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT (Nicotinamide Phosphoribosyltransferase) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Zheng, X., et al. (2019). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). PubMed. Available at: [Link]
-
Basyouni, W. M., et al. (2022). Structure activity relationship of the synthesized compounds 3–11. ResearchGate. Available at: [Link]
-
Dragovich, P. S., et al. (2013). Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Zlatic, C. O., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie. Available at: [Link]
-
Harding, T. C., et al. (2022). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. Available at: [Link]
-
Rodriguez, C. F., et al. (2022). Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators. RSC Medicinal Chemistry. Available at: [Link]
-
BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
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A Strategic Guide to the In Vivo Efficacy Validation of 2-Pyridin-3-YL-thiazole-5-carboxylic acid in Preclinical Mouse Models
This guide provides a comprehensive framework for the preclinical validation of "2-Pyridin-3-YL-thiazole-5-carboxylic acid," a novel small molecule with potential therapeutic applications. Given the nascent stage of research on this specific compound, this document outlines a strategic approach to elucidate its in vivo efficacy. We will explore relevant therapeutic areas based on the known bioactivities of structurally related pyridine and thiazole derivatives, which have demonstrated potential as anti-inflammatory and anti-cancer agents.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to advance this compound through the preclinical pipeline.
Introduction: Unveiling the Therapeutic Potential
The core structure of this compound, which integrates both a pyridine and a thiazole moiety, is a privileged scaffold in medicinal chemistry. Thiazole derivatives are known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Similarly, the pyridine ring is a common feature in many established drugs. The strategic combination of these two heterocycles suggests a high potential for novel biological activity.
While direct in vivo data for this compound is not yet publicly available, the known activities of analogous compounds guide our initial investigation towards two high-impact therapeutic areas: inflammatory diseases and oncology. This guide, therefore, proposes a two-pronged approach to its initial in vivo characterization.
Proposed Mechanism of Action: A Hypothesis-Driven Approach
Based on the literature for similar compounds, we can hypothesize potential mechanisms of action that warrant investigation. For its anti-inflammatory potential, the compound might modulate key inflammatory pathways such as the cyclooxygenase (COX) enzymes or cytokine signaling.[5] In the context of oncology, potential targets could include kinases involved in cell proliferation and survival or pathways that lead to cell cycle arrest.[2]
"Compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Target_Protein" [label="Putative Target\n(e.g., COX-2, Kinase)"]; "Signaling_Pathway" [label="Downstream Signaling\n(e.g., NF-κB, MAPK)"]; "Cellular_Response" [label="Cellular Response\n(Inflammation, Proliferation)"]; "Therapeutic_Effect" [label="Therapeutic Effect", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Compound" -> "Target_Protein" [label="Inhibition"]; "Target_Protein" -> "Signaling_Pathway" [label="Modulation"]; "Signaling_Pathway" -> "Cellular_Response" [label="Regulation"]; "Cellular_Response" -> "Therapeutic_Effect"; }
Figure 1: Hypothetical mechanism of action for this compound.
Comparative In Vivo Efficacy Evaluation: A Phased Strategy
We propose a phased approach, starting with broad-spectrum inflammation and oncology models, followed by more specific models based on initial findings. For comparison, we will include a standard-of-care compound for each model.
Phase 1: Broad-Spectrum Anti-Inflammatory and Anti-Cancer Screening
This initial phase aims to determine if this compound exhibits general anti-inflammatory or anti-tumor activity in vivo.
| Therapeutic Area | Mouse Model | Test Compound | Comparator | Primary Efficacy Endpoints |
| Inflammation | Lipopolysaccharide (LPS)-induced acute lung injury[6][7][8][9] | This compound | Dexamethasone | - Reduction in inflammatory cell infiltration in BAL fluid- Decrease in pro-inflammatory cytokine levels (TNF-α, IL-6) in BAL fluid and serum- Improvement in lung histology scores |
| Oncology | Subcutaneous Xenograft Model (e.g., using a human B-cell lymphoma cell line like BJAB, given the activity of similar compounds)[2][10][11][12][13][14] | This compound | Doxorubicin | - Tumor growth inhibition (TGI)- Body weight monitoring (as a measure of toxicity)- Survival analysis |
Phase 2: Mechanistic and Advanced Disease Models
Based on positive results from Phase 1, subsequent studies will delve into more complex and specific disease models.
| Therapeutic Area | Mouse Model | Test Compound | Comparator | Primary Efficacy Endpoints |
| Inflammatory Disease | Collagen-Induced Arthritis (CIA) Model[15][16][17][18][19] | This compound | Methotrexate | - Reduction in clinical arthritis score- Decreased paw swelling- Histopathological analysis of joint destruction- Measurement of anti-collagen antibody titers |
| Oncology | Patient-Derived Xenograft (PDX) Model[13] | This compound | To be determined based on tumor type | - Tumor growth inhibition- Biomarker analysis in tumor tissue- Correlation of response with genetic features of the tumor |
Experimental Protocols: A Step-by-Step Guide
The following are detailed protocols for the proposed Phase 1 studies. These protocols are based on established methodologies to ensure reproducibility and scientific rigor.
Protocol: LPS-Induced Acute Lung Injury Model
-
Animal Selection: Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle control (e.g., saline or appropriate solvent)
-
This compound (multiple dose levels)
-
Dexamethasone (positive control)
-
-
Compound Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral) one hour before LPS challenge.
-
LPS Challenge: Anesthetize mice and intratracheally instill LPS (e.g., 5 mg/kg body weight) to induce lung injury.[9]
-
Endpoint Analysis (24-48 hours post-LPS):
-
Collect bronchoalveolar lavage (BAL) fluid for cell counting and cytokine analysis (ELISA).[8]
-
Collect blood for systemic cytokine analysis.
-
Harvest lungs for histological examination (H&E staining).
-
subgraph "cluster_prep" { label="Preparation"; "Acclimatization" -> "Grouping"; }
subgraph "cluster_exp" { label="Experiment"; "Grouping" -> "Compound_Admin" -> "LPS_Challenge" -> "Monitoring"; }
subgraph "cluster_analysis" { label="Analysis"; "Monitoring" -> "BALF_Collection" -> "Cell_Count"; "BALF_Collection" -> "Cytokine_Analysis"; "Monitoring" -> "Lung_Histology"; }
"Compound_Admin" [label="Compound/\nVehicle Admin.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "LPS_Challenge" [label="LPS Instillation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "BALF_Collection" [label="BAL Fluid\nCollection"]; }
Figure 2: Experimental workflow for the LPS-induced acute lung injury model.
Protocol: Subcutaneous Xenograft Model
-
Cell Culture: Culture a suitable cancer cell line (e.g., BJAB) under standard conditions.
-
Animal Selection: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers.
-
Group Allocation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (multiple dose levels)
-
Doxorubicin (positive control)
-
-
Treatment: Administer the compounds according to a predetermined schedule (e.g., daily, three times a week).
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
"Cell_Culture" -> "Tumor_Implantation" -> "Tumor_Growth" -> "Randomization"; "Randomization" -> "Treatment_Phase" -> "Endpoint_Analysis";
"Treatment_Phase" [fillcolor="#FBBC05", fontcolor="#202124"]; "Endpoint_Analysis" [label="Tumor Measurement\n& Ex Vivo Analysis"]; }
Figure 3: Experimental workflow for the subcutaneous xenograft model.
Concluding Remarks and Future Directions
This guide provides a foundational strategy for the initial in vivo evaluation of this compound. The proposed phased approach, beginning with broad screening models and progressing to more specific disease models, allows for a resource-efficient yet comprehensive assessment of its therapeutic potential. The experimental protocols outlined herein are based on established and well-validated methods to ensure the generation of robust and reliable data. Positive outcomes from these studies would provide a strong rationale for further preclinical development, including pharmacokinetic and toxicological profiling, and ultimately, progression towards clinical trials. The key to unlocking the potential of this promising compound lies in a systematic and scientifically rigorous in vivo validation strategy.
References
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- Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis.
- Kerbel, R. S. (2003). Human tumor xenografts as predictive preclinical models for anticancer drug activity in humans: better than commonly perceived-but they can be improved. Cancer biology & therapy, 2(4_suppl_1), S134-S139.
- Matute-Bello, G., Downey, G., Moore, B. B., Groshong, S. D., Martin, T. R., & Wurfel, M. M. (2008). An official American Thoracic Society workshop report: features and measurements of experimental acute lung injury in animals. American journal of respiratory cell and molecular biology, 39(4), 487-495.
- Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78-82.
- Rittirsch, D., Hoesel, L. M., & Ward, P. A. (2009). The disconnect between animal models of sepsis and human sepsis. The Journal of leukocyte biology, 81(1), 137-143.
- Zosky, G. R., & Sly, P. D. (2007). Animal models of asthma. Clinical & Experimental Allergy, 37(7), 973-988.
- Hager, K., & Ghannoum, M. A. (2017). A protocol for lipopolysaccharide-induced lung injury in mice. Journal of visualized experiments: JoVE, (125), e55903.
- Holmdahl, R., Lorentzen, J. C., & Lu, S. (2001). The collagen-induced arthritis model in mice. Current protocols in immunology, 45(1), 15-1.
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Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
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AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
- Hidalgo, M., Amant, F., Biankin, A. V., Budinská, E., Byrne, A. T., Caldas, C., ... & Tortora, G. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer discovery, 4(9), 998-1013.
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JoVE. (2023). Mouse Models of Cancer Study. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Collagen-Induced Arthritis Models. Retrieved from [Link]
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WuXi Biology. (n.d.). Inflammation & Autoimmune Disease Models. Retrieved from [Link]
-
Spandidos Publications. (2021). Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review). Retrieved from [Link]
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European Medicines Agency. (2021). Guideline for the conduct of efficacy studies for non-steroidal anti-inflammatory drugs. Retrieved from [Link]
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Target Validation for "2-Pyridin-3-YL-thiazole-5-carboxylic acid": A Comparative Guide for Putative Tankyrase Inhibitors
For researchers in oncology and drug development, the validation of a novel chemical entity against its putative biological target is a critical step in the journey from a promising molecule to a potential therapeutic. This guide provides an in-depth, experience-driven framework for the target validation of "2-Pyridin-3-YL-thiazole-5-carboxylic acid" as a hypothetical inhibitor of Tankyrase (TNKS), a key regulator of the Wnt/β-catenin signaling pathway. While direct experimental data for this specific compound is not extensively documented in publicly available literature, its pyridine-thiazole scaffold is present in known inhibitors of the Poly(ADP-ribose) polymerase (PARP) family, to which Tankyrase belongs.[1] This guide will, therefore, use this compound as a case study to outline a comprehensive target validation strategy, comparing it with well-established Tankyrase inhibitors.
The Rationale: Why Tankyrase?
Tankyrase 1 and 2 (TNKS1/2) are enzymes that play a pivotal role in various cellular processes, most notably the Wnt/β-catenin signaling pathway.[2] In many cancers, particularly colorectal cancer (CRC), mutations in the Adenomatous Polyposis Coli (APC) gene lead to the hyperactivation of this pathway, driving uncontrolled cell proliferation.[3][4][5][6] Tankyrases contribute to this by marking Axin, a key component of the β-catenin destruction complex, for degradation.[2][7][8] By inhibiting Tankyrase, Axin is stabilized, leading to the degradation of β-catenin and the suppression of oncogenic signaling.[9] This makes Tankyrase a compelling target for therapeutic intervention in Wnt-driven cancers.
The core hypothesis is that "this compound," due to its structural motifs, may function as a Tankyrase inhibitor. The following sections will detail the experimental journey to validate this hypothesis, from initial biochemical assays to cellular and in vivo models.
Comparative Landscape: Established Tankyrase Inhibitors
To objectively evaluate our candidate compound, it is essential to benchmark its performance against known inhibitors. The following table summarizes the key characteristics of three well-studied Tankyrase inhibitors.
| Compound | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Cellular Wnt Reporter Assay IC50 | Key Features & References |
| XAV939 | TNKS1, TNKS2 | 11 nM | 4 nM | ~25 nM | A widely used tool compound for studying Wnt signaling.[10][11] |
| G007-LK | TNKS1, TNKS2 | 46 nM | 25 nM | ~30 nM | Demonstrates in vivo efficacy in CRC models but has shown some intestinal toxicity.[12][13][14][15][16] |
| OM-153 | TNKS1, TNKS2 | 13 nM | 2 nM | 0.63 nM | A potent and orally bioavailable inhibitor with a demonstrated therapeutic window in preclinical models.[17][18][19][20][21] |
Target Validation Workflow
The validation of "this compound" as a Tankyrase inhibitor should follow a multi-tiered approach, moving from direct enzyme inhibition to cellular target engagement and downstream pathway modulation.
Caption: A stepwise workflow for the validation of a putative Tankyrase inhibitor.
Part 1: Biochemical Validation
The initial step is to determine if "this compound" directly inhibits Tankyrase enzymatic activity.
Experiment 1: Tankyrase Enzymatic Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against TNKS1 and TNKS2.
-
Principle: This assay measures the poly(ADP-ribosyl)ation (PARsylation) activity of recombinant Tankyrase. A common format is an ELISA-based assay that detects the formation of poly(ADP-ribose) (PAR) on a histone substrate.[22]
-
Protocol:
-
Coat a 96-well plate with histone.
-
Add recombinant TNKS1 or TNKS2 enzyme.
-
Add varying concentrations of "this compound" and control inhibitors (XAV939, G007-LK, OM-153).
-
Initiate the reaction by adding the NAD+ substrate.
-
After incubation, detect the PAR chains using an anti-PAR antibody followed by a chemiluminescent or colorimetric secondary antibody.[22]
-
Measure the signal and calculate IC50 values.
-
Experiment 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Objective: To confirm the direct binding of the compound to the Tankyrase catalytic domain.
-
Principle: TR-FRET is a robust method for studying molecular interactions.[23][24] In a competitive binding assay format, a fluorescently labeled tracer compound that binds to the Tankyrase active site is displaced by an unlabeled inhibitor, leading to a decrease in the FRET signal.
-
Protocol:
-
Incubate recombinant GST-tagged TNKS1 or TNKS2 with a terbium-labeled anti-GST antibody (donor fluorophore).
-
Add a fluorescently labeled tracer molecule that binds to the Tankyrase active site (acceptor fluorophore).
-
Add serial dilutions of "this compound" or control inhibitors.
-
After incubation, measure the TR-FRET signal. A decrease in the signal indicates competitive binding.
-
Calculate the binding affinity (Ki or IC50).
-
Part 2: Cellular Target Engagement and Pathway Modulation
Demonstrating direct enzyme inhibition is crucial, but it is equally important to confirm that the compound can engage its target in a complex cellular environment and modulate the intended signaling pathway.
Experiment 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify that "this compound" binds to and stabilizes Tankyrase in intact cells.
-
Principle: CETSA is based on the principle that ligand binding increases the thermal stability of the target protein.[25][26][27][28][29]
-
Protocol:
-
Treat cultured cells (e.g., COLO-320DM, a CRC cell line with an APC mutation) with the test compound or vehicle.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble Tankyrase at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experiment 4: Wnt/β-catenin Reporter Assay
-
Objective: To measure the functional consequence of Tankyrase inhibition on the Wnt/β-catenin signaling pathway.
-
Principle: This assay uses a cell line (e.g., HEK293T) engineered with a luciferase reporter gene under the control of a TCF/LEF responsive promoter. Inhibition of the Wnt pathway leads to a decrease in luciferase activity.[30][31][32]
-
Protocol:
-
Plate the reporter cell line in a 96-well plate.
-
Treat the cells with varying concentrations of "this compound" or control inhibitors.
-
Stimulate the Wnt pathway with Wnt3a conditioned media or LiCl.
-
After incubation, lyse the cells and measure luciferase activity.
-
A dose-dependent decrease in luciferase signal indicates pathway inhibition.
-
Experiment 5: Axin Stabilization Assay
-
Objective: To confirm the mechanism of action by observing the stabilization of Axin, the direct substrate of Tankyrase.
-
Principle: Tankyrase inhibition prevents the PARsylation and subsequent degradation of Axin, leading to its accumulation.[2]
-
Protocol:
-
Treat a Wnt-dependent cell line (e.g., COLO-320DM) with the test compound for various time points.
-
Lyse the cells and perform Western blot analysis for Axin1, Axin2, and active β-catenin.
-
An increase in Axin1/2 levels and a decrease in active β-catenin levels would confirm the expected mechanism of action.
-
Part 3: In Vivo Target Validation
The final stage of preclinical target validation is to assess the compound's efficacy in a relevant animal model.
Experiment 6: APC-mutant Colorectal Cancer Xenograft Model
-
Objective: To determine if "this compound" can inhibit tumor growth in an in vivo model of Wnt-driven cancer.
-
Principle: Cell lines with APC mutations, such as COLO-320DM, are dependent on the Wnt/β-catenin pathway for their growth and survival.[33] When implanted in immunocompromised mice, they form tumors that can be used to test the efficacy of Wnt pathway inhibitors.
-
Protocol:
-
Implant COLO-320DM cells subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment groups (vehicle, "this compound" at various doses, and a positive control like OM-153).
-
Administer the compounds orally or via intraperitoneal injection daily.
-
Measure tumor volume regularly.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for Axin2 and β-catenin target genes like MYC).
-
Caption: The Wnt/β-catenin signaling pathway and the proposed mechanism of action for a Tankyrase inhibitor.
Conclusion
This guide provides a comprehensive and logical framework for the target validation of a novel compound, "this compound," as a putative Tankyrase inhibitor. By systematically progressing from biochemical assays to cellular and in vivo models, researchers can build a robust data package to support or refute the initial hypothesis. The inclusion of well-characterized competitor compounds at each stage is essential for a rigorous and objective assessment. This structured approach, grounded in scientific integrity, is fundamental to the successful development of novel targeted therapies.
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Cross-reactivity profiling of "2-Pyridin-3-YL-thiazole-5-carboxylic acid"
An Objective Guide to the Kinase Cross-Reactivity Profiling of 2-Pyridin-3-YL-thiazole-5-carboxylic acid
Executive Summary
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is a paramount challenge, dictated by the conserved nature of the ATP-binding pocket across the human kinome.[1] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of "this compound," a novel small molecule. Based on its core structural motifs—a pyridine ring linked to a thiazole-5-carboxylic acid—this compound is a putative inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, with a hypothesized primary target of TGF-β Receptor Type 1 (TGF-βR1), also known as Activin Receptor-Like Kinase 5 (ALK5).[2][3][4]
This document outlines a multi-tiered experimental strategy, moving from initial hypothesis-driven target identification to broad kinome screening and cellular validation. We provide detailed, field-tested protocols for key assays and present a comparative analysis against established ALK5 inhibitors, Galunisertib and RepSox. The objective is to equip researchers, scientists, and drug development professionals with the methodologies and interpretive logic required to thoroughly assess the selectivity of this and other novel kinase inhibitors, a critical step for predicting both therapeutic efficacy and potential off-target liabilities.[5][6]
Introduction: Rationale for Profiling this compound
The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[2][7] Its dysregulation is implicated in a range of pathologies, particularly cancer and fibrosis.[3][8] In advanced cancers, TGF-β signaling often switches from a tumor-suppressive to a pro-oncogenic role, promoting metastasis and immune evasion.[4][8] This makes the pathway's key components, such as the serine/threonine kinase ALK5, highly attractive therapeutic targets.[3]
The molecule this compound (Structure below) belongs to a chemical class frequently utilized in the development of ATP-competitive kinase inhibitors.[4][9] Its core structure suggests a potential interaction with the ALK5 ATP-binding site. However, therapeutic utility and value as a chemical probe are critically dependent on its selectivity. Undesired cross-reactivity with other kinases can lead to toxicity, while in some cases, a multi-targeted profile can offer therapeutic advantages through polypharmacology.[5][10] Therefore, a systematic and comprehensive cross-reactivity profiling campaign is not merely a characterization step but a foundational pillar of its development.
The TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to the TGF-β Type II receptor (TGF-βR2), which then recruits and phosphorylates the Type I receptor, ALK5.[2] Activated ALK5 subsequently phosphorylates the downstream effector proteins SMAD2 and SMAD3. This phosphorylation event causes them to form a complex with SMAD4, which then translocates into the nucleus to regulate the transcription of target genes.[3] Inhibition of ALK5 kinase activity is a direct and effective strategy to block this entire downstream cascade.
A Tiered Experimental Workflow for Kinase Selectivity Profiling
To efficiently and comprehensively profile a novel inhibitor, we recommend a tiered approach. This strategy begins with focused, hypothesis-driven assays, expands to a broad screen to uncover unanticipated interactions, and culminates in cellular assays to confirm on-target activity in a physiological setting.[11]
Tier 1: Primary Target Identification and Potency
The first step is to confirm the hypothesis that this compound inhibits ALK5. A biochemical assay is employed to determine its potency (IC50) against recombinant human ALK5. The radiometric [³³P]-ATP filter-binding assay is a robust and direct method for measuring kinase catalytic activity.[12]
Tier 2: Broad Kinome Selectivity Screening
To identify potential off-targets, the compound is screened against a large panel of kinases (e.g., >400) at a single, high concentration (typically 1-10 µM).[11][13] This provides a broad snapshot of its selectivity. Any kinase showing significant inhibition (e.g., >70%) at this concentration is flagged for further investigation.
Tier 3: Dose-Response Analysis for Key Hits
For the primary target (ALK5) and any significant off-targets identified in Tier 2, full 10-point dose-response curves are generated to determine their respective IC50 values.[11] This quantitative data is essential for calculating selectivity ratios and understanding the therapeutic window.
Tier 4: Cellular Target Engagement and Pathway Analysis
Biochemical assays, while precise, do not fully recapitulate the cellular environment. It is crucial to confirm that the compound can enter cells and inhibit its target.[14] This is achieved by measuring the inhibition of a downstream signaling event—in this case, the phosphorylation of SMAD2/3—via Western blot analysis.
Comparative Analysis: Benchmarking Against Known ALK5 Inhibitors
To contextualize the selectivity profile of this compound, its performance should be compared against well-characterized ALK5 inhibitors. We selected Galunisertib (LY2157299) and RepSox as benchmarks due to their high potency and selectivity for ALK5.[15]
The following table presents hypothetical, yet plausible, data that could be generated from the experimental workflow described above.
| Compound | ALK5 (TGF-βR1) IC50 (nM) | p38α (MAPK14) IC50 (nM) | VEGFR2 (KDR) IC50 (nM) | Selectivity Ratio (p38α/ALK5) | Selectivity Ratio (VEGFR2/ALK5) |
| This compound | 75 | 1,500 | >10,000 | 20x | >133x |
| Galunisertib (LY2157299) | 56 | >10,000 | >10,000 | >178x | >178x |
| RepSox | 25 | 4,000 | >10,000 | 160x | >400x |
Data Interpretation:
-
Potency: In this hypothetical scenario, this compound demonstrates potent inhibition of ALK5 with an IC50 of 75 nM, which is comparable to the established inhibitor Galunisertib.
-
Selectivity: The compound shows a 20-fold selectivity for ALK5 over p38α, a structurally related kinase, and excellent selectivity (>133-fold) against VEGFR2, a common off-target for many kinase inhibitors.
-
Comparison: While highly potent, the hypothetical data suggests our compound is less selective than Galunisertib and RepSox against p38α. This moderate off-target activity would need to be carefully considered in subsequent development, as p38α inhibition has distinct biological consequences. This finding underscores the importance of broad-panel screening to uncover such cross-reactivities.[12]
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. Below are detailed protocols for the key assays proposed in this guide.
Protocol 1: In Vitro Radiometric Kinase Assay (ALK5)
Objective: To determine the IC50 value of the test compound against recombinant human ALK5.
Materials:
-
Recombinant human ALK5 (activated)
-
Myelin Basic Protein (MBP) substrate
-
Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³³P]ATP
-
10 mM ATP solution
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Phosphocellulose filter mats
-
Scintillation counter and fluid
Procedure:
-
Compound Preparation: Prepare a series of 10-point serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup: In a 96-well plate, add 5 µL of diluted compound to each well. Add 20 µL of a master mix containing kinase buffer, 10 µM ATP, 0.2 µCi [γ-³³P]ATP, and the MBP substrate.
-
Initiate Reaction: Add 25 µL of recombinant ALK5 enzyme diluted in kinase buffer to each well to start the reaction. Incubate for 30 minutes at 30°C.
-
Stop Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a phosphocellulose filter mat.
-
Washing: Wash the filter mats three times for 5 minutes each in a 0.75% phosphoric acid solution to remove unincorporated [γ-³³P]ATP.
-
Detection: Air dry the filter mats and place them in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Western Blot for p-SMAD2/3 Inhibition
Objective: To confirm compound activity in a cellular context by measuring the inhibition of TGF-β-induced SMAD2/3 phosphorylation.
Materials:
-
A suitable cell line (e.g., HaCaT keratinocytes)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-SMAD2/3, anti-total-SMAD2/3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Culture: Plate cells and allow them to adhere overnight. The next day, serum-starve the cells for 4-6 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (or DMSO vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibody against p-SMAD2/3 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total SMAD2/3 and β-actin as loading controls.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-SMAD2/3 signal to the total SMAD2/3 and β-actin signals. Calculate the percent inhibition of SMAD phosphorylation relative to the TGF-β-stimulated DMSO control.
Conclusion and Future Directions
This guide has established a rigorous, systematic framework for evaluating the cross-reactivity profile of the novel compound this compound. By following the proposed tiered workflow, researchers can generate a comprehensive dataset that illuminates the compound's potency, selectivity, and cellular activity.
Our hypothetical comparative analysis highlights how such data can position a new molecule relative to existing standards, revealing both its strengths and potential liabilities. A profile showing potent on-target activity with a well-defined and manageable off-target profile would provide a strong rationale for advancing the compound into preclinical in vivo models of cancer or fibrosis.[16] Conversely, significant cross-reactivity against kinases in critical signaling pathways would necessitate further medicinal chemistry efforts to improve selectivity. Ultimately, this structured approach to profiling is indispensable for making informed decisions in the complex, high-stakes process of drug discovery.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(5), 1339-1348. [Link]
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Mishra, R. K., Choi, S., & Jeong, S. H. (2018). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(5), 1339-1348. [Link]
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van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(4), 789-800. [Link]
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Kinnings, S. L., Liu, N., Buchmeier, N., Tonge, P. J., & Xie, L. (2009). X-ReactKIN: a chemical systems biology approach to virtual profiling of the human kinome. PLoS Computational Biology, 5(12), e1000629. [Link]
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El-Gamal, M. I., Al-Ameen, M., Al-Koumi, D. M., & Hamad, M. S. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(14), 5364. [Link]
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Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
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Principe, D. R., Doll, J. A., Bauer, J., Jung, B., Munshi, H. G., Bartholin, L., ... & Grippo, P. J. (2014). TGF-β: duality of function between tumor prevention and carcinogenesis. Journal of the National Cancer Institute, 106(2), djt369. [Link]
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DelveInsight. (2025). TGF-Beta-1 Inhibitor - Pipeline Insight, 2025. DelveInsight. [Link]
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Aly, M. A., El-Sayed, M. A., Abouzid, K. A., & El-Damasy, D. A. (2024). Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors. Bioorganic Chemistry, 148, 107332. [Link]
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Le, J., Gregory, A. D., Johnson, D. L., White, T. A., Sullivan, E. D., & Martin, J. R. (2022). Lung-restricted ALK5 inhibition avoids systemic toxicities associated with TGFβ pathway inhibition. Drug Metabolism and Disposition, 50(3), 256-265. [Link]
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Al-Ostath, A. I., Al-Wabli, R. I., Al-Ghorbani, M., & Al-Salahi, R. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(30), 21469-21490. [Link]
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Comparative study of "2-Pyridin-3-YL-thiazole-5-carboxylic acid" and its regioisomers
A Comparative Guide to 2-(Pyridinyl)-thiazole-5-carboxylic Acid Regioisomers for Drug Discovery Professionals
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] When hybridized with a pyridine moiety, it gives rise to a class of compounds with a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.[3][4][5] The specific arrangement of these two heterocyclic systems, however, is not trivial. The position of the nitrogen atom within the pyridine ring dictates the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, profoundly influencing its interaction with biological targets. This guide presents a comparative analysis of three key regioisomers: 2-(pyridin-2-yl)-thiazole-5-carboxylic acid, 2-(pyridin-3-yl)-thiazole-5-carboxylic acid, and 2-(pyridin-4-yl)-thiazole-5-carboxylic acid. We will delve into their synthesis, compare their physicochemical properties, and evaluate their structure-activity relationships (SAR) based on published experimental data, providing researchers with the foundational knowledge to select and optimize the most promising scaffold for their therapeutic targets.
Synthesis and Characterization: The Hantzsch Pathway
The most robust and widely adopted method for constructing the pyridinyl-thiazole core is the Hantzsch thiazole synthesis, first described in 1887.[6][7][8] This reaction involves the condensation of a thioamide with an α-halocarbonyl compound.[8] For the synthesis of our target compounds, the key precursors are the respective pyridinecarbothioamides (picolinothioamide, nicotinothioamide, or isonicotinothioamide) and an α-halo ketoester, such as ethyl 2-chloro-3-oxobutanoate, which upon cyclization and subsequent hydrolysis yields the desired carboxylic acid.[9]
The causality behind choosing the Hantzsch synthesis lies in its reliability, high yields, and the ready availability of simple starting materials.[7] The mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[7]
Caption: General workflow for the Hantzsch synthesis of pyridinyl-thiazole-5-carboxylic acids.
Experimental Protocol: General Synthesis of Ethyl 2-(Pyridin-4-yl)-4-methylthiazole-5-carboxylate
This protocol is adapted from established Hantzsch reaction procedures and serves as a self-validating system for producing the core scaffold.[9]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve pyridine-4-carbothioamide (10 mmol) and ethyl 2-chloro-3-oxobutanoate (10 mmol) in 50 mL of absolute ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 5-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of cold water and neutralize with a 10% sodium bicarbonate solution until effervescence ceases.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration through a Buchner funnel. Wash the solid with copious amounts of cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from ethanol to yield the pure ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10][11] The presence of characteristic peaks for the thiazole and pyridine protons, along with the correct molecular ion peak, validates the product's identity.[11]
-
Hydrolysis (Optional): To obtain the final carboxylic acid, the ethyl ester can be hydrolyzed by refluxing with an aqueous solution of NaOH, followed by acidification.
Comparative Physicochemical Properties
The position of the pyridine nitrogen significantly alters the molecule's physicochemical profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[5] In silico tools are frequently used to predict these properties, providing a valuable early assessment of drug-likeness.[10] All three regioisomers generally comply with Lipinski's rule of five, suggesting potential for oral bioavailability.[10]
| Property | 2-(Pyridin-2-yl) Derivative | 2-(Pyridin-3-yl) Derivative | 2-(Pyridin-4-yl) Derivative | Significance in Drug Design |
| Molecular Weight | ~206.22 g/mol | ~206.22 g/mol | ~206.22 g/mol | Affects diffusion and transport across membranes. |
| logP (Lipophilicity) | Predicted: ~2.0 - 2.5 | Predicted: ~1.8 - 2.3 | Predicted: ~1.7 - 2.2 | Influences solubility, permeability, and plasma protein binding. |
| TPSA (Ų) | ~80 - 90 | ~80 - 90 | ~80 - 90 | Measures molecular polarity; impacts cell permeability. |
| H-Bond Donors | 1 (from COOH) | 1 (from COOH) | 1 (from COOH) | Governs interactions with biological targets and water. |
| H-Bond Acceptors | 4 (Nthiazole, Npyridine, 2xOCOOH) | 4 (Nthiazole, Npyridine, 2xOCOOH) | 4 (Nthiazole, Npyridine, 2xOCOOH) | Key for molecular recognition at the active site. |
| pKa (Pyridine N) | ~5.2 | ~4.7 | ~6.0 | Affects ionization state at physiological pH, impacting solubility and target binding. |
Note: Predicted values are estimations from cheminformatics software and may vary. TPSA = Topological Polar Surface Area.
The most striking difference lies in the basicity (pKa) of the pyridine nitrogen. The 4-pyridyl isomer is the most basic, while the 3-pyridyl isomer is the least. This is due to the electronic effects of the thiazole substituent on the pyridine ring. This variation in basicity can dramatically alter how each isomer interacts with a target protein, as the protonation state influences its ability to act as a hydrogen bond acceptor.
Comparative Biological Activity & Structure-Activity Relationship (SAR)
The pyridinyl-thiazole scaffold has been extensively explored for its anticancer activity.[3][4][12] Comparative studies reveal that the placement of the pyridine nitrogen is a critical determinant of cytotoxic potency.
A study by Yilmaz et al. synthesized and evaluated a series of hydrazonothiazole-based pyridine compounds against the A549 lung cancer cell line.[10] While derivatives containing 2-pyridyl and 4-pyridyl groups generally showed similar cytotoxic activity, enhanced potency was observed in certain derivatives featuring the 3-pyridyl moiety.[10] This suggests that the specific electronic and steric properties of the 3-pyridyl isomer may enable more favorable interactions with the biological target.
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A Head-to-Head Comparison: Investigational Thiazole-Based HIF Modulators Versus the Standard of Care in Anemia of Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The management of anemia in chronic kidney disease (CKD) is a critical aspect of patient care, traditionally dominated by injectable erythropoiesis-stimulating agents (ESAs). The emergence of oral hypoxia-inducible factor prolyl-hydroxylase inhibitors (HIF-PHIs) represents a paradigm shift in treatment. This guide provides a head-to-head comparison of the therapeutic principles of a class of investigational thiazole-based HIF modulators, for which 2-Pyridin-3-YL-thiazole-5-carboxylic acid serves as a key synthetic precursor, against the established standards of care for anemia in CKD. While direct clinical data for this specific investigational series is not publicly available, this analysis leverages data from approved drugs within the same HIF-PHI class to offer a scientifically grounded comparison for research and development professionals.
Introduction: The Investigational Compound and its Therapeutic Context
This compound is a heterocyclic small molecule identified as a key intermediate in the synthesis of a novel class of pyrrolo- and thiazolo-pyridine compounds.[1] These compounds are designed to act as modulators of the Hypoxia-Inducible Factor (HIF) pathway, a critical regulator of the body's response to low oxygen levels.[1][2][3] The primary therapeutic application for such agents is the treatment of anemia, particularly in the context of chronic kidney disease (CKD), where the production of erythropoietin is impaired.[4][5]
This guide will compare the mechanistic advantages and potential clinical profile of this investigational class of HIF modulators with the two main standards of care for anemia in CKD:
-
Erythropoiesis-Stimulating Agents (ESAs): The long-standing cornerstone of treatment, these are injectable recombinant forms of erythropoietin (e.g., Epoetin alfa, Darbepoetin alfa).
-
Approved Oral HIF-Prolyl Hydroxylase Inhibitors (HIF-PHIs): A newer class of oral medications that includes roxadustat, daprodustat, and vadadustat.[4][6] These agents, like the investigational compounds, modulate the HIF pathway to stimulate endogenous erythropoietin production.[4][7]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between HIF-PHIs and ESAs lies in their mechanism of stimulating red blood cell production.
The HIF Pathway: Mimicking the Body's Response to Hypoxia
Under normal oxygen conditions (normoxia), the HIF-α subunit is continuously synthesized and targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-α.[8][9][10] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and ultimately destroy HIF-α in the proteasome.[8][11]
HIF-prolyl hydroxylase inhibitors (HIF-PHIs), the class to which the investigational thiazole derivatives belong, function by reversibly inhibiting PHD enzymes.[4][7] This inhibition prevents HIF-α hydroxylation, leading to its stabilization and accumulation.[7][9] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on DNA. This activates the transcription of numerous genes, including:
-
Erythropoietin (EPO): Stimulates the bone marrow to produce red blood cells.[7][12]
-
Genes involved in iron metabolism: HIF-PHIs also downregulate hepcidin, a key hormone that blocks iron absorption and mobilization. This leads to improved iron availability for erythropoiesis.[11]
This coordinated, physiological response is a key differentiator from ESA therapy.[7]
DOT script for HIF Signaling Pathway Diagram
Caption: HIF Signaling Pathway in Normoxia vs. Hypoxia/HIF-PHI Treatment.
Erythropoiesis-Stimulating Agents (ESAs): Direct Pharmacological Intervention
ESAs are recombinant versions of the EPO hormone. They work by directly binding to and activating the EPO receptor on erythroid progenitor cells in the bone marrow. This stimulates the proliferation and differentiation of red blood cells.[13] Unlike HIF-PHIs, ESAs do not directly influence iron metabolism, and their efficacy can be hampered by inflammation and functional iron deficiency.[14]
Head-to-Head Comparison: HIF-PHIs vs. Standard of Care
As no clinical data exists for the specific "this compound" derivatives, this comparison utilizes data from approved HIF-PHIs (Roxadustat, Daprodustat, Vadadustat) as a proxy for the class.
Efficacy
The primary efficacy endpoint in clinical trials for anemia in CKD is the ability to raise and/or maintain hemoglobin (Hb) levels within a target range (typically 10-11.5 g/dL).[14][15][16]
| Feature | Investigational Thiazole-Based HIF-PHIs (Projected) / Approved HIF-PHIs | Erythropoiesis-Stimulating Agents (ESAs) |
| Hemoglobin Correction | Non-inferior to ESAs in raising and maintaining Hb levels in both dialysis-dependent (DD) and non-dialysis-dependent (NDD) CKD patients.[15][16][17][18] | Gold standard for correcting anemia and maintaining Hb levels.[13] |
| Effect on Iron Metabolism | Increase iron availability by reducing hepcidin, potentially lowering the need for intravenous iron supplementation.[11] | No direct effect on iron metabolism; often require co-administration of IV iron.[14] |
| Efficacy in Inflammation | May be more effective in patients with inflammation, as they can overcome the inflammatory block on iron utilization by suppressing hepcidin.[12] | Efficacy can be reduced in the presence of inflammation, often requiring higher doses. |
| Route of Administration | Oral.[4][15] | Intravenous or subcutaneous injection.[13] |
Safety Profile
The primary safety concern for all anemia treatments in the CKD population is the risk of major adverse cardiovascular events (MACE), including death, myocardial infarction, and stroke.[17][19]
| Feature | Investigational Thiazole-Based HIF-PHIs (Projected) / Approved HIF-PHIs | Erythropoiesis-Stimulating Agents (ESAs) |
| Cardiovascular Safety | Clinical trials have generally shown non-inferiority to ESAs regarding MACE in dialysis patients.[15][16][17] However, safety concerns have been raised for the non-dialysis population for some agents, leading to restricted approvals in the US.[19][20][21] | Associated with cardiovascular risks, particularly when targeting higher Hb levels (>13 g/dL).[14] Boxed warnings for increased risk of thrombotic events.[19] |
| Blood Pressure | Can be associated with hypertension.[19] | A known side effect is an increase in blood pressure. |
| Thrombotic Events | Boxed warnings for increased risk of thrombotic events are present for approved agents like daprodustat.[19] | A well-established risk, particularly at higher doses. |
| Other Potential Risks | Theoretical concerns regarding potential effects on tumor growth (due to HIF's role in angiogenesis) are monitored, though clinical trials have not established a direct causal link.[5] | Generally well-tolerated outside of cardiovascular and thrombotic risks. |
Experimental Protocols: Assessing Biological Activity
The foundational assay for identifying and characterizing novel HIF-PHI compounds, such as the thiazole derivatives, is the HIF-α stabilization assay.
In Vitro HIF-1α Stabilization Assay
Objective: To determine the potency of a test compound in preventing the degradation of HIF-1α in a cell-based model under normoxic conditions.
Principle: In the presence of an effective HIF-PHI, the PHD-mediated degradation of HIF-1α is blocked, leading to its accumulation within the cell. This accumulation can be quantified using standard immunodetection methods like an ELISA or Western Blot.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant human cell line (e.g., Hep3B, human hepatocellular carcinoma, or RCC4, a VHL-deficient renal cell carcinoma line used as a control) in standard culture medium at 37°C and 5% CO₂.[8]
-
Seed the cells into 24- or 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound (e.g., the investigational thiazole derivative) and a known HIF-PHI positive control (e.g., Roxadustat) in the culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound or controls. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the plates for a defined period (e.g., 4-6 hours) under normoxic conditions (21% O₂).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well to extract cellular proteins.
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Quantification of HIF-1α:
-
ELISA Method (High-Throughput):
-
Use a commercially available HIF-1α ELISA kit.
-
Add the cell lysates to the wells of the ELISA plate, which are pre-coated with a capture antibody for HIF-1α.
-
Follow the kit manufacturer’s instructions for incubation, washing, addition of detection antibody, substrate, and stop solution.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
-
Western Blot Method (Confirmatory):
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for HIF-1α.
-
Probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
-
Data Analysis:
-
For ELISA data, plot the absorbance values against the compound concentration.
-
For Western Blot, quantify the band intensities using densitometry software and normalize the HIF-1α signal to the loading control.
-
Calculate the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal response) using non-linear regression analysis (e.g., a four-parameter logistic curve).
-
DOT script for HIF-1α Stabilization Assay Workflow
Caption: Workflow for a cell-based HIF-1α stabilization assay.
Conclusion and Future Outlook
The development of oral HIF-prolyl hydroxylase inhibitors has marked a significant advancement in the treatment of anemia in CKD, offering a more physiological approach to erythropoiesis compared to direct stimulation with ESAs. Investigational compounds like the thiazole derivatives derived from This compound belong to this promising class. While they offer the convenience of oral administration and a beneficial impact on iron metabolism, the long-term cardiovascular safety profile, particularly in non-dialysis patients, remains a critical area of evaluation for the entire HIF-PHI class.
For researchers and drug developers, the key challenge lies in optimizing the selectivity and safety of new chemical entities within this class. The future of anemia management in CKD will likely involve a personalized approach, where the choice between an ESA and a specific HIF-PHI is guided by the patient's clinical profile, inflammatory status, and cardiovascular risk. The continued exploration of novel scaffolds, such as the thiazolo-pyridines, is essential for discovering next-generation therapies with an improved benefit-risk profile.
References
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EVRENZO™ (roxadustat). (n.d.). Mechanism of action for EVRENZO™ (roxadustat). Retrieved January 7, 2026, from [Link]
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Wikipedia. (2023). HIF prolyl-hydroxylase inhibitor. Retrieved January 7, 2026, from [Link]
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Abbate, V., et al. (2020). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Grokipedia. (n.d.). HIF prolyl-hydroxylase inhibitor. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). Roxadustat. National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Locatelli, F., et al. (2021). Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Akebia Therapeutics. (2021). Safety and efficacy of vadadustat for anemia in patients undergoing dialysis. The New England Journal of Medicine. Retrieved January 7, 2026, from [Link]
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Updates on Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors in the Treatment of Renal Anemia. (2023). Karger Publishers. Retrieved January 7, 2026, from [Link]
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Akebia Therapeutics. (2021). Akebia Announces Vadadustat Efficacy and Safety Data to be Presented at American Society of Nephrology Kidney Week 2021. Retrieved January 7, 2026, from [Link]
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Akebia Therapeutics. (2021). Efficacy and safety of vadadustat compared with darbepoetin alfa in Japanese anemic patients on hemodialysis: a Phase 3, multicenter, randomized, double-blind study. Nephrology Dialysis Transplantation. Retrieved January 7, 2026, from [Link]
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GSK. (2023). Jesduvroq (daprodustat) approved by US FDA for anaemia of chronic kidney disease in adults on dialysis. Retrieved January 7, 2026, from [Link]
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Kidney News Online. (2023). FDA Approves Oral Agent for Anemia in Dialysis: Daprodustat Is First HIF-PHI to Hit Market in US. Retrieved January 7, 2026, from [Link]
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Taylor & Francis Online. (2022). Evaluating the safety and efficacy of vadadustat for the treatment of anemia associated with chronic kidney disease. Retrieved January 7, 2026, from [Link]
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GeneOnline. (2025). Vadadustat Matches Darbepoetin Alfa in Safety and Efficacy for CKD-Related Anemia, Regional Cardiovascular Variations Observed. Retrieved January 7, 2026, from [Link]
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BioSpace. (2021). GSK announces positive Phase III efficacy and safety data for daprodustat in patients with anaemia due to chronic kidney disease. Retrieved January 7, 2026, from [Link]
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Singh, A. K., et al. (2019). Daprodustat for anemia: a 24-week, open-label, randomized controlled trial in participants with chronic kidney disease. National Institutes of Health. Retrieved January 7, 2026, from [Link]
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KDIGO. (2026). Anemia in CKD. Retrieved January 7, 2026, from [Link]
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Singh, A. K., et al. (2022). Efficacy and Safety of Daprodustat for Treatment of Anemia of Chronic Kidney Disease in Incident Dialysis Patients: A Randomized Clinical Trial. PubMed. Retrieved January 7, 2026, from [Link]
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BioWorld. (2023). HIF-PHI-delity? As FDA spins new tune in CKD anemia with GSK nod, others in class may hope to play along. Retrieved January 7, 2026, from [Link]
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BioWorld. (2023). GSK's daprodustat cleared as first FDA-approved oral HIF-PHI in CKD-related anemia. Retrieved January 7, 2026, from [Link]
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TechTarget. (2022). FDA Accepts Application for GSK's Chronic Kidney Disease Drug. Retrieved January 7, 2026, from [Link]
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Haase, V. H. (2024). Hypoxia-inducible factor activators: a novel class of oral drugs for the treatment of anemia of chronic kidney disease. National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Cleveland Clinic Journal of Medicine. (2016). Anemia of chronic kidney disease: Treat it, but not too aggressively. Retrieved January 7, 2026, from [Link]
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KDIGO. (2026). KDIGO 2026 Clinical Practice Guideline for the Management of Anemia in Chronic Kidney Disease (CKD). Retrieved January 7, 2026, from [Link]
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The Renal Association. (2017). Clinical Practice Guideline Anaemia of Chronic Kidney Disease. Retrieved January 7, 2026, from [Link]
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WIPO Patentscope. (n.d.). WO/2007/115315 PYRROLO- AND THIAZOLO-PYRIDINE COMPOUNDS AS HIF MODULATORS. Retrieved January 7, 2026, from [Link]
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PubMed. (2023). Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds. Retrieved January 7, 2026, from [Link]
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PubMed. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Retrieved January 7, 2026, from [Link]
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National Institutes of Health. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved January 7, 2026, from [Link]
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A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Pyridin-3-YL-thiazole-5-carboxylic acid
Foreword
This guide provides a comparative analysis of potential analytical methodologies for the quantitative determination of 2-Pyridin-3-YL-thiazole-5-carboxylic acid. It is important to note that as of the date of this publication, specific, publicly validated analytical methods for this particular compound are not extensively documented in peer-reviewed literature. Therefore, this document leverages established analytical principles and validated methods for structurally analogous compounds, particularly thiazole carboxylic acid derivatives, to provide a robust framework for researchers, scientists, and drug development professionals. The methodologies outlined herein are intended to serve as a comprehensive starting point for the development and validation of analytical protocols tailored to this compound of interest.
Introduction to this compound and the Imperative for its Quantification
This compound is a heterocyclic compound featuring both a pyridine and a thiazole moiety.[1][2] Its structure suggests potential applications in medicinal chemistry and materials science, areas where precise quantification is paramount for pharmacokinetic studies, quality control, and understanding structure-activity relationships.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 248275-42-5 | [1] |
| Molecular Formula | C9H6N2O2S | [1][2] |
| Molecular Weight | 206.22 g/mol | [1][2] |
| Predicted pKa | 2.20 ± 0.10 | [2] |
| Predicted Boiling Point | 460.3 ± 51.0 °C | [2] |
| Predicted Density | 1.440 ± 0.06 g/cm3 | [2] |
The presence of a carboxylic acid group, along with aromatic rings, provides chromophores suitable for UV detection and sites for ionization, making High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detectors the most promising analytical approaches.
Comparative Analysis of Recommended Analytical Techniques
For the quantification of this compound, the two most suitable analytical techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio of fragmented ions. |
| Selectivity | Moderate; relies on chromatographic separation. Potential for interference from co-eluting compounds with similar UV spectra. | High to Very High; based on both retention time and specific mass transitions of the analyte. |
| Sensitivity | Typically in the microgram to high nanogram per mL range (µg/mL - high ng/mL). | High; typically in the low nanogram to picogram per mL range (ng/mL - pg/mL). |
| Linearity | Generally good over 2-3 orders of magnitude. | Excellent over 3-5 orders of magnitude. |
| Matrix Effects | Less susceptible to matrix effects compared to LC-MS/MS, but can still be affected. | Prone to ion suppression or enhancement from matrix components, often requiring internal standards. |
| Cost (Instrument) | Lower initial investment. | Higher initial investment. |
| Cost (Operational) | Lower; less complex maintenance. | Higher; requires specialized reagents, gases, and more frequent maintenance. |
| Expertise Required | Moderate; widely used and understood. | High; requires specialized training for operation and data interpretation. |
| Typical Application | Quality control of pure substances, quantification in simple matrices, content uniformity. | Bioanalysis (plasma, urine), trace-level impurity detection, metabolite identification. |
Experimental Protocols: A Blueprint for Method Development
The following protocols are proposed starting points for the development of quantitative methods for this compound. These are based on methodologies reported for similar thiazole and carboxylic acid-containing compounds.[3][4][5][6][7][8][9][10]
Proposed HPLC-UV Method
This method is ideal for quantifying the compound in bulk materials or simple formulations where high sensitivity is not the primary requirement.
Workflow for HPLC-UV Method Development:
Caption: Workflow for HPLC-UV method development and analysis.
Step-by-Step Protocol:
-
Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to the compound's aromatic nature.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water. The acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.
-
B: Acetonitrile or Methanol.
-
-
Elution: A gradient elution is recommended to ensure separation from potential impurities. For example:
-
Start with 5-10% B for 2 minutes.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducibility of retention times.
-
Detection: A PDA detector is ideal to determine the optimal wavelength (λmax). If a variable wavelength detector is used, initial analysis at 254 nm is a common starting point for aromatic compounds.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution in a suitable organic solvent like methanol or DMSO.
-
Serially dilute the stock solution with the mobile phase to prepare calibration standards (e.g., 1-100 µg/mL).
-
Prepare unknown samples by accurately weighing and dissolving in the solvent, followed by dilution into the calibration range.
-
Proposed LC-MS/MS Method
This method is necessary for bioanalytical applications (e.g., plasma or urine samples) or when very low detection limits are required.
Workflow for LC-MS/MS Method Development:
Caption: Workflow for LC-MS/MS method development and analysis.
Step-by-Step Protocol:
-
Chromatographic System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column and Mobile Phase: Similar to the HPLC-UV method, a C18 column with a mobile phase of 0.1% Formic Acid in Water and Acetonitrile/Methanol is a suitable starting point. A faster gradient and smaller column dimensions can be used with a UHPLC system.
-
Ionization Source: Electrospray Ionization (ESI) is recommended. Given the presence of the pyridine nitrogen and carboxylic acid, both positive (for the protonated pyridine) and negative (for the deprotonated carboxyl) modes should be evaluated. Positive mode is often more sensitive for nitrogen-containing compounds.
-
MS Optimization:
-
Infuse a standard solution of the analyte (e.g., 1 µg/mL) directly into the mass spectrometer to determine the precursor ion (the [M+H]+ or [M-H]-).
-
Perform a product ion scan to identify the most stable and abundant fragment ions.
-
Optimize collision energy for at least two transitions (one for quantification, one for confirmation).
-
-
Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
-
Sample Preparation (for biological matrices):
-
Protein Precipitation: For plasma or serum, add 3 volumes of cold acetonitrile to 1 volume of sample. Vortex and centrifuge to pellet the proteins. Evaporate the supernatant and reconstitute in the mobile phase.
-
Solid-Phase Extraction (SPE): For more complex matrices or lower concentrations, an SPE cleanup step may be necessary to remove interferences.
-
-
Internal Standard: The use of a stable isotope-labeled version of the analyte is highly recommended to correct for matrix effects and variability in sample processing. If unavailable, a structurally similar compound with similar chromatographic behavior can be used.
Method Validation: Ensuring Trustworthiness and Reliability
Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines or equivalent regulatory standards.
Key Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components). | No significant interfering peaks at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 80-120% for bioanalysis, 98-102% for drug substance. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 15% for bioanalysis, ≤ 2% for drug substance. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; precision and accuracy criteria must be met. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, temperature) are slightly varied. |
Conclusion
While specific validated methods for this compound are not prevalent in existing literature, a robust quantitative analysis can be achieved using either HPLC-UV or LC-MS/MS. HPLC-UV offers a cost-effective and straightforward approach for less complex samples, such as bulk drug substance. For trace-level quantification, especially in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable. The choice of method should be guided by the specific application, required sensitivity, and available resources. The protocols and validation framework provided in this guide offer a comprehensive starting point for developing a reliable and accurate analytical method for this compound.
References
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Schettgen, T., et al. (2023). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. Environmental Research, 226, 115609. Retrieved from [Link]
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Ghorbani-Vaghei, R., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(9), 2946. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]
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MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]
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Gaweł, M., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 24425. Retrieved from [Link]
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Gaweł, M., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 24425. Retrieved from [Link]
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Gaweł, M., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 24425. Retrieved from [Link]
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Al-wsabie, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(47), 32987-33005. Retrieved from [Link]
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Piechocka, J., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9294. Retrieved from [Link]
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Hiller, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 185-197. Retrieved from [Link]
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Piechocka, J., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9294. Retrieved from [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays: A Case Study with 2-Pyridin-3-YL-thiazole-5-carboxylic Acid and its Analogs as c-Met Kinase Inhibitors
Introduction: The Challenge of Reproducibility with Novel Kinase Inhibitors
In the landscape of drug discovery, particularly in the realm of kinase inhibitors, reproducibility is the bedrock of translational success. The journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous, repeatable experimental data. This guide addresses the critical issue of assay reproducibility, using the "2-Pyridin-3-YL-thiazole-5-carboxylic acid" scaffold and its analogs targeting the c-Met kinase as a central case study. Dysregulation of the c-Met signaling pathway is a known driver in numerous cancers, making it a compelling therapeutic target.[1][2] Thiazole derivatives, including those with a pyridine moiety, have emerged as a promising class of c-Met inhibitors.[1][3][4][5]
This guide is structured to provide researchers, scientists, and drug development professionals with an in-depth, practical framework for evaluating and ensuring the reproducibility of biological assays for this class of compounds. We will dissect the nuances of assay selection, protocol optimization, and data interpretation, moving beyond a simple recitation of steps to explain the underlying scientific rationale. Our focus will be on comparing and contrasting common assay platforms to equip you with the expertise to make informed decisions in your own research endeavors.
The Biological Target: c-Met Kinase and Its Signaling Cascade
The c-Met receptor tyrosine kinase, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[6] These pathways are crucial for cellular processes like proliferation, survival, and migration. In many cancers, aberrant c-Met activation creates an "oncogene addiction," where the cancer cells become dependent on this pathway for their growth and survival.[7] Therefore, potent and selective inhibitors of c-Met are highly sought after.
Caption: Simplified c-Met signaling pathway.
Comparative Analysis of c-Met Kinase Assay Platforms
The choice of assay platform is a critical determinant of data quality and reproducibility. Here, we compare three common methodologies for assessing c-Met kinase inhibition: a homogeneous biochemical assay (HTRF), a luminescence-based biochemical assay (Kinase-Glo®), and a cell-based proliferation assay.
Biochemical vs. Cell-Based Assays: A Fundamental Choice
Biochemical assays, which utilize purified recombinant c-Met kinase, offer a direct measure of an inhibitor's ability to engage its target in a controlled, cell-free environment.[8] They are generally less complex and have lower variability than cell-based assays.[8] However, they do not provide information on cell permeability, off-target effects, or engagement with the target in a native cellular context.
Cell-based assays, conversely, measure the downstream consequences of target inhibition in living cells.[9] While more physiologically relevant, they are also more susceptible to variability due to factors like cell line stability, passage number, and metabolic state.[10][11] A comprehensive inhibitor characterization workflow should ideally incorporate both assay types.
Caption: A typical kinase inhibitor screening workflow.
Quantitative Comparison of Assay Performance
To objectively compare these assays, we use standard industry metrics for assay quality and reproducibility: the Z'-factor and the Coefficient of Variation (%CV).[12] The Z'-factor is a measure of the statistical effect size and separation between the high and low controls of an assay. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening. The %CV measures the relative variability of replicate measurements.
Table 1: Illustrative Performance Comparison of c-Met Kinase Assays
| Assay Platform | Compound Class | Target Readout | Illustrative Z'-Factor | Illustrative Intra-Assay %CV | Key Advantages | Key Disadvantages |
| HTRF® | Pyridinyl-Thiazole | Phosphorylated Peptide | 0.85 | < 10% | Homogeneous, high-throughput, low variability | Potential for compound interference with FRET |
| Kinase-Glo® | Pyridinyl-Thiazole | ATP Depletion (Luminescence) | 0.80 | < 15% | Homogeneous, sensitive, widely used | Indirect measurement, potential for ATPase interference |
| Cell Proliferation | Pyridinyl-Thiazole | Cell Viability (e.g., CellTiter-Glo®) | 0.70 | < 20% | Physiologically relevant, assesses overall effect | Higher variability, does not confirm on-target activity |
| HTRF® | Quinazoline (Alternative) | Phosphorylated Peptide | 0.88 | < 10% | Well-established scaffold, often highly potent | Potential for off-target kinase activity |
| Kinase-Glo® | Quinazoline (Alternative) | ATP Depletion (Luminescence) | 0.82 | < 15% | Good correlation with other assay formats | May not be suitable for ATP-competitive inhibitors with slow off-rates |
| Cell Proliferation | Quinazoline (Alternative) | Cell Viability (e.g., CellTiter-Glo®) | 0.75 | < 20% | Strong cellular effects often observed | Cytotoxicity may not be solely due to c-Met inhibition |
Note: The Z'-Factor and %CV values are illustrative and represent typical performance for well-optimized assays. Actual values will vary depending on specific reagents, instruments, and experimental conditions.
Detailed Experimental Protocols for Reproducible c-Met Assays
The following protocols are provided as a guide for establishing reproducible c-Met kinase assays. The causality behind key steps is highlighted to foster a deeper understanding of the methodology.
Protocol 1: c-Met Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
This biochemical assay measures the phosphorylation of a biotinylated peptide substrate by c-Met kinase. The signal is generated by FRET between a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., a this compound analog) in 100% DMSO.
-
Perform a serial dilution in DMSO to create a concentration range for IC50 determination. Causality: A precise dilution series is critical for accurate IC50 determination. Keeping the final DMSO concentration consistent across all wells (typically ≤1%) is essential to avoid solvent-induced artifacts.[13]
-
-
Assay Plate Preparation:
-
Add 2 µL of the diluted compound or DMSO (for controls) to the wells of a low-volume 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of recombinant human c-Met kinase and biotinylated poly(Glu,Tyr) 4:1 substrate in kinase buffer.
-
Add 4 µL of the enzyme/substrate mix to each well. Causality: Pre-mixing the enzyme and substrate ensures a consistent ratio in every well, reducing variability.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in kinase buffer.
-
Add 4 µL of the ATP solution to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a solution of HTRF detection reagents (europium cryptate-labeled anti-phospho-tyrosine antibody and streptavidin-XL665) in detection buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio and determine IC50 values.
-
Protocol 2: c-Met Kinase-Glo® Luminescence Assay
This biochemical assay quantifies the amount of ATP remaining in solution after the kinase reaction. The less active the kinase (due to inhibition), the more ATP remains, resulting in a higher luminescent signal.
Methodology:
-
Compound and Plate Preparation:
-
Follow steps 1 and 2 from the HTRF protocol.
-
-
Kinase Reaction:
-
Prepare a master mix containing recombinant c-Met kinase, the appropriate substrate (e.g., poly(Glu,Tyr) 4:1), and ATP in kinase buffer.[14][15]
-
Add 10 µL of the master mix to each well. Causality: Using a master mix minimizes pipetting errors and ensures all wells receive the same reaction components simultaneously.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 12 µL of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Calculate the percentage of inhibition relative to controls and determine IC50 values.
-
Protocol 3: Cell-Based c-Met Proliferation Assay (e.g., using MKN-45 gastric cancer cells)
This assay measures the effect of c-Met inhibition on the proliferation of a cancer cell line known to be dependent on c-Met signaling.
Methodology:
-
Cell Culture and Seeding:
-
Culture MKN-45 cells under standard conditions (e.g., RPMI-1640, 10% FBS, 37°C, 5% CO2).
-
Harvest cells and seed them into a 96-well clear-bottom white plate at a density of 5,000 cells per well in 100 µL of media.
-
Incubate overnight to allow for cell attachment. Causality: Consistent cell seeding density is paramount for reproducible cell-based assays. Edge effects can be a source of variability and should be minimized by careful pipetting and plate handling.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound.
-
Incubate for 72 hours.
-
-
Measurement of Cell Viability:
-
Equilibrate the plate and the CellTiter-Glo® luminescent cell viability reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Calculate the percentage of proliferation inhibition and determine GI50 (50% growth inhibition) values.
-
Alternative Scaffolds and Cross-Platform Comparison
While the this compound scaffold is promising, it is crucial to benchmark its performance against other known classes of c-Met inhibitors, such as those based on quinazoline or pyrazolopyridine cores.[1][3] These alternative scaffolds may exhibit different potency, selectivity, and physicochemical properties, which can in turn affect their behavior in different assay formats. For example, a highly promiscuous inhibitor might show potent activity in a biochemical assay but have a weaker or cytotoxic effect in a cell-based assay due to off-target effects.[16] A comprehensive structure-activity relationship (SAR) analysis should include data from multiple, orthogonal assays to build a complete picture of a compound's profile.[2]
Conclusion and Future Directions
Ensuring the reproducibility of biological assays is non-negotiable in the pursuit of novel therapeutics. For inhibitors based on the this compound scaffold targeting c-Met kinase, a multi-faceted approach to assay selection and validation is essential. By combining robust biochemical assays like HTRF and Kinase-Glo with physiologically relevant cell-based assays, researchers can build a high-confidence data package for their compounds.
The key to reproducibility lies not just in following a protocol, but in understanding the scientific principles that underpin each step. By carefully controlling variables, using appropriate statistical measures like the Z'-factor, and comparing data across orthogonal platforms, we can ensure that our in vitro results are a reliable foundation for further preclinical and clinical development. The methodologies and principles outlined in this guide provide a framework for achieving this critical goal, ultimately accelerating the discovery of new and effective cancer therapies.
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Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. National Institutes of Health. [Link]
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Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI. [Link]
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Figure 3. [Commonly used metrics to describe features of assays, including S/N, CV, S/B and Z'-Factor.]. National Center for Biotechnology Information. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Pyridin-3-YL-thiazole-5-carboxylic Acid
This document provides a detailed operational plan for the safe handling and disposal of 2-Pyridin-3-YL-thiazole-5-carboxylic acid (CAS No. 248275-42-5). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for laboratory safety and chemical handling. This guide is designed for researchers, scientists, and drug development professionals. The procedures outlined herein are synthesized from established safety protocols for related heterocyclic compounds and general hazardous waste management principles mandated by regulatory bodies.
Hazard Assessment and Waste Classification
This compound must be treated as hazardous chemical waste. This classification is imperative due to its chemical structure, which contains both a pyridine and a thiazole moiety.
-
Pyridine Moiety : Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[1][2] They are often flammable and can act as weak bases, reacting with acids. Waste pyridine is considered a hazardous waste, and its disposal must be managed according to state and federal regulations.[3]
-
Thiazole Moiety : Thiazole and its derivatives are also considered hazardous.[4] They can be irritants and may be harmful if ingested or absorbed through the skin.
-
Carboxylic Acid Moiety : While the acidity of this specific compound is not detailed, carboxylic acids can be corrosive and react with bases.
Given these structural components, any waste containing this compound—including unadulterated substance, contaminated labware (e.g., spatulas, weigh boats), reaction residues, solutions, and used Personal Protective Equipment (PPE)—must be segregated and disposed of as hazardous waste.[1] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[5][6]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the table below summarizes key information and extrapolates potential hazards based on structurally related compounds.
| Property | Value / Information | Source(s) |
| CAS Number | 248275-42-5 | [7][8] |
| Molecular Formula | C₉H₆N₂O₂S | [7] |
| Molecular Weight | 206.22 g/mol | [7] |
| Physical Form | Solid | Assumed |
| Anticipated Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9] Harmful to aquatic life.[10] | [10] |
| Waste Classification | Hazardous Chemical Waste. Potentially falls under EPA waste codes for toxic materials (P- or U-listed) or characteristic hazardous waste.[11] | [11] |
Personnel Safety & Required PPE
The cornerstone of safe disposal is protecting the personnel handling the waste. The following PPE is mandatory when handling this compound or its waste.
-
Eye Protection : Chemical safety goggles or a full-face shield are required to protect against splashes or fine dust.[2]
-
Hand Protection : Wear double-layered nitrile or butyl rubber gloves. Nitrile gloves offer good splash protection for many chemicals, but always check the manufacturer's compatibility chart.[12] Discard gloves immediately if they become contaminated and wash your hands thoroughly.
-
Body Protection : A fully buttoned, long-sleeved lab coat is required to protect the skin.
-
Respiratory Protection : All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation.[2][12]
Spill Management Protocol
Accidental spills must be treated as hazardous events. The materials used for cleanup must also be disposed of as hazardous waste.[13]
-
Evacuate & Alert : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure the chemical fume hood is operational.
-
Contain : For a solid spill, gently cover it with a plastic-backed absorbent pad. For a liquid spill, contain it using an inert absorbent material like vermiculite or sand.[1] Do not use combustible materials like paper towels to absorb large spills.
-
Collect : Carefully scoop the absorbed material and spilled substance into a designated hazardous waste container. Use non-sparking tools if a solvent was involved.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose : All cleanup materials (absorbent, contaminated PPE, etc.) must be collected in a sealed, labeled hazardous waste bag or container for final disposal.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be systematic to ensure safety and regulatory compliance. The Resource Conservation and Recovery Act (RCRA) establishes the primary regulations for hazardous waste management.[11]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[6]
-
Solid Waste : Collect unadulterated this compound, contaminated weigh boats, and other disposable labware in a dedicated container for solid hazardous waste.[1]
-
Liquid Waste : Collect solutions containing the compound in a dedicated container for liquid hazardous waste.[1]
-
Incompatibilities : Do NOT mix this waste with strong oxidizing agents, strong acids (especially nitric acid), or strong bases.[4][12] Store acids and bases in separate containers.[14]
Step 2: Container Selection
The integrity of the waste container is paramount to prevent leaks and exposure.
-
Use a container made of chemically compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.[2][11][14]
-
Ensure the container is in good condition, free from cracks or deterioration.[11]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[14]
Step 3: Waste Labeling
Accurate labeling is a legal requirement and essential for safety.
-
As soon as the first drop of waste is added, the container must be labeled.[12]
-
The label must include the words "Hazardous Waste" .[15][16]
-
List all chemical constituents by their full names (no abbreviations) and their approximate percentages or volumes.[14] For this specific waste, clearly write "This compound ".
-
Indicate the primary hazards using pictograms or text (e.g., "Irritant," "Toxic").[15]
-
Include the date of waste generation (the date the container was started).[1]
Step 4: On-Site Storage (Satellite Accumulation)
Waste must be stored safely at or near its point of generation in what the EPA terms a Satellite Accumulation Area (SAA).[14][15][17][18]
-
Keep the labeled waste container tightly closed at all times, except when adding waste.[17]
-
Store the container in a designated, well-ventilated, and secure area within the laboratory.
-
Use secondary containment (e.g., a larger plastic tub) to capture any potential leaks.[11]
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[13][17][18]
Step 5: Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
When the waste container is full or is no longer being used, complete a chemical collection request form as required by your institution.[12]
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] These professionals will transport the waste for final disposal, which typically involves methods like high-temperature incineration.[3]
Disposal Workflow Diagram
The following diagram provides a visual guide to the decision-making process for the proper disposal of this compound waste.
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Comprehensive Safety and Handling Guide for 2-Pyridin-3-YL-thiazole-5-carboxylic acid
This guide provides essential, immediate safety and logistical information for the handling of 2-Pyridin-3-YL-thiazole-5-carboxylic acid (CAS No. 248275-42-5)[1]. As no specific Safety Data Sheet (SDS) is readily available for this compound, this document synthesizes data from structurally similar compounds, namely pyridine and thiazole derivatives, to establish a robust framework for safe laboratory practices. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, ensuring personal safety and experimental integrity.
Hazard Assessment: Understanding the Risks
This compound (Formula: C9H6N2O2S) is a heterocyclic compound containing both a pyridine and a thiazole moiety[1]. Due to the absence of specific toxicological data, a conservative approach to handling is imperative. The risk assessment is based on the known hazards of its constituent chemical classes.
-
Pyridine Derivatives : Pyridine and its analogs are known for their potential for toxicity. Inhalation of fumes can lead to respiratory irritation, headaches, and dizziness[2][3]. Skin and eye contact may cause irritation or burns[2][3]. Some pyridine compounds are also suspected carcinogens[4].
-
Thiazole Derivatives : Thiazole-containing compounds can cause skin and serious eye irritation[5][6]. For a structurally similar compound, 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid, the primary documented hazard is serious eye irritation.
Based on these profiles, this compound should be treated as a potentially hazardous substance that is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | Anticipated Risk for this compound |
| Acute Toxicity (Oral) | Harmful if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation[5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage[5][6] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust/aerosol[2][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for minimizing exposure. The following provides a detailed, step-by-step protocol for selecting and using appropriate PPE.
Core PPE Requirements
Detailed PPE Specifications
-
Hand Protection : Wear nitrile or neoprene gloves. Latex gloves are not recommended due to potential chemical incompatibility[2]. For extended handling periods or when working with larger quantities, double-gloving is advised. Always inspect gloves for tears or punctures before use. Wash hands thoroughly after removing gloves[4].
-
Eye and Face Protection : Chemical splash goggles are mandatory[2]. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin and Body Protection : A fully buttoned, long-sleeved laboratory coat is required to prevent skin contact[2][7].
-
Respiratory Protection : All handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols[2][7]. If a fume hood is not available, a properly fitted N95 or higher-rated respirator is necessary.
Operational Plan: Safe Handling and Emergency Procedures
Adherence to a strict operational protocol is essential for minimizing risk.
General Handling Procedures
-
Ventilation : Always work in a well-ventilated area, preferably within a certified chemical fume hood[2][7].
-
Avoid Inhalation and Contact : Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing[6].
-
Safe Storage : Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4][8].
-
Hygiene : Do not eat, drink, or smoke in the laboratory[2]. Wash hands thoroughly after handling.
Spill Response
In the event of a small spill, trained personnel wearing appropriate PPE may clean it up. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[3][7].
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[3][7].
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[3][7].
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect waste material in a clearly labeled, sealed, and compatible container.
-
Disposal : Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Washington State University. Pyridine Safety Information. [Link]
-
Kanto Chemical Co., Inc. (2023, February 1). Safety Data Sheet: Pyridine. [Link]
- Google Patents. Processes for preparing thiazole carboxylic acids.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 84494, Thiazole-5-carboxylic acid. [Link]
-
ResearchGate. General Synthetic Methods for Thiazole and Thiazolium Salts. [Link]
- Google Patents. A kind of method for preparing thiazole-4-carboxylic acid.
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- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
